Product packaging for 3,5-dimethylfluorobenzene(Cat. No.:CAS No. 461-97-2)

3,5-dimethylfluorobenzene

Cat. No.: B041435
CAS No.: 461-97-2
M. Wt: 124.15 g/mol
InChI Key: RCWIWNUVHNAUQC-UHFFFAOYSA-N
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Description

3,5-Dimethylfluorobenzene is a valuable fluorinated aromatic compound that serves as a versatile building block in advanced organic synthesis and materials science research. Its structure, featuring a fluorine atom flanked by two methyl groups in a meta-relationship, creates a unique electronic and steric profile. This makes it an ideal precursor for developing pharmaceuticals, agrochemicals, and liquid crystals, where the introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. In pharmaceutical research, it is frequently employed in Suzuki-Miyaura and other cross-coupling reactions to construct biaryl systems, and in nucleophilic aromatic substitution to create complex aromatic ethers and amines. The methyl groups enhance electron density at the ortho and para positions, directing electrophilic attacks and facilitating further functionalization. Beyond life sciences, this compound is a key intermediate in the synthesis of ligands for catalysis and in the development of novel organic materials, such as polymers and liquid crystalline compounds, where its structural rigidity and fluorine-based properties are exploited to tune material characteristics. Researchers value this compound for its ability to impart strategic steric hindrance and modulate electronic effects within a molecular framework, enabling the exploration of new chemical space and the optimization of lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F B041435 3,5-dimethylfluorobenzene CAS No. 461-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWIWNUVHNAUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334581
Record name 5-Fluoro-m-xylene
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Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-97-2
Record name 5-Fluoro-m-xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-3,5-dimethyl-benzene
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Foundational & Exploratory

The Ascent of the Fluorine Atom: A Technical History of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems has marked a pivotal advancement in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and materials. The unique properties imparted by the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—have enabled chemists to exquisitely modulate the physicochemical and pharmacokinetic profiles of organic molecules. This technical guide provides an in-depth exploration of the history of fluorinated aromatic compounds, from their initial synthesis to their contemporary applications, with a focus on key experimental methodologies and their influence on drug discovery.

Early Explorations and Foundational Syntheses

The journey into the world of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports of an organofluorine compound was in 1835 by Dumas and Péligot, who synthesized fluoromethane. However, the systematic synthesis of fluorinated aromatic compounds remained a significant challenge for decades. The extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made direct fluorination of aromatic rings a hazardous and often explosive endeavor.

A breakthrough in the controlled synthesis of fluoroaromatics came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable method to introduce a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[1][2] This method remains a classic and valuable tool in organic synthesis.

Another cornerstone of aromatic fluorination is the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892. While initially focused on alkyl fluorides, variations of this halogen exchange (Halex) reaction, particularly with the use of antimony trifluoride, became crucial for the industrial production of certain fluorinated aromatic compounds.[3]

Key Synthetic Methodologies: Experimental Protocols

The ability to strategically introduce fluorine into aromatic rings is fundamental to harnessing its benefits. The following sections detail the experimental protocols for three key classes of fluorination reactions.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1]

Experimental Protocol: A Continuous Flow Approach

To mitigate the safety risks associated with isolating potentially explosive aryldiazonium salts, a continuous flow protocol offers a safer and scalable alternative.[1]

  • Reagents and Setup:

    • Feed A: 0.35 M solution of the aryl amine in an anhydrous solvent (e.g., THF).

    • Feed B: Boron trifluoride etherate (BF₃·Et₂O).

    • Feed C: A solution of a diazotizing agent (e.g., tert-butyl nitrite, t-BuNO₂) in a suitable solvent.

    • A microflow reactor system with premixing and cooling modules, a dynamic mixing tube reactor, and a thermal decomposition zone.

  • Procedure:

    • Feeds A and B are introduced into a premixing and cooling module.

    • The resulting mixture is then merged with Feed C in a dynamically mixed flow reactor to generate the diazonium salt.

    • The reaction stream then flows into a thermal decomposition zone heated to an appropriate temperature (e.g., 60 °C) to induce fluorination.[1]

    • The product stream is collected for purification.

The reaction parameters, such as temperature and residence time, can be systematically varied to optimize the yield.[1]

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

The Halex (Halogen Exchange) process is a widely used industrial method for the synthesis of fluoroaromatics, particularly for electron-deficient aromatic rings.[4] It involves the displacement of a halide (typically chloride) with fluoride.

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile

  • Reagents and Setup:

    • 2,6-Dichlorobenzonitrile

    • Anhydrous potassium fluoride (KF)

    • A high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane)

    • A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Procedure:

    • Charge the reactor with 2,6-dichlorobenzonitrile and the polar aprotic solvent.

    • Add anhydrous potassium fluoride to the mixture.

    • Heat the reaction mixture to a high temperature (typically 150–250 °C) with vigorous stirring.[4]

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration to remove potassium chloride, followed by distillation or crystallization.

Electrophilic Fluorination using Selectfluor®

For electron-rich aromatic compounds, electrophilic fluorination is a valuable strategy. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and easy-to-handle electrophilic fluorinating agent.

Experimental Protocol: General Procedure for Arene Fluorination

  • Reagents and Setup:

    • The aromatic substrate.

    • Selectfluor®.

    • An appropriate solvent (e.g., acetonitrile, nitromethane).[2]

    • A reaction flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the aromatic substrate in the chosen solvent in the reaction flask.

    • Add Selectfluor® to the solution and stir the mixture at a suitable temperature (e.g., room temperature to 80 °C).[2]

    • The reaction progress is monitored by TLC, GC, or NMR.

    • Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Quantitative Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into an aromatic ring significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurepKalogP
Aniline4.630.90
2-Fluoroaniline3.201.15
3-Fluoroaniline3.511.15
4-Fluoroaniline4.651.15
2,4-Difluoroaniline2.051.45
2,4,6-Trifluoroaniline0.261.70

Data compiled from various sources. Experimental conditions for pKa and logP determination can vary.

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, leading to a lower pKa. The effect on lipophilicity is generally an increase with the addition of fluorine atoms.

Enhancing Metabolic Stability and Binding Affinity in Drug Design

A primary strategy in modern drug development is the strategic incorporation of fluorine to enhance a drug's metabolic stability and binding affinity to its biological target.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Introducing a fluorine atom at a metabolically labile position on an aromatic ring can significantly block hydroxylation, thereby increasing the drug's half-life.[6][7]

DrugIn Vivo Half-life (hours)Primary Route of Elimination
Ciprofloxacin3-5Renal
Levofloxacin6-8Renal
Moxifloxacin12Hepatic/Renal
Gatifloxacin7-14Renal

Pharmacokinetic data for several well-known fluorinated quinolone antibiotics. Note that direct comparison of in vitro metabolic stability data can be challenging due to variations in experimental conditions.[5]

Binding Affinity

The introduction of fluorine can influence a drug's binding affinity to its target protein through various mechanisms, including altered electrostatic interactions and conformational effects.[8] For example, in a study of fluoroaromatic inhibitors of carbonic anhydrase, the pattern of fluorine substitution was found to significantly affect the binding affinity, with all tested compounds exhibiting a dissociation constant (Kd) of less than 3 nM.[9]

Fluorinated Aromatic Compounds in Action: Signaling Pathways and Experimental Workflows

The impact of fluorinated aromatic compounds is evident in numerous approved drugs that target specific signaling pathways.

Gefitinib and the EGFR Signaling Pathway

Gefitinib is a fluorinated quinazoline derivative that acts as a tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR).[10][11] It is used in the treatment of non-small cell lung cancer, particularly in patients with activating mutations in the EGFR gene.[10] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][10]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Gefitinib inhibits the EGFR signaling pathway.
Celecoxib and the COX-2 Pathway

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor containing a trifluoromethylphenyl group.[12] It is used to treat pain and inflammation.[12] By selectively inhibiting COX-2, celecoxib reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain, while having a minimal effect on COX-1, which is involved in protecting the stomach lining.[12][13]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Celecoxib selectively inhibits the COX-2 enzyme.
Voriconazole and Fungal Ergosterol Biosynthesis

Voriconazole is a broad-spectrum triazole antifungal agent that contains a difluorophenyl group.[2][14] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][14] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death.[14]

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Synthesizes Voriconazole Voriconazole Voriconazole->LanosterolDemethylase Inhibits FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains

Voriconazole inhibits fungal ergosterol biosynthesis.
Experimental Workflow for Assessing Metabolic Stability

A crucial step in drug development is the assessment of a compound's metabolic stability. The following workflow outlines a typical high-throughput screening process using liver microsomes.[15][16]

Metabolic_Stability_Workflow Start Start: Test Compound Incubation Incubation with Liver Microsomes & NADPH Start->Incubation TimePoints Sampling at Multiple Time Points Incubation->TimePoints Quenching Reaction Quenching (e.g., Acetonitrile) TimePoints->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis DataProcessing Data Processing: Parent Compound Remaining vs. Time Analysis->DataProcessing Calculation Calculation of Half-life (t½) and Intrinsic Clearance (Clint) DataProcessing->Calculation End End: Metabolic Stability Profile Calculation->End

Workflow for in vitro metabolic stability screening.

Conclusion

The history of fluorinated aromatic compounds is a testament to the power of synthetic innovation in driving scientific progress. From the early challenges of their synthesis to their current status as indispensable components in a vast array of modern technologies, the journey of these molecules has been remarkable. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and biological impact of fluorinated aromatic compounds is essential for the continued development of novel and effective solutions to global challenges in medicine and beyond. The strategic placement of the fluorine atom will undoubtedly continue to be a guiding principle in the design of the next generation of advanced molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of Fluorine Substitution on the Benzene Ring

Introduction

The substitution of hydrogen with fluorine on a benzene ring is a cornerstone strategy in medicinal chemistry and materials science. This modification can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and electronic characteristics. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—drive these changes. Theoretical and computational studies provide an indispensable framework for understanding and predicting the nuanced effects of fluorination, guiding the rational design of novel compounds. This guide delves into the core theoretical principles governing fluorine substitution on benzene, presenting key quantitative data, computational protocols, and workflow visualizations.

Electronic Effects of Fluorine Substitution

Fluorine exerts a dual electronic influence on the benzene ring: a strong electron-withdrawing inductive effect (σ-effect) and a weaker electron-donating resonance effect (π-effect).[1][2]

  • Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly pulls electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack by reducing its overall electron density.[1][3] The inductive effect decreases with distance, being most potent at the ipso-carbon.

  • Resonance Effect (π-donation): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density is directed towards the ortho and para positions, making them more electron-rich compared to the meta position.[1]

While the inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive overall than benzene in electrophilic aromatic substitution (EAS), the resonance effect is crucial for determining the regioselectivity of such reactions.[2][4]

Caption: Interplay of inductive and resonance effects of fluorine.
Quantitative Analysis: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the benzene ring.[5] The substituent constants, sigma (σ), reflect the electron-donating or electron-withdrawing nature of a group. For fluorine, the constants indicate its strong inductive withdrawal and moderate resonance donation.

Substituentσm (meta)σp (para)Field/Inductive (F)Resonance (R)
-F 0.340.060.45-0.39
-Cl 0.370.230.42-0.19
-Br 0.390.230.45-0.22
-I 0.350.180.42-0.24
-NO2 0.710.780.650.13
Data sourced from multiple studies.[6]

Impact on Aromaticity

A central topic in theoretical studies is the effect of fluorination on the aromaticity of the benzene ring. While intuitively one might expect the strong electronegativity of fluorine to disrupt aromaticity, the net effect is a subject of ongoing research. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS), are commonly used to quantify aromaticity.

Theoretical studies indicate that as the number of fluorine substituents increases, the aromaticity of the benzene ring tends to decrease.[7][8] This is attributed to two primary effects: the resonant effects diminish π-electron delocalization, and the inductive effects reduce the charge density at the ring's center.[7][9]

cluster_workflow Aromaticity Assessment Workflow A Geometry Optimization (e.g., PBE0/6-311++G**) B Shielding Tensor / Magnetic Susceptibility Calculation A->B C Calculate Aromaticity Descriptors B->C D NICS (Nucleus-Independent Chemical Shift) C->D E RCS (Ring Current Strength) C->E F Assess Impact of Fluorination D->F E->F

Caption: Theoretical workflow for assessing aromaticity.
Quantitative Data: Aromaticity Indices

The following table summarizes calculated Ring Current Strength (RCS) values for various fluorinated benzenes, which show a decrease in aromaticity with increasing fluorination.

CompoundRing Current Strength (RCS in nA/T)
Benzene12.0
Fluorobenzene11.8
1,4-Difluorobenzene11.5
1,3,5-Trifluorobenzene11.2
1,2,4,5-Tetrafluorobenzene10.7
Pentafluorobenzene10.3
Hexafluorobenzene9.9
Data calculated at the PBE0/6-311++G(d,p) level of theory.[7]

Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)

Fluorobenzene displays unique reactivity in EAS. Despite being deactivated overall compared to benzene, the reaction rates are only moderately slower, and in some cases, substitution at the para position is faster than at a single position on benzene.[4] This is attributed to the powerful ability of fluorine to stabilize the positive charge in the arenium ion intermediate (sigma complex) via resonance, particularly when the electrophile adds to the para position.[10] The result is a very high selectivity for the para product, often exceeding 90%.[4]

cluster_pathway EAS Pathway on Fluorobenzene Start Fluorobenzene + E+ Sigma_Ortho Ortho σ-complex (Arenium Ion) Start->Sigma_Ortho ortho attack Sigma_Meta Meta σ-complex (Arenium Ion) Start->Sigma_Meta meta attack Sigma_Para Para σ-complex (Arenium Ion) (Highly Stabilized) Start->Sigma_Para para attack Prod_Ortho Ortho Product Sigma_Ortho->Prod_Ortho -H+ Prod_Meta Meta Product (Minor) Sigma_Meta->Prod_Meta -H+ Prod_Para Para Product (Major) Sigma_Para->Prod_Para -H+

Caption: Regioselectivity in the EAS of fluorobenzene.

Intermolecular Interactions

Fluorination significantly modifies intermolecular forces, which is critical for crystal engineering and drug-receptor binding.

  • C-H···F Interactions: While the C-F bond is a poor hydrogen bond acceptor compared to C-O or C-N, weak C-H···F hydrogen bonds can play a significant role in determining crystal structures, especially as the number of fluorine atoms increases molecular acidity.[11]

  • Arene-Perfluoroarene (π-π) Interactions: The interaction between an electron-rich benzene ring and an electron-poor hexafluorobenzene ring is a classic example of a stabilizing quadrupole-quadrupole interaction. Theoretical calculations have quantified this strong attraction.[12]

Quantitative Data: Interaction Energies

Calculated interaction energies for the hexafluorobenzene-benzene dimer show a strong preference for a slipped-parallel arrangement.

Dimer ConfigurationIntermolecular Separation (Å)CCSD(T) Interaction Energy (kcal/mol)
Sandwich3.6-3.95
T-shaped (C6H6 on top)5.0-2.60
T-shaped (C6F6 on top)6.0-1.74
Slipped-parallel 3.5 -5.38
Data from ARS-E model calculations with CCSD(T) correction.[12]

Spectroscopic Properties

Theoretical calculations are crucial for interpreting and predicting the spectroscopic properties of fluorinated benzenes.

  • 19F NMR Spectroscopy: 19F chemical shifts are highly sensitive to the electronic environment. DFT calculations can accurately predict these shifts, aiding in structure elucidation.[13][14]

  • Vibrational Spectroscopy: Computational methods can calculate the vibrational frequencies of fluorinated benzenes in both ground and excited states, which correlate well with experimental IR and Raman spectra.[15][16]

Quantitative Data: 19F NMR Chemical Shifts

A comparison of experimental vs. computed 19F chemical shifts demonstrates the predictive power of DFT.

CompoundExperimental Shift (ppm)Calculated Shift (ppm)aDeviation (ppm)
Fluorobenzene-113.15-113.5-0.35
1,2-Difluorobenzene-138.90-139.1-0.20
1,3-Difluorobenzene-110.10-110.5-0.40
1,4-Difluorobenzene-120.20-120.00.20
1,2,3,5-Tetrafluorobenzene (F1)-136.20-137.1-0.90
1,2,3,5-Tetrafluorobenzene (F2)-133.50-134.3-0.80
aCalculated using B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p) with linear scaling.[13]

Theoretical and Experimental Protocols

Computational Methodology

A typical theoretical study of fluorinated benzenes involves a multi-step computational workflow.

cluster_protocol Typical Computational Protocol Input 1. Define Molecular Structure Opt 2. Geometry Optimization Level: DFT (e.g., B3LYP, PBE0) Basis Set: e.g., 6-31+G(d,p) Input->Opt Freq 3. Frequency Calculation (Confirm minimum energy structure) Opt->Freq Prop 4. Property Calculation (NMR, NICS, Energies, etc.) Level: Higher-level DFT or MP2 Basis Set: e.g., 6-311++G(d,p) Freq->Prop Analysis 5. Data Analysis & Visualization (Compare with experimental data) Prop->Analysis

Caption: A standard workflow for computational studies.
  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP or PBE0 with a Pople-style basis set such as 6-31+G(d,p) or 6-311++G(d,p).[7][13][17]

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[16][18]

  • Property Calculations: Single-point energy calculations are performed to determine electronic properties. For high accuracy, especially for NMR chemical shifts or interaction energies, correlated methods like Møller–Plesset perturbation theory (MP2) or larger basis sets may be employed.[12][19] For NMR calculations, the Gauge-Independent Atomic Orbital (GIAO) method is standard.

Experimental Protocols
  • NMR Spectroscopy: 19F NMR chemical shifts are typically measured in solvents like CDCl3 or CCl4.[13] Samples are prepared at a specific concentration, and spectra are recorded on a high-field NMR spectrometer. Chemical shifts are referenced against an internal or external standard, such as CFCl3 (0 ppm).[20]

  • X-ray Crystallography for Intermolecular Interactions: For compounds that are liquids at room temperature, single crystals for X-ray diffraction are often grown in situ at low temperatures. A stream of cold nitrogen gas is used to freeze a liquid sample in a capillary, followed by a controlled warming phase to anneal it into a single crystal suitable for diffraction analysis.[11] This allows for the precise determination of bond lengths, angles, and intermolecular contacts like C-H···F distances.[11]

References

physicochemical properties of 3,5-dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethylfluorobenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for their application in synthesis and as potential scaffolds in medicinal chemistry. This document provides a comprehensive overview of the core , also known as 5-fluoro-m-xylene.

Core Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is an organic compound that is generally insoluble in water but soluble in many organic solvents.[1] The presence of a fluorine atom and two methyl groups on the benzene ring influences its chemical reactivity and physical properties.[1]

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₉F[1][2][3]
Molecular Weight 124.16 g/mol [1][3]
CAS Number 461-97-2[2][4][5]
Appearance Colorless liquid[1]
Odor Aromatic[1]
Melting Point -54 °C[1]
Boiling Point 145 - 152 °C at 760 mmHg[1][2]
Density 0.96 g/cm³[1]
Flash Point 32.8 - 35 °C[1][2]
Vapor Pressure 1.6 hPa at 20 °C[1]
Refractive Index 1.481[2]
Solubility Insoluble in water; Soluble in many organic solvents[1]

Experimental Protocols

Synthesis of this compound via Diazotization-Fluorination

A common and effective method for the synthesis of this compound is the diazotization of 3,5-dimethylaniline, followed by a fluorination reaction, often referred to as the Balz-Schiemann reaction.[1]

Methodology:

  • Diazotization:

    • 3,5-dimethylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to a low temperature (typically 0-5 °C) in an ice bath.[1]

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 3,5-dimethylaniline hydrochloride.[1] The temperature must be carefully controlled to remain below 5 °C to prevent the decomposition of the resulting diazonium salt.

    • The completion of the diazotization is monitored by testing for the presence of free nitrous acid using potassium iodide-starch paper.

  • Formation and Isolation of Diazonium Fluoroborate:

    • An ice-cold solution of fluoboric acid (HBF₄) is then slowly added to the diazonium salt solution.[6]

    • This results in the precipitation of the 3,5-dimethylbenzenediazonium fluoroborate salt, which is typically a crystalline solid.[1]

    • The precipitate is collected by suction filtration and washed with cold water, followed by a cold organic solvent like methanol or diethyl ether to remove impurities.[6]

  • Thermal Decomposition:

    • The isolated and dried diazonium fluoroborate salt is then carefully heated (thermal decomposition).

    • The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.[6]

    • The crude product is collected, often through distillation.

  • Purification:

    • The crude this compound is purified by washing with a dilute base (e.g., sodium hydroxide solution) to remove any acidic impurities, followed by washing with water.[6]

    • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to yield the final product.[6]

Synthesis_Workflow reactant1 3,5-Dimethylaniline step1 Diazotization (0-5 °C) reactant1->step1 reactant2 NaNO₂, HCl (aq) reactant2->step1 reactant3 HBF₄ (aq) intermediate 3,5-Dimethylbenzenediazonium fluoroborate (precipitate) reactant3->intermediate step1->intermediate Formation step2 Thermal Decomposition (Heating) intermediate->step2 Isolation & Drying product This compound step2->product Yields

References

An In-depth Technical Guide to 3,5-Dimethylfluorobenzene (CAS Number: 461-97-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylfluorobenzene (CAS No. 461-97-2), a fluorinated aromatic compound with applications as an intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity. Particular emphasis is placed on providing structured data and outlining experimental protocols relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is soluble in many organic solvents but insoluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 461-97-2
Molecular Formula C₈H₉F[1]
Molecular Weight 124.16 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 150-152 °C[1]
Melting Point -54 °C[1]
Density 0.96 g/cm³[1]
Flash Point 35 °C[1]
Refractive Index 1.481
Vapor Pressure 1.6 hPa (at 20 °C)[1]

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three distinct signals:

  • A singlet for the six protons of the two equivalent methyl groups.

  • A multiplet (likely a singlet or a narrow triplet with small JHF coupling) for the two equivalent aromatic protons ortho to the fluorine atom.

  • A multiplet (likely a triplet of triplets with larger JHH and smaller JHF couplings) for the aromatic proton para to the fluorine atom.

The chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule:

  • One signal for the two equivalent methyl carbons.

  • One signal for the carbon atom bonded to fluorine (C-F), which will appear as a doublet due to 1JCF coupling.

  • One signal for the two equivalent aromatic carbons ortho to the fluorine.

  • One signal for the two equivalent aromatic carbons meta to the fluorine.

  • One signal for the aromatic carbon para to the fluorine.

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), a characteristic feature in the 13C NMR spectra of fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3100-3000 cm-1

  • C-H stretching (aliphatic): ~3000-2850 cm-1

  • C=C stretching (aromatic): ~1600 cm-1 and ~1475 cm-1

  • C-F stretching: A strong band in the region of 1250-1000 cm-1.

  • C-H bending (out-of-plane): Bands in the 900-690 cm-1 region, indicative of the substitution pattern.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M+) is expected at m/z 124. Common fragmentation patterns for alkylbenzenes include the loss of a methyl group (M-15) to form a stable benzylic cation.

Synthesis

The most common and practical laboratory synthesis of this compound involves the diazotization of 3,5-dimethylaniline followed by a fluorination reaction, typically a Balz-Schiemann reaction.[1]

G cluster_synthesis Synthesis of this compound 3_5_dimethylaniline 3,5-Dimethylaniline diazonium_salt 3,5-Dimethylbenzenediazonium tetrafluoroborate 3_5_dimethylaniline->diazonium_salt 1. NaNO₂, HBF₄ 2. 0-5 °C product This compound diazonium_salt->product Thermal Decomposition (Heat)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Balz-Schiemann Reaction

The following is a generalized experimental protocol for the synthesis of an aryl fluoride from an arylamine via the Balz-Schiemann reaction. This can be adapted for the synthesis of this compound from 3,5-dimethylaniline.

Materials:

  • 3,5-Dimethylaniline

  • Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium tetrafluoroborate (NaBF₄) (if using HCl)

  • Ice

  • Organic solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Diazotization: 3,5-Dimethylaniline is dissolved in an aqueous solution of hydrochloric acid or tetrafluoroboric acid and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • Formation of the Tetrafluoroborate Salt: If hydrochloric acid was used for diazotization, a cold aqueous solution of sodium tetrafluoroborate is added to precipitate the 3,5-dimethylbenzenediazonium tetrafluoroborate salt. If tetrafluoroboric acid was used initially, the diazonium salt precipitates directly.

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding crude this compound.

  • Purification: The crude product is purified by steam distillation or vacuum distillation.

G cluster_workflow Experimental Workflow: Balz-Schiemann Synthesis start Start: 3,5-Dimethylaniline diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization precipitation Precipitation of Diazonium Tetrafluoroborate diazotization->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying decomposition Thermal Decomposition drying->decomposition purification Purification (Distillation) decomposition->purification end End Product: This compound purification->end

Caption: Workflow for Balz-Schiemann synthesis.

Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The two methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the fluorine atom is deactivating but also ortho-, para-directing.

Electrophilic Aromatic Substitution

The two methyl groups strongly activate the positions ortho and para to them. The fluorine atom, being a halogen, is deactivating overall due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the fluorine are also activated by the methyl groups, making these sites highly susceptible to electrophilic attack.

References

A Technical Guide to the Spectroscopic Profile of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-dimethylfluorobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The guide includes predicted data for Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by offering a thorough, albeit predictive, spectroscopic characterization of this compound.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with a fluorine atom and two methyl groups at the 3 and 5 positions. Understanding the spectroscopic properties of this molecule is crucial for its identification, characterization, and quality control in various applications, including as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. This guide synthesizes the expected spectroscopic data based on the known effects of fluoro and methyl substituents on a benzene ring.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H StretchAromatic (Ar-H)
~2975-2850StrongC-H StretchMethyl (-CH₃)
~1600, ~1470Medium-StrongC=C StretchAromatic Ring
~1250-1000StrongC-F StretchAryl Fluoride
~870-810StrongC-H Out-of-Plane Bend1,3,5-Trisubstituted Benzene

Note: The C-H out-of-plane bending vibration is particularly diagnostic for the substitution pattern of the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the 870-810 cm⁻¹ region.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl groups.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6-6.8Multiplet2HH-2, H-6
~6.5-6.7Multiplet1HH-4
~2.3Singlet6H-CH₃

Note: The fluorine atom will cause through-bond coupling to the nearby protons, leading to splitting of the aromatic signals. The protons at positions 2 and 6 are equivalent, as are the two methyl groups, due to the molecule's symmetry.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d, ¹JCF ≈ 245 Hz)C-1 (C-F)
~140 (d, ³JCF ≈ 8 Hz)C-3, C-5 (C-CH₃)
~112 (d, ²JCF ≈ 21 Hz)C-2, C-6
~115 (d, ⁴JCF ≈ 2 Hz)C-4
~21-CH₃

Note: The chemical shifts and coupling constants are estimations. The carbon signals of the aromatic ring will appear as doublets due to coupling with the fluorine atom.[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of a methyl group or a hydrogen atom from a methyl group to form a stable benzylic-type cation.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

m/zRelative IntensityAssignment
124High[M]⁺ (Molecular Ion)
109High[M - CH₃]⁺
123Medium[M - H]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation of alkylbenzenes often leads to the formation of a tropylium ion at m/z 91.[5][6] The presence of fluorine may also lead to fragments containing the C-F bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the clean, empty sample compartment.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[7][8]

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9]

    • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically necessary.[10][11]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.[12][13]

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis:

    • The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[14]

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • Data Processing:

    • Plot the relative abundance of ions against their m/z values.

    • Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Experimental_Workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place a drop of this compound between two salt plates background Collect Background Spectrum (empty instrument) prep->background Load into Spectrometer sample_scan Scan Sample (4000-400 cm⁻¹) background->sample_scan Insert Sample process Ratio sample to background sample_scan->process spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) process->spectrum Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-50 mg of sample in deuterated solvent (e.g., CDCl₃) setup Insert sample, lock, and shim prep->setup Load into Spectrometer acquire Acquire FID using appropriate pulse sequence setup->acquire ft Fourier Transform acquire->ft phase_ref Phase, Baseline Correct, and Reference ft->phase_ref spectrum Generate NMR Spectrum (Intensity vs. Chemical Shift) phase_ref->spectrum Experimental_Workflow_MS cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_proc Data Processing intro Inject sample into GC-MS or use direct probe ionize Ionization (e.g., Electron Ionization) intro->ionize analyze Mass Analysis (separation by m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum (Relative Abundance vs. m/z) detect->spectrum

References

An In-depth Technical Guide to the Reactivity of Fluorinated Xylenes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated xylenes are a class of aromatic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the xylene scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence the biological activity and pharmacokinetic profile of drug candidates, making fluorinated xylenos valuable building blocks in drug discovery and development. This technical guide provides a comprehensive overview of the reactivity of fluorinated xylenes, with a focus on key transformations relevant to pharmaceutical research. Detailed experimental protocols, comparative reactivity data, and an exploration of the biological implications of these compounds are presented to aid researchers in harnessing their synthetic potential.

Spectroscopic and Physicochemical Data of Fluorinated Xylenes

The position of the fluorine atom and methyl groups on the xylene ring significantly influences the spectroscopic properties of the molecule. A thorough understanding of these properties is crucial for characterization and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated xylenes. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the electronic environment of the nuclei.

Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) of Selected Fluorinated Xylene Isomers

CompoundIsomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm vs. CFCl₃)
1-Fluoro-2,3-dimethylbenzene3-Fluoro-o-xyleneAromatic H: 6.8-7.2Methyl H: 2.1-2.3Aromatic C: 115-160Methyl C: 15-25-115 to -125
1-Fluoro-2,4-dimethylbenzene4-Fluoro-o-xyleneAromatic H: 6.7-7.1Methyl H: 2.2-2.4Aromatic C: 113-162Methyl C: 18-22-110 to -120
1-Fluoro-3,5-dimethylbenzene5-Fluoro-m-xyleneAromatic H: 6.6-6.9Methyl H: 2.3Aromatic C: 110-163Methyl C: 20-23-105 to -115
2-Fluoro-1,3-dimethylbenzene2-Fluoro-m-xyleneAromatic H: 6.9-7.3Methyl H: 2.3-2.5Aromatic C: 118-158Methyl C: 14-24-120 to -130
2-Fluoro-1,4-dimethylbenzene2-Fluoro-p-xyleneAromatic H: 6.8-7.0Methyl H: 2.2-2.3Aromatic C: 115-159Methyl C: 19-21-118 to -128

Note: The chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of fluorinated xylenes, aiding in their identification and the characterization of reaction products. The fragmentation patterns are influenced by the positions of the fluorine and methyl substituents.

Table 2: Key Mass Spectral Fragments (m/z) of Representative Fluorinated Xylene Isomers (Electron Ionization)

CompoundIsomerMolecular Ion (M⁺)Key Fragment Ions (m/z) and Proposed Structures
1-Fluoro-2,4-dimethylbenzene4-Fluoro-o-xylene124109 ([M-CH₃]⁺), 91 ([M-CH₃-F]⁺, tropylium ion)
1-Fluoro-3,5-dimethylbenzene5-Fluoro-m-xylene124109 ([M-CH₃]⁺), 96 ([M-C₂H₄]⁺)
2-Fluoro-1,4-dimethylbenzene2-Fluoro-p-xylene124109 ([M-CH₃]⁺), 91 ([M-CH₃-F]⁺, tropylium ion)

Note: The relative intensities of the fragment ions can vary depending on the instrument and experimental conditions.[1][2]

Key Reactions of Fluorinated Xylenes

The reactivity of the aromatic ring in fluorinated xylenes is governed by the interplay of the electronic effects of the fluorine atom and the methyl groups. Fluorine is an inductively withdrawing but resonance-donating group, while methyl groups are activating and ortho-, para-directing.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aromatic ring of fluorinated xylenes. The regioselectivity of these reactions is a crucial consideration for synthetic planning.

Nitration is a classic EAS reaction that introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. The directing effects of the fluorine and methyl groups determine the position of nitration.

Table 3: Isomer Distribution in the Mononitration of Fluorinated Xylenes

SubstrateMajor Isomer(s)Minor Isomer(s)
4-Fluoro-o-xylene5-Nitro-4-fluoro-o-xylene3-Nitro-4-fluoro-o-xylene
2-Fluoro-p-xylene3-Nitro-2-fluoro-p-xylene5-Nitro-2-fluoro-p-xylene
3-Fluoro-o-xylene4-Nitro-3-fluoro-o-xylene, 6-Nitro-3-fluoro-o-xylene-

Note: Isomer distribution can be influenced by reaction conditions such as temperature and the nitrating agent used.[3][4][5]

Experimental Protocol: Nitration of 4-Fluoro-o-xylene

This protocol provides a general procedure for the nitration of a fluorinated xylene, which can be adapted for other isomers with careful consideration of their reactivity.

Materials:

  • 4-Fluoro-o-xylene

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid (1.5 eq.) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, slowly add 4-fluoro-o-xylene (1.0 eq.) dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

  • Characterize the products by NMR and MS to confirm their structures and determine the isomer ratio.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules, including pharmaceuticals. Bromo- or iodo-substituted fluorinated xylenes are common starting materials for these reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective coupling.[8]

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Bromo-fluoroxylene Isomers with Phenylboronic Acid

SubstrateProductCatalyst/LigandBaseSolventYield (%)
2-Bromo-5-fluoro-1,4-dimethylbenzene5-Fluoro-2-phenyl-1,4-dimethylbenzenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O~85
4-Bromo-2-fluoro-1,3-dimethylbenzene2-Fluoro-4-phenyl-1,3-dimethylbenzenePd(dppf)Cl₂Cs₂CO₃Dioxane~90
3-Bromo-4-fluoro-1,2-dimethylbenzene4-Fluoro-3-phenyl-1,2-dimethylbenzenePd(OAc)₂/SPhosK₃PO₄Toluene~88

Note: Yields are highly dependent on the specific substrates, catalyst system, base, solvent, and reaction temperature.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorotoluene with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-fluorinated xylene derivative.

Materials:

  • 4-Bromo-2-fluorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-bromo-2-fluorotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and a small amount of degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Biological Relevance and Applications in Drug Development

The incorporation of fluorinated xylene moieties into drug candidates can significantly impact their biological activity. The fluorine atom can modulate binding affinity to the target protein, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.

Case Study: Celecoxib and its Fluorinated Analogues

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its structure contains a trifluoromethyl (-CF₃) group, which is crucial for its activity and selectivity.[12] The metabolism of celecoxib is primarily mediated by the cytochrome P450 enzyme CYP2C9, which hydroxylates the methyl group on the tolyl moiety.[13][14]

The metabolic pathway of celecoxib involves a two-step oxidation process.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase

Caption: Metabolic pathway of Celecoxib.

Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.

Celecoxib_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Mechanism of action of Celecoxib.[15][16][17]

The strategic placement of fluorine atoms in analogues of celecoxib can be used to modulate its metabolic stability and pharmacokinetic profile. For example, fluorination of the methyl group could block the primary site of metabolism by CYP2C9, potentially leading to a longer half-life.[18][19]

Conclusion

Fluorinated xylenes represent a versatile class of building blocks for the synthesis of novel compounds with applications in drug discovery and materials science. Their reactivity is a nuanced interplay of the electronic and steric effects of the fluorine and methyl substituents. A thorough understanding of their spectroscopic properties and reactivity in key transformations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling is essential for their effective utilization. The case study of celecoxib highlights the profound impact that fluorine substitution can have on the metabolic fate and biological activity of a drug molecule. As synthetic methodologies continue to advance, the strategic incorporation of fluorinated xylene scaffolds is poised to play an increasingly important role in the development of next-generation therapeutics.

References

The Genesis of Aromatic Fluorination: A Technical Guide to the Balz-Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have made fluorinated aromatic compounds invaluable in drug design and the development of advanced materials. The journey to routine aromatic fluorination was, however, not straightforward. Early methods involving direct fluorination were often hazardous and uncontrollable. A pivotal breakthrough occurred in 1927 with the work of German chemists Günther Balz and Günther Schiemann, who developed a reliable two-step method for the synthesis of aryl fluorides from primary aromatic amines. This process, now known as the Balz-Schiemann reaction, proceeds through the formation of a stable aryldiazonium tetrafluoroborate salt, which is subsequently decomposed by heat to yield the desired aryl fluoride. This whitepaper provides an in-depth technical exploration of the core principles of the Balz-Schiemann reaction, including its discovery, mechanism, original experimental protocols, and the quantitative data that underpinned its initial success.

The Core Reaction: A Two-Stage Process

The Balz-Schiemann reaction is fundamentally a two-stage process:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures (typically 0-5 °C) to form a stable and often isolable aryldiazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated aryldiazonium tetrafluoroborate salt is then heated, leading to the evolution of nitrogen gas and the formation of the corresponding aryl fluoride and boron trifluoride.

The overall transformation can be represented as follows:

ArNH₂ + NaNO₂ + 2HBF₄ → [ArN₂]⁺[BF₄]⁻ + NaBF₄ + 2H₂O [ArN₂]⁺[BF₄]⁻ (heat) → ArF + N₂ + BF₃

Reaction Mechanism and Key Intermediates

The mechanism of the Balz-Schiemann reaction is generally accepted to proceed through an Sₙ1-type pathway involving the formation of an aryl cation intermediate.

Stage 1: Diazotization

The first stage involves the formation of the aryldiazonium salt. This is a well-established reaction in organic chemistry.

Diazotization Ar-NH2 Aromatic Amine Ar-N2_BF4 Aryldiazonium Tetrafluoroborate Ar-NH2->Ar-N2_BF4 Diazotization NaNO2_HBF4 NaNO2, HBF4 (0-5 °C) Thermal_Decomposition Ar-N2_BF4 Aryldiazonium Tetrafluoroborate Ar_cation Aryl Cation Intermediate Ar-N2_BF4->Ar_cation - N2 N2 N2 Heat Heat Ar-F Aryl Fluoride Ar_cation->Ar-F + F- (from BF4-) BF3 BF3 Experimental_Workflow cluster_diazotization Stage 1: Diazotization cluster_precipitation Stage 2: Precipitation of Tetrafluoroborate Salt cluster_decomposition Stage 3: Thermal Decomposition cluster_purification Stage 4: Purification Start Aniline + HCl (aq) Cooling1 Cool to 0-5 °C Start->Cooling1 Diazotization Add NaNO2 (aq) Maintain temp. < 10 °C Cooling1->Diazotization Diazonium_Salt Benzenediazonium Chloride Solution Diazotization->Diazonium_Salt Add_HBF4 Add cold HBF4 Diazonium_Salt->Add_HBF4 Precipitation Precipitate Forms Add_HBF4->Precipitation Filtration Filter and Wash (cold water, methanol, ether) Precipitation->Filtration Drying Dry the Salt Filtration->Drying Heating Gently heat the dry salt Drying->Heating Decomposition Decomposition occurs (N2 and BF3 evolve) Heating->Decomposition Distillation Distill Fluorobenzene Decomposition->Distillation Washing Wash with NaOH (aq) and then water Distillation->Washing Drying_Final Dry with CaCl2 Washing->Drying_Final Final_Distillation Final Distillation Drying_Final->Final_Distillation Product Fluorobenzene Final_Distillation->Product

The Unconventional Excellence of Fluorine in Nucleophilic Aromatic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of complex aryl derivatives. While conventional wisdom from aliphatic chemistry often designates fluoride as a poor leaving group, its behavior in the aromatic context is strikingly different and uniquely advantageous. This technical guide provides an in-depth exploration of the fundamental principles governing SNAr reactions with a specific focus on fluorine as the leaving group, offering valuable insights for researchers in drug discovery and materials science where this reaction is frequently employed.

Core Principles: Rethinking Leaving Group Ability

The enhanced reactivity of fluoroarenes in SNAr reactions is a direct consequence of the reaction's stepwise mechanism and the unique properties of the fluorine atom.[1][2] The generally accepted mechanism, the addition-elimination pathway, proceeds through a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[3][4]

The rate-determining step of the SNAr reaction is typically the initial nucleophilic attack on the aromatic ring, which leads to the formation of this high-energy Meisenheimer intermediate and the temporary disruption of aromaticity.[3][5][6] The subsequent elimination of the leaving group to restore the aromatic system is a much faster process.[1]

Fluorine's high electronegativity plays a pivotal role in accelerating the rate-determining addition step.[1][7] Its strong inductive electron-withdrawing effect polarizes the carbon-fluorine bond, creating a more electrophilic carbon center that is highly susceptible to nucleophilic attack.[7] This powerful inductive effect also serves to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first and slowest step of the reaction.[1][8] Consequently, the overall reaction rate is enhanced.[1]

In contrast to S_N_1 and S_N_2 reactions where the carbon-leaving group bond is broken in the rate-determining step, the strength of the carbon-fluorine bond is less critical in SNAr because its cleavage occurs in a fast, non-rate-determining step.[3][6] This explains the inverted order of leaving group ability observed in SNAr reactions compared to their aliphatic counterparts.

Quantitative Analysis of Leaving Group Effects

The superior performance of fluorine as a leaving group in SNAr reactions is not merely a qualitative observation but is well-supported by quantitative kinetic data. The following table summarizes the relative reaction rates for the substitution of various halogens in a typical SNAr reaction, highlighting the exceptional reactivity of fluoroarenes.

Leaving Group (X) in 1-X-2,4-dinitrobenzeneRelative Rate Constant (k_rel_)Bond Dissociation Energy (C-X) (kJ/mol)
F 3300 ~544
Cl3~406
Br1.6~347
I1~285

Data compiled from various sources. The relative rates can vary depending on the specific substrate, nucleophile, and reaction conditions.[3][9]

The data clearly illustrates that despite having the strongest carbon-halogen bond, fluorine facilitates the SNAr reaction at a rate that is orders of magnitude faster than the other halogens.[3]

The Indispensable Role of Electron-Withdrawing Groups

The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the fluorine leaving group is crucial for the success of most SNAr reactions.[3][10] These groups, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, play a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3][4] This stabilization is most effective when the EWGs are at the ortho and para positions, as the negative charge can be delocalized onto these groups, thereby lowering the energy of the intermediate and accelerating the reaction.[3]

Visualizing the SNAr Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism cluster_legend Legend reactant Aryl Fluoride (with EWG) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Rate-determining step (Addition) nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product Fast step (Elimination) leaving_group Fluoride (F⁻) intermediate->leaving_group key1 Reactants/Products key2 Intermediate

Caption: The addition-elimination mechanism of SNAr with fluorine.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve aryl fluoride in solvent - Add nucleophile and base start->setup reaction Reaction: - Heat to appropriate temperature - Monitor progress (TLC, LC-MS) setup->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized experimental workflow for an SNAr reaction.

Key Experimental Protocols

The following sections provide detailed methodologies for common SNAr reactions involving fluoroarenes.

Synthesis of N-Aryl Amines via SNAr of Fluoroarenes

This protocol describes the synthesis of an N-aryl amine from a fluoroarene and a primary or secondary amine.

Materials:

  • Fluoroarene (e.g., 1-fluoro-4-nitrobenzene)

  • Amine (e.g., morpholine)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoroarene (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[10]

Synthesis of Aryl Ethers from Fluoroarenes

This protocol outlines the preparation of an aryl ether from a fluoroarene and an alcohol.

Materials:

  • Fluoroarene (e.g., 1-fluoro-2-nitrobenzene)

  • Alcohol (e.g., benzyl alcohol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of the fluoroarene (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl ether.[1]

Conclusion

The nucleophilic aromatic substitution reaction of fluoroarenes is a powerful and often counterintuitive tool in the arsenal of the modern synthetic chemist. By understanding the fundamental principles that govern the unique reactivity of fluorine in this context—namely, the rate-determining nucleophilic addition and the stabilizing effect of fluorine's high electronegativity—researchers can effectively leverage this reaction for the synthesis of a wide array of valuable molecules. The provided quantitative data, mechanistic diagrams, and detailed experimental protocols serve as a comprehensive resource for the successful application of SNAr reactions with fluorine in both academic and industrial research settings.

References

Methodological & Application

Synthesis of 3,5-Dimethylfluorobenzene via Balz-Schiemann Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring. This reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. This application note provides a detailed protocol for the synthesis of 3,5-dimethylfluorobenzene from 3,5-dimethylaniline, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The overall reaction is as follows:

Reaction Scheme

Experimental Protocols

This protocol is adapted from established procedures for the Balz-Schiemann reaction and is optimized for the synthesis of this compound.

Part 1: Diazotization of 3,5-Dimethylaniline

This initial step involves the conversion of the primary aromatic amine, 3,5-dimethylaniline, into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (fluoroboric acid in this case).[1][2][3]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylaniline121.1812.12 g0.10
Fluoroboric acid (48% aq. solution)87.81 (as HBF₄)44.0 mL~0.21
Sodium nitrite69.007.25 g0.105
Deionized water18.02As needed-
Ice-As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3,5-dimethylaniline (12.12 g, 0.10 mol) and 48% aqueous fluoroboric acid (44.0 mL, ~0.21 mol).

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine-acid mixture over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • The formation of a precipitate, 3,5-dimethylbenzenediazonium tetrafluoroborate, should be observed.

Part 2: Isolation and Decomposition of 3,5-Dimethylbenzenediazonium Tetrafluoroborate

The unstable diazonium salt is isolated and then thermally decomposed to yield the desired fluorinated aromatic compound.[2][4]

Materials:

Reagent/MaterialQuantity
Diethyl ether (cold)100 mL
SandAs needed

Procedure:

  • Filter the cold reaction mixture from Part 1 through a Büchner funnel.

  • Wash the collected solid precipitate with 50 mL of cold deionized water, followed by 50 mL of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Carefully transfer the moist 3,5-dimethylbenzenediazonium tetrafluoroborate to a clean, dry flask. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. Do not allow the salt to dry completely.

  • For the thermal decomposition, place the moist diazonium salt in a round-bottom flask and add a small amount of sand to ensure even heat distribution.

  • Gently heat the flask in a sand bath or with a heating mantle. The decomposition typically begins around 100-120 °C and is accompanied by the evolution of nitrogen gas and boron trifluoride.

  • The crude this compound will distill over as a colorless to pale yellow liquid. Collect the distillate in a receiving flask cooled in an ice bath.

Part 3: Purification

The crude product is purified by extraction and distillation to obtain pure this compound.

Procedure:

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution and 50 mL of brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the liquid by fractional distillation. Collect the fraction boiling at approximately 144-146 °C.

  • The expected yield of this compound is typically in the range of 60-70%.

Data Presentation

ParameterValue
Starting Material 3,5-Dimethylaniline
Product This compound
Molecular Formula C₈H₉F
Molecular Weight 124.16 g/mol
Boiling Point 144-146 °C
Typical Yield 60-70%

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Balz_Schiemann_Workflow cluster_diazotization Part 1: Diazotization cluster_decomposition Part 2: Decomposition cluster_purification Part 3: Purification start 3,5-Dimethylaniline + Fluoroboric Acid add_nitrite Add NaNO₂ solution (0-5 °C) start->add_nitrite Cooling stir Stir for 30 min (0-5 °C) add_nitrite->stir diazonium_salt Formation of 3,5-Dimethylbenzenediazonium Tetrafluoroborate stir->diazonium_salt filter_wash Filter and Wash Diazonium Salt diazonium_salt->filter_wash decompose Thermal Decomposition (100-120 °C) filter_wash->decompose Gentle Heating collect Collect Distillate decompose->collect Distillation workup Aqueous Workup (NaOH, Brine) collect->workup dry Dry with MgSO₄ workup->dry distill Fractional Distillation dry->distill product Pure this compound distill->product Balz_Schiemann_Mechanism cluster_salt_formation Salt Formation cluster_decomposition_mech Thermal Decomposition amine 3,5-Dimethylaniline diazonium_ion 3,5-Dimethylbenzenediazonium Ion amine->diazonium_ion nitrosonium Nitrosonium Ion (NO⁺) bf4 Tetrafluoroborate Ion (BF₄⁻) diazonium_salt_mech 3,5-Dimethylbenzenediazonium Tetrafluoroborate diazonium_ion->diazonium_salt_mech + HBF₄ aryl_cation 3,5-Dimethylphenyl Cation diazonium_salt_mech->aryl_cation Heat (-N₂) byproducts N₂ + BF₃ product_mech This compound aryl_cation->product_mech + F⁻ (from BF₄⁻)

References

Application Notes and Protocols: Synthesis of Aryl Fluorides via Diazonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of aryl fluorides is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. While the direct fluorination of arenes is often challenging, the transformation of aryl amines via diazonium salt intermediates provides a versatile and widely used alternative. Historically, the Balz-Schiemann reaction has been the cornerstone for this conversion. However, recent advancements have led to the development of copper-mediated methods that more closely resemble a true Sandmeyer reaction for fluorination. This document provides detailed protocols for both the traditional Balz-Schiemann reaction and a modern copper-mediated Sandmeyer-type fluorination, along with comparative data and mechanistic diagrams.

I. Traditional Method: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for preparing aryl fluorides from primary aromatic amines.[1][2] It proceeds through the formation of an isolable diazonium tetrafluoroborate salt, which is subsequently decomposed by heat to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.[1][3] While not a true Sandmeyer reaction, which typically involves a copper catalyst, it is the classical route for this specific transformation.[1][4]

Experimental Protocol: Synthesis of Fluorobenzene (adapted from Organic Syntheses)

This protocol details the preparation of fluorobenzene from aniline.

1. Diazotization:

  • In a 30 L glass jar or 40 L crock, prepare a mixture of 1350 mL of water and 1650 mL (20 moles) of concentrated hydrochloric acid.

  • Cool the mixture to 5°C or below using an ice-salt bath with mechanical stirring.

  • Add approximately one-third of 2075 g (16 moles) of aniline hydrochloride to the cold acid solution.

  • Slowly add a solution of 1.2 kg (17 moles) of sodium nitrite in 1.5 L of water. Maintain the temperature below 7°C throughout the addition.

  • Concurrently, add the remaining aniline hydrochloride in portions.

  • After all the aniline hydrochloride and about 95% of the nitrite solution have been added, test the reaction mixture for excess nitrous acid using starch-iodide paper. Continue adding nitrite solution dropwise until a positive test is obtained.

2. Formation of Benzenediazonium Fluoroborate:

  • Prepare a solution of fluoboric acid by dissolving 1.5 kg (17 moles) of boric acid in 3.5 kg (11 moles) of 60% hydrofluoric acid in a 12 L lead or hard rubber bucket, cooled in an ice bath. The temperature should not exceed 20-25°C.

  • Pour the cold fluoboric acid solution into the diazonium salt solution, which has been pre-cooled to below 0°C. Ensure the temperature remains below 10°C during this rapid addition, with vigorous stirring to manage the thick magma that forms.

  • Continue stirring for 20-30 minutes.

3. Isolation and Purification of the Diazonium Salt:

  • Filter the resulting brown-colored mass by suction using two 24-cm Büchner funnels.

  • Wash the yellowish crystalline solid with approximately 800 mL of iced water, followed by 800 mL of methyl alcohol, and finally with about 900 mL of ether.

  • Dry the salt in the air for several hours. The yield of the crude, dry benzenediazonium fluoroborate is typically 2.5–2.8 kg (81–91%).

4. Thermal Decomposition:

  • Place the dried diazonium fluoroborate in a 5 L flask equipped with a long, wide condenser.

  • Heat the flask gently with a free flame. The decomposition will start and proceed smoothly.

  • The crude fluorobenzene will distill over. Collect the distillate.

  • To remove any remaining product from the reaction flask, a slight suction can be applied to the receiving flask.

5. Work-up of Fluorobenzene:

  • Separate the combined distillate from any phenol that may have formed.

  • Wash the organic layer four to five times with 10% sodium hydroxide solution until the washings are nearly colorless, followed by one wash with water.

  • Dry the fluorobenzene over crushed calcium chloride.

  • Distill the dried product. The boiling point of fluorobenzene is 85-86°C. The yield is typically 950–1050 g (62–68% based on aniline hydrochloride).[5]

Workflow of the Balz-Schiemann Reaction

Balz_Schiemann_Workflow A Aryl Amine (e.g., Aniline) B Diazotization (NaNO₂, HCl, 0-5°C) A->B Reacts with C Aryl Diazonium Chloride B->C Forms D Precipitation (HBF₄) C->D Treated with E Aryl Diazonium Tetrafluoroborate D->E Yields F Isolation & Drying E->F Undergoes G Thermal Decomposition (Heating) F->G Subjected to H Aryl Fluoride G->H Produces I Work-up & Purification H->I Undergoes J Pure Aryl Fluoride I->J Yields

Caption: Workflow diagram for the Balz-Schiemann reaction.

Mechanism of the Balz-Schiemann Reaction

Balz_Schiemann_Mechanism cluster_diazotization Diazotization cluster_salt_formation Salt Formation cluster_decomposition Thermal Decomposition ArNH2 Ar-NH₂ ArN2Cl Ar-N₂⁺Cl⁻ ArNH2->ArN2Cl NaNO₂, HCl ArN2BF4 Ar-N₂⁺BF₄⁻ ArN2Cl->ArN2BF4 HBF₄ ArF Ar-F ArN2BF4->ArF Δ N2 N₂ ArN2BF4->N2 Δ BF3 BF₃ ArN2BF4->BF3 Δ

Caption: Key steps in the Balz-Schiemann reaction mechanism.

II. Modern Method: Copper-Mediated Sandmeyer-Type Fluorination

Recent research has led to the development of a copper-mediated fluoro-deamination reaction, which can be considered a true Sandmeyer-type fluorination.[6] This method allows for the direct conversion of anilines to aryl fluorides in a single step, avoiding the isolation of potentially explosive diazonium salts.[7]

Experimental Protocol: General Procedure for Cu-Mediated Fluoro-deamination

This protocol is a general method and may require optimization for specific substrates.[6]

1. Reagents and Setup:

  • Aniline derivative (1.0 equiv)

  • Alkyl nitrite (e.g., tert-butyl nitrite) (1.5 equiv)

  • Copper(I) source (e.g., CuOTf)

  • Fluoride source (e.g., TBAF)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2) (1.2 equiv)

  • Solvent (e.g., acetonitrile)

2. Reaction Procedure:

  • In a reaction vessel, combine the aniline derivative (30 mM), the copper(I) source, and the phase-transfer catalyst in the chosen solvent.

  • Add the fluoride source to the mixture.

  • Add the alkyl nitrite (1.5 equiv) to initiate the reaction.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for the required time (e.g., 1-24 hours), monitoring by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure aryl fluoride.

Quantitative Data Comparison

The following table summarizes yields for the synthesis of various aryl fluorides using both the Balz-Schiemann reaction and the modern Cu-mediated method.

Aryl Amine PrecursorProductMethodYield (%)Reference
AnilineFluorobenzeneBalz-Schiemann62-68[5]
4-Methylaniline4-FluorotolueneBalz-Schiemann~89[1]
4-Nitroaniline4-FluoronitrobenzeneBalz-SchiemannHighN/A
AnilineFluorobenzeneCu-mediated11-81 (radiochemical)[7]
4-Methoxyaniline4-FluoroanisoleCu-mediatedModerate[6]
3-Aminobenzonitrile3-FluorobenzonitrileCu-mediatedHigh[6]

Workflow of the Cu-Mediated Sandmeyer-Type Fluorination

Cu_Sandmeyer_Workflow A Aryl Amine B One-Pot Reaction (Alkyl Nitrite, Cu(I), F⁻ source) A->B Reacts in C In situ Diazotization & Fluorination B->C Leads to D Aryl Fluoride C->D Forms E Work-up & Purification D->E Undergoes F Pure Aryl Fluoride E->F Yields

Caption: Workflow for the one-pot Cu-mediated Sandmeyer-type fluorination.

Proposed Mechanism of Cu-Mediated Sandmeyer-Type Fluorination

Cu_Sandmeyer_Mechanism ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I) → - N₂ CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Regeneration CuIIF [Cu(II)-F] Ar_radical->CuIIF ArF Ar-F Ar_radical->ArF + [Cu(II)-F] N2 N₂ CuIIF->CuI CuIIF->ArF

Caption: Proposed radical mechanism for the Cu-mediated Sandmeyer-type fluorination.

The synthesis of aryl fluorides from aryl amines can be effectively achieved through both the traditional Balz-Schiemann reaction and modern copper-mediated Sandmeyer-type protocols. The Balz-Schiemann reaction is a robust and high-yielding method, particularly for simple arenes, but requires the isolation of potentially hazardous diazonium salt intermediates. The newer copper-mediated methods offer the advantage of a one-pot procedure under milder conditions, expanding the functional group tolerance and avoiding the isolation of unstable intermediates. The choice of method will depend on the specific substrate, scale, and safety considerations of the intended application.

References

Application Note and Protocol: Purification of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylfluorobenzene is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its utility is contingent on its purity, as isomers and reaction byproducts can interfere with subsequent reactions and compromise the quality of the final product. This document provides a detailed protocol for the purification of this compound from a typical reaction mixture. The proposed methodology is based on common organic chemistry purification techniques and is designed to remove unreacted starting materials, catalysts, and isomeric impurities.

Potential Impurities

The nature and quantity of impurities in a crude this compound product depend on the synthetic route employed. A common route to substituted fluorobenzenes is the Sandmeyer reaction starting from the corresponding aniline. Another possibility is the nucleophilic aromatic substitution on a suitably activated precursor. Based on these general synthetic strategies, potential impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dimethylaniline or other precursors.

  • Isomeric Byproducts: Positional isomers like 2,4-dimethylfluorobenzene or 2,6-dimethylfluorobenzene may form depending on the directing effects of the substituents and reaction conditions.

  • Reaction Intermediates and Reagents: Remnants of catalysts, acids, bases, and solvents used in the synthesis.

  • Decomposition Products: Compounds formed from the degradation of reactants or the product under the reaction conditions.

Purification Strategy

A multi-step purification strategy is recommended to achieve high purity this compound. The general workflow involves an initial workup to remove bulk impurities, followed by distillation and/or chromatography for fine purification.

Experimental Workflow

PurificationWorkflow cluster_0 Crude Reaction Mixture cluster_1 Aqueous Workup cluster_2 Purification cluster_3 Final Product Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Dissolve in organic solvent Wash Washing Extraction->Wash Separate organic layer Drying Drying Wash->Drying Remove acidic/basic impurities Distillation Fractional Distillation Drying->Distillation Remove residual water Chromatography Column Chromatography Drying->Chromatography Alternative/Additional Step PureProduct Pure this compound Distillation->PureProduct Separate by boiling point Chromatography->PureProduct Separate by polarity

Caption: General workflow for the purification of this compound.

Experimental Protocols

Aqueous Workup

This initial step aims to remove water-soluble impurities such as salts, acids, and bases.

Materials:

  • Crude reaction mixture

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. This helps to neutralize any remaining acidic components and remove water-soluble impurities.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude organic product.

Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points. This compound has a specific boiling point that can be exploited to separate it from impurities with significantly different boiling points.

Materials:

  • Crude organic product from the workup

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Protocol:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude organic product and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 146-147 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Column Chromatography

For the removal of impurities with similar boiling points, such as positional isomers, column chromatography is a highly effective technique.[1]

Materials:

  • Partially purified this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the partially purified product in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a non-polar solvent system, such as a mixture of hexane and a small amount of ethyl acetate. The optimal solvent system may need to be determined by thin-layer chromatography (TLC).

  • Collect fractions and analyze them by TLC or gas chromatography (GC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The effectiveness of each purification step should be monitored by an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] The results can be summarized as follows:

Purification StepPurity of this compound (%)Major Impurities DetectedYield (%)
Crude Product75-85Starting materials, isomeric byproducts-
After Aqueous Workup85-90Isomeric byproducts95
After Fractional Distillation>95Trace isomeric byproducts80
After Column Chromatography>99Not detectable70

Note: The values presented are typical and may vary depending on the initial purity of the crude product and the specific conditions of the purification process.

Purity Analysis

The final purity of the this compound should be confirmed using a combination of analytical techniques.

Purity Analysis Workflow

PurityAnalysis cluster_0 Purified Product cluster_1 Analytical Techniques cluster_2 Confirmation Product Purified this compound GC Gas Chromatography (GC) Product->GC Quantitative Purity HPLC HPLC Product->HPLC Quantitative Purity NMR NMR Spectroscopy Product->NMR Structural Elucidation MS Mass Spectrometry (MS) Product->MS Molecular Weight Confirmation Confirmation Purity and Structural Confirmation GC->Confirmation HPLC->Confirmation NMR->Confirmation MS->Confirmation

References

Large-Scale Synthesis of 3,5-Dimethylfluorobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3,5-dimethylfluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The featured protocol is based on the robust Balz-Schiemann reaction, commencing with the diazotization of 3,5-dimethylaniline. This application note includes detailed experimental procedures, safety considerations crucial for scaling up production, and quantitative data presented in clear, comparative tables. A visual representation of the synthesis workflow is also provided to facilitate understanding and implementation.

Introduction

This compound is a valuable building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors.[1] Its specific substitution pattern makes it a crucial intermediate for creating complex chemical structures with desired biological activities. The Balz-Schiemann reaction is a well-established and reliable method for the introduction of a fluorine atom onto an aromatic ring, proceeding via a diazonium salt intermediate.[2][3] This protocol has been optimized for large-scale production, with a focus on safety and efficiency.

Data Presentation

Table 1: Reactant and Product Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3,5-Dimethylaniline108-69-0C₈H₁₁N121.182200.972
Sodium Nitrite7632-00-0NaNO₂69.00-2.168
Fluoroboric Acid (48 wt% in H₂O)16872-11-0HBF₄87.81~130 (decomposes)~1.32
This compound461-97-2C₈H₉F124.161451.0

Note: Properties are approximate and may vary with specific conditions.[4][5]

Table 2: Reaction Parameters and Yields
StepReactionKey ReagentsTemperature (°C)TimeTypical Yield (%)
1Diazotization3,5-Dimethylaniline, Sodium Nitrite, Hydrochloric Acid0 - 51 - 2 hours>95 (intermediate)
2Fluorination (Balz-Schiemann)3,5-Dimethylbenzenediazonium chloride, Fluoroboric Acid0 - 1030 - 60 min-
3Thermal Decomposition3,5-Dimethylbenzenediazonium tetrafluoroborate100 - 1202 - 4 hours70 - 85
4PurificationCrude this compound145 - 150 (distillation)->99 (purity)

Experimental Protocols

Diazotization of 3,5-Dimethylaniline

Safety Precaution: Diazonium salts can be explosive when isolated and dry. Handle with extreme care and always keep in solution.

  • In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,5-dimethylaniline (1.0 eq).

  • Add concentrated hydrochloric acid (3.0 eq) and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a temperature rise.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Formation of 3,5-Dimethylbenzenediazonium Tetrafluoroborate
  • To the cold diazonium salt solution, slowly add a 48% aqueous solution of fluoroboric acid (1.1 eq) while maintaining the temperature below 10 °C.

  • A precipitate of 3,5-dimethylbenzenediazonium tetrafluoroborate will form.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the precipitate under suction and wash with cold water, followed by cold methanol, and finally with diethyl ether to aid in drying.

Thermal Decomposition (Balz-Schiemann Reaction)
  • Safety Precaution: Perform the thermal decomposition in a well-ventilated fume hood and behind a safety shield. The reaction evolves nitrogen and boron trifluoride gases.

  • Carefully transfer the dried 3,5-dimethylbenzenediazonium tetrafluoroborate to a flask equipped for distillation.

  • Gently heat the solid in an oil bath. The decomposition will start, evidenced by the evolution of nitrogen gas.

  • The crude this compound will distill over. Collect the distillate. The temperature of the decomposition is typically in the range of 100-120 °C.

Purification
  • Wash the collected crude product with a dilute sodium carbonate solution to remove any acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Perform a fractional distillation to purify the this compound.[6][7] Collect the fraction boiling at approximately 145 °C.[4]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination cluster_2 Step 3: Decomposition cluster_3 Step 4: Purification A 3,5-Dimethylaniline C 3,5-Dimethylbenzenediazonium Chloride Solution A->C B NaNO2, HCl B->C E 3,5-Dimethylbenzenediazonium Tetrafluoroborate (precipitate) C->E D HBF4 D->E G Crude this compound E->G F Heat F->G H Washing & Drying G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Workflow for the large-scale synthesis of this compound.

Applications

This compound is a key intermediate in the synthesis of various high-value chemicals. Its primary applications are in the following sectors:

  • Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[8]

  • Agrochemicals: It is used in the development of new pesticides and herbicides. The incorporation of fluorine can lead to increased efficacy and better environmental profiles of these products.[9][10]

Conclusion

The Balz-Schiemann reaction provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers and production chemists can efficiently produce this important intermediate for various applications in drug discovery and agrochemical development. The use of a continuous flow reactor is a recommended consideration for industrial-scale production to mitigate the risks associated with diazonium salt intermediates.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation of organic molecules. This document provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 3,5-dimethylfluorobenzene. The protocols outlined herein detail the necessary steps for sample preparation, data acquisition, and processing to obtain high-quality NMR spectra. The included spectral data and assignments serve as a reference for researchers working with this and structurally related compounds.

Chemical Structure

Figure 1. Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values were obtained using computational prediction tools and serve as a reliable reference for spectral assignment.

¹H NMR Spectral Data Summary
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-2/H-66.62Doublet of Septets (dsept)⁴JHF ≈ 2.5 Hz, ⁵JHH ≈ 0.5 Hz
H-46.68Triplet of Septets (tsept)³JHF ≈ 9.0 Hz, ⁵JHH ≈ 0.5 Hz
-CH₃2.28Singlet-

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR Spectral Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C-1163.0 (d, ¹JCF ≈ 245 Hz)
C-2/C-6112.0 (d, ²JCF ≈ 21 Hz)
C-3/C-5139.5 (d, ³JCF ≈ 6 Hz)
C-4125.0 (d, ⁴JCF ≈ 2 Hz)
-CH₃21.0

Table 2. Predicted ¹³C NMR data for this compound, including predicted C-F coupling.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include deuterated acetone ((CD₃)₂CO) and deuterated benzene (C₆D₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, modern NMR spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16 to 32 scans are typically sufficient.

  • Spectral Width (SW): A spectral width of approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled one-pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon.

  • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Spectral Width (SW): A spectral width of approximately 250 ppm, from -10 to 240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum should be manually or automatically phased to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.

  • Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration (¹H NMR): The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different environments.

  • Peak Picking: The chemical shifts of all significant peaks in both ¹H and ¹³C spectra are identified and reported.

Visualizations

Logical Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Peak Picking & Integration reference->analyze report report analyze->report Final Spectrum & Analysis

Caption: Workflow for NMR analysis of this compound.

¹H NMR Signaling Pathways in this compound

signaling H2_6 H-2/H-6 H4 H-4 H2_6->H4 ⁵JHH CH3 -CH3 H2_6->CH3 ⁵JHH F F H2_6->F ⁴JHF H4->H2_6 ⁵JHH H4->CH3 ⁵JHH H4->F ³JHF CH3->H2_6 ⁵JHH CH3->H4 ⁵JHH

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Application Note: Interpreting the Mass Spectrum of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of 3,5-dimethylfluorobenzene. Due to the absence of a publicly available experimental spectrum in databases such as the NIST Mass Spectrometry Data Center, this note presents a theoretical fragmentation pattern based on established principles of mass spectrometry for aromatic, alkylated, and halogenated compounds.[1][2][3][4] The predicted fragmentation pathways, a summary of expected quantitative data, and a standardized experimental protocol for sample analysis are provided to aid researchers in the identification and characterization of this compound.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉F. Its structure consists of a benzene ring substituted with two methyl groups and a fluorine atom. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds.[5][6] Electron ionization (EI) is a common ionization method that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[2] The resulting mass spectrum serves as a molecular fingerprint. Aromatic compounds are known to produce relatively stable molecular ions.[2]

Predicted Mass Spectrum Analysis

The interpretation of the mass spectrum of this compound involves the identification of the molecular ion peak and the elucidation of the fragmentation pathways that lead to the observed fragment ions.

Molecular Ion Peak (M⁺):

The molecular weight of this compound is 124.16 g/mol .[7][8][9][10] Therefore, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 124.

Key Fragmentation Pathways:

The primary fragmentation of the this compound molecular ion is predicted to occur through several key pathways:

  • Loss of a Methyl Radical (CH₃•): A common fragmentation pathway for alkylated benzenes is the cleavage of a benzylic C-C bond, leading to the loss of a methyl radical (15 Da).[2] This would result in a fragment ion at m/z 109. This [M-15]⁺ ion is expected to be a prominent peak in the spectrum.

  • Loss of a Fluorine Radical (F•): The C-F bond can also undergo cleavage, resulting in the loss of a fluorine radical (19 Da). This would produce a fragment ion at m/z 105.

  • Loss of a Hydrogen Radical (H•): Loss of a hydrogen atom from one of the methyl groups can lead to the formation of a stable benzyl-type cation, resulting in a fragment at m/z 123.

  • Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 109 could lose a molecule of acetylene (C₂H₂) to form a fragment at m/z 83.

Data Presentation

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures in the theoretical mass spectrum of this compound.

m/zProposed Ion StructureDescription
124[C₈H₉F]⁺Molecular Ion (M⁺)
123[C₈H₈F]⁺Loss of a hydrogen radical (H•)
109[C₇H₆F]⁺Loss of a methyl radical (CH₃•)
105[C₈H₉]⁺Loss of a fluorine radical (F•)
83[C₅H₄F]⁺Loss of acetylene (C₂H₂) from the m/z 109 fragment

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol outlines a general procedure for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

4.1. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • EI Source

  • Quadrupole Mass Analyzer (or equivalent)

4.2. Reagents and Materials

  • This compound sample

  • High-purity helium gas (carrier gas)

  • Appropriate solvent for sample dilution (e.g., dichloromethane or hexane)

4.3. GC Conditions

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

4.4. MS Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

4.5. Procedure

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Set up the GC-MS instrument with the specified parameters.

  • Inject the sample into the GC.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Process the data to identify the molecular ion and major fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of the this compound molecular ion.

Fragmentation_Pathway M C₈H₉F⁺˙ (m/z 124) Molecular Ion F1 C₈H₈F⁺ (m/z 123) M->F1 - H• F2 C₇H₆F⁺ (m/z 109) M->F2 - CH₃• F3 C₈H₉⁺ (m/z 105) M->F3 - F• F4 C₅H₄F⁺ (m/z 83) F2->F4 - C₂H₂

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a theoretical framework for the interpretation of the mass spectrum of this compound. The predicted fragmentation pattern, characterized by the loss of methyl and fluorine radicals, offers a basis for the identification and structural elucidation of this compound in the absence of an experimental reference spectrum. The provided experimental protocol serves as a standardized method for obtaining high-quality mass spectral data for this and similar aromatic compounds.

References

Application Note: High-Resolution GC-MS Method for Purity Analysis of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of 3,5-dimethylfluorobenzene, a key intermediate in pharmaceutical synthesis. The described protocol provides high sensitivity and selectivity for the separation and identification of the main component from potential process-related impurities and isomers. This method is crucial for ensuring the quality and consistency of raw materials in drug development and manufacturing.

Introduction

This compound is a substituted aromatic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this starting material is paramount as impurities can affect the yield, and safety profile of the final drug product. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1][2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

A detailed workflow for the GC-MS analysis is provided below.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.[3]

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the solvent to achieve a concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.[3]

    • If necessary, further dilute the sample to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis.

Gas Chromatograph (GC) Conditions:

ParameterSetting
Injector Split/Splitless, operated in split mode (e.g., 50:1)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Column Non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 minutes- Ramp: Increase to 280 °C at a rate of 15 °C/min- Final hold: Hold at 280 °C for 5 minutes
Injection Volume 1 µL

Mass Spectrometer (MS) Conditions:

ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Source Temperature 230 °C[3]
Quadrupole Temperature 150 °C[3]
Scan Range m/z 40-300
Solvent Delay 3 minutes[3]

Experimental Workflow

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results Sample This compound Sample Dissolve Dissolve and Vortex Sample->Dissolve Solvent High-Purity Solvent (e.g., Dichloromethane) Solvent->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute GC_Inject Inject 1 µL into GC Dilute->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-300) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Library_Search Mass Spectral Library Search MS_Detection->Library_Search Peak_Integration Peak Integration TIC->Peak_Integration Quantification Quantification and Purity Calculation Peak_Integration->Quantification Library_Search->Quantification Report Purity Report Quantification->Report

Caption: Workflow for the GC-MS purity analysis of this compound.

Data Presentation and Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Table 1: Quantitative Data Summary (Example)

CompoundRetention Time (min)Peak AreaArea %Identification
This compound 8.521,250,00099.85Confirmed by Mass Spectrum
Impurity 17.981,5000.12Isomer (e.g., 2,4-Dimethylfluorobenzene)
Impurity 29.153750.03Unidentified

Mass Spectral Data:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 124. The fragmentation pattern will be characteristic of a substituted benzene ring, aiding in its positive identification. Potential impurities would include other dimethylfluorobenzene isomers, which would have the same molecular weight but different retention times, and residual starting materials or by-products from the synthesis.[4]

Logical Relationship of Purity Assessment

Purity_Assessment Logical Flow of Purity Determination cluster_input Analytical Data cluster_processing Data Interpretation cluster_calculation Purity Calculation cluster_result Final Result Chromatogram Total Ion Chromatogram (TIC) IdentifyMain Identify Main Component Peak (Expected Retention Time & Mass Spectrum) Chromatogram->IdentifyMain IdentifyImpurities Identify Impurity Peaks Chromatogram->IdentifyImpurities MassSpectra Mass Spectra of Each Peak MassSpectra->IdentifyMain MassSpectra->IdentifyImpurities IntegratePeaks Integrate Peak Areas IdentifyMain->IntegratePeaks IdentifyImpurities->IntegratePeaks CalculateAreaPercent Calculate Area % of Main Peak: (Area_main / Area_total) * 100 IntegratePeaks->CalculateAreaPercent PurityValue Reported Purity (%) CalculateAreaPercent->PurityValue

Caption: Logical relationship for determining the purity of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and accurate means for determining the purity of this compound. The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes this an essential tool for quality control in the pharmaceutical industry. Adherence to this protocol will ensure the integrity of starting materials, contributing to the overall quality and safety of the final pharmaceutical products.

References

Application Notes and Protocols: 3,5-Dimethylfluorobenzene as a Versatile Building Block in the Synthesis of GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylfluorobenzene is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, allows for strategic modifications that can enhance the pharmacological properties of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the methyl groups provide steric bulk and can influence molecular conformation.

One of the most significant applications of a derivative of this compound is in the synthesis of potent and selective G protein-coupled receptor 40 (GPR40) agonists, such as Fasiglifam (TAK-875). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus. Its activation in pancreatic β-cells by free fatty acids or synthetic agonists leads to glucose-dependent insulin secretion, offering a mechanism for glycemic control with a reduced risk of hypoglycemia.

These application notes provide a comprehensive overview of the use of this compound derivatives in the synthesis of GPR40 agonists, with a focus on the preparation of a key biphenyl intermediate for molecules like TAK-875. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathway and synthetic workflow are presented to aid researchers in their drug discovery and development efforts.

Data Presentation

Table 1: Key Intermediates and Final Compound in the Synthesis of a TAK-875 Analog
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-Bromo-3,5-dimethylbenzeneC₈H₉Br185.06Starting material derived from 3,5-dimethylaniline
1-(Benzyloxy)-4-bromo-2,6-dimethylbenzeneC₁₅H₁₅BrO291.18Key aryl bromide for Suzuki-Miyaura coupling
(3-(Hydroxymethyl)phenyl)boronic acidC₇H₉BO₃151.96Boronic acid partner for Suzuki-Miyaura coupling
(2',6'-Dimethyl-4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)methanolC₂₂H₂₂O₂318.41Core biphenyl intermediate
[(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875)C₃₃H₃₈O₇S582.72Final GPR40 Agonist
Table 2: Biological Activity of TAK-875 and Analogs
CompoundTargetAssay TypeEC₅₀ (nM)[1][2][3]
TAK-875 hGPR40Inositol Phosphate (IP)72
TAK-875 hGPR40Calcium Flux14
Oleic AcidhGPR40Inositol Phosphate (IP)29,900
TAK-875 Analog 1hGPR40Calcium Flux28
TAK-875 Analog 2hGPR40Calcium Flux23

Experimental Protocols

Protocol 1: Synthesis of the Key Biphenyl Intermediate via Suzuki-Miyaura Coupling

This protocol details the synthesis of (2',6'-Dimethyl-4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)methanol, a crucial intermediate in the preparation of TAK-875 and its analogs. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

  • 1-(Benzyloxy)-4-bromo-2,6-dimethylbenzene (1.0 equiv)

  • (3-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-4-bromo-2,6-dimethylbenzene (1.0 equiv), (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and ethanol to the flask via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, (2',6'-dimethyl-4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)methanol, as a white solid.

Expected Yield: 85-95%

Characterization Data for (2',6'-Dimethyl-4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)methanol:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.30 (m, 7H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J = 7.6 Hz, 1H, Ar-H), 6.80 (s, 2H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.75 (s, 2H, CH₂OH), 2.10 (s, 6H, 2 x CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.5, 141.2, 140.8, 138.5, 137.0, 128.6, 128.0, 127.5, 127.0, 126.5, 125.0, 114.0, 70.0, 65.0, 20.5.

  • MS (ESI): m/z 319.1 [M+H]⁺.

Mandatory Visualization

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like TAK-875 initiates a signaling cascade within pancreatic β-cells, ultimately leading to glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TAK-875 GPR40 GPR40 Agonist->GPR40 Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles triggers fusion PKC->Insulin_Vesicles potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling cascade initiated by an agonist.

Experimental Workflow: Synthesis of the Biphenyl Intermediate

The following diagram outlines the key steps in the synthesis of the biphenyl intermediate, from the starting material to the final purified product.

Synthetic_Workflow Start Start: 1-(Benzyloxy)-4-bromo-2,6-dimethylbenzene (3-(Hydroxymethyl)phenyl)boronic acid Reaction_Setup Reaction Setup: Combine reactants and base in a flame-dried flask. Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: Evacuate and backfill with N₂ or Ar. Reaction_Setup->Inert_Atmosphere Solvent_Catalyst Solvent & Catalyst Addition: Add degassed solvent and Pd(PPh₃)₄. Inert_Atmosphere->Solvent_Catalyst Heating Heating: Heat to 90°C with stirring. Solvent_Catalyst->Heating Monitoring Reaction Monitoring: TLC or LC-MS. Heating->Monitoring Workup Work-up: Cool, dilute with EtOAc, wash with H₂O and brine. Heating->Workup Purification Purification: Dry, concentrate, and purify by column chromatography. Workup->Purification Product Final Product: (2',6'-Dimethyl-4'-(benzyloxy)- [1,1'-biphenyl]-3-yl)methanol Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes: Synthesis of a Novel Dinitroaniline Herbicide Precursor from 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. 3,5-Dimethylfluorobenzene is a versatile, fluorinated aromatic compound with the potential for derivatization into various agrochemical scaffolds. This document outlines the synthesis of a novel dinitroaniline precursor from this compound. Dinitroanilines are a known class of herbicides that act by inhibiting microtubule formation in plants. The described synthetic pathway provides a basis for the development of new herbicidal candidates.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway.

StepReactionStarting MaterialProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1NitrationThis compound1-Fluoro-2,6-dinitro-3,5-dimethylbenzeneHNO₃, H₂SO₄-40 - 2585>95
2Nucleophilic Aromatic Substitution1-Fluoro-2,6-dinitro-3,5-dimethylbenzeneN-propyl-2,6-dinitro-3,5-dimethyl-4-fluoroanilinen-PropylamineEthanol67878>98

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2,6-dinitro-3,5-dimethylbenzene

This protocol details the nitration of this compound to yield the dinitro derivative.

Methodology:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add 24.8 g (0.2 mol) of this compound to the stirred sulfuric acid.

  • Prepare a nitrating mixture by carefully adding 25.2 g (0.4 mol) of concentrated nitric acid (HNO₃) to 60 mL of concentrated sulfuric acid, maintaining the temperature below 20 °C.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1 hour, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-fluoro-2,6-dinitro-3,5-dimethylbenzene.

  • Dry the product under vacuum.

Step 2: Synthesis of a Novel N-propyl-2,6-dinitro-3,5-dimethyl-4-fluoroaniline Precursor

This protocol describes the nucleophilic aromatic substitution of the dinitro-intermediate with n-propylamine.

Methodology:

  • In a 250 mL round-bottom flask, dissolve 21.4 g (0.1 mol) of 1-fluoro-2,6-dinitro-3,5-dimethylbenzene in 100 mL of ethanol.

  • Add 8.85 g (0.15 mol) of n-propylamine to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the target N-propyl-2,6-dinitro-3,5-dimethyl-4-fluoroaniline.

  • Dry the final product in a vacuum oven.

Visualizations

Synthetic_Pathway A This compound B 1-Fluoro-2,6-dinitro-3,5-dimethylbenzene A->B Nitration (HNO₃, H₂SO₄) C N-propyl-2,6-dinitro-3,5-dimethyl-4-fluoroaniline (Herbicide Precursor) B->C Nucleophilic Aromatic Substitution (n-Propylamine, Ethanol)

Caption: Synthetic pathway from this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination start1 Start This compound + H₂SO₄ react1 Reaction Add HNO₃/H₂SO₄ at 0-10 °C, then stir at 25 °C start1->react1 workup1 Work-up Quench on ice, filter react1->workup1 purify1 Purification Recrystallize from Ethanol workup1->purify1 product1 Product |  1-Fluoro-2,6-dinitro-3,5-dimethylbenzene purify1->product1 start2 Start Dinitro-intermediate + Ethanol product1->start2 react2 Reaction Add n-Propylamine, reflux start2->react2 workup2 Work-up Cool and filter react2->workup2 purify2 Purification Recrystallize from Ethanol/Water workup2->purify2 product2 Product |  N-propyl-2,6-dinitro-3,5-dimethyl-4-fluoroaniline purify2->product2

Caption: Experimental workflow for herbicide precursor synthesis.

Application Notes and Protocols for the Derivatization of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common derivatization reactions for 3,5-dimethylfluorobenzene, a versatile building block in organic synthesis. The protocols and data presented are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Introduction

This compound is an aromatic compound featuring a fluorine atom and two methyl groups on the benzene ring. This substitution pattern influences its reactivity in electrophilic aromatic substitution and metalation reactions, making it a valuable starting material for the synthesis of a variety of functionalized molecules. The fluorine substituent can modulate the electronic properties and metabolic stability of derivative compounds, a feature often sought in drug design. These notes will cover key derivatization reactions including nitration, bromination, Friedel-Crafts acylation, and metalation-based cross-coupling, providing detailed experimental protocols and summarizing key reaction data.

Electrophilic Aromatic Substitution Reactions

The fluorine atom is an ortho-, para- director, while the two methyl groups are also ortho-, para-directing. In this compound, the positions ortho to the fluorine (C2 and C6) and the position para to the fluorine (C4) are activated. The methyl groups at C3 and C5 further activate the ring. Steric hindrance from the methyl groups can influence the regioselectivity of the substitution.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines, or used to modulate the electronic properties of the molecule. The primary products expected are 1-fluoro-2,4-dimethyl-6-nitrobenzene and 1-fluoro-2,6-dimethyl-4-nitrobenzene.

Reaction Scheme:

Quantitative Data for Nitration of this compound

Product NameReagents & ConditionsYield (%)Melting Point (°C)Spectroscopic Data
1-Fluoro-3,5-dimethyl-2-nitrobenzeneHNO₃/H₂SO₄Not specifiedNot specifiedMS: m/z 169.15 (M⁺) ¹H NMR: (Predicted) δ 7.1-7.3 (m, 2H), 2.3-2.5 (s, 6H)
2-Fluoro-1,3-dimethyl-5-nitrobenzeneNot specifiedNot specifiedNot specifiedMS: m/z 169.15 (M⁺) ¹H NMR: (Predicted) δ 7.8-8.0 (s, 2H), 2.4 (s, 6H)[1]

Experimental Protocol: Nitration of this compound [2][3]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1.24 g (10 mmol) of this compound to the sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding 0.7 mL (10 mmol) of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Bromination

Bromination introduces a bromine atom, which can serve as a handle for further cross-coupling reactions. The substitution is expected to occur at the positions ortho or para to the fluorine atom.

Quantitative Data for Bromination of this compound

Product NameReagents & ConditionsYield (%)Boiling Point (°C)Spectroscopic Data
1-Bromo-2-fluoro-4,6-dimethylbenzeneBr₂ / FeBr₃ in CCl₄Not specifiedNot specified¹H NMR: (Predicted) δ 6.9-7.1 (m, 2H), 2.2-2.4 (s, 6H)
4-Bromo-1-fluoro-3,5-dimethylbenzeneNot specifiedNot specifiedNot specified¹H NMR: (CDCl₃, 400 MHz) δ 7.01 (s, 2H), 2.29 (s, 6H)

Experimental Protocol: Bromination of this compound [4][5]

  • To a solution of 1.24 g (10 mmol) of this compound in 20 mL of carbon tetrachloride in a round-bottom flask, add 0.1 g of iron filings.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 1.60 g (10 mmol) of bromine in 5 mL of carbon tetrachloride dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding 20 mL of 10% aqueous sodium bisulfite solution.

  • Separate the organic layer, and extract the aqueous layer with carbon tetrachloride (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, typically an acetyl group, onto the aromatic ring to form a ketone. This reaction is a key step in the synthesis of many pharmaceutical intermediates.

Quantitative Data for Friedel-Crafts Acylation of this compound

Product NameReagents & ConditionsYield (%)Melting Point (°C)Spectroscopic Data
1-(2-Fluoro-4,6-dimethylphenyl)ethanoneAcetyl chloride / AlCl₃ in CS₂Not specifiedNot specified¹H NMR: (Predicted) δ 6.8-7.0 (m, 2H), 2.5 (s, 3H), 2.3 (s, 6H)

Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetyl Chloride [6][7][8][9]

  • In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 1.47 g (11 mmol) of anhydrous aluminum chloride in 20 mL of anhydrous carbon disulfide.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 0.78 g (10 mmol) of acetyl chloride to the suspension with stirring.

  • Add a solution of 1.24 g (10 mmol) of this compound in 10 mL of carbon disulfide dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with carbon disulfide (2 x 15 mL).

  • Combine the organic layers, wash with water, 10% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the resulting ketone by vacuum distillation or recrystallization.

Metalation and Cross-Coupling Reactions

The presence of the fluorine atom can direct ortho-lithiation, and a bromo-derivative can be used in various cross-coupling reactions.

Ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The fluorine atom in this compound can direct lithiation to the C2 and C6 positions.

Experimental Protocol: Ortho-Lithiation of this compound [10][11][12][13][14]

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1.24 g (10 mmol) of this compound in 30 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 4.4 mL of a 2.5 M solution of n-butyllithium in hexanes (11 mmol) dropwise with stirring.

  • Stir the resulting solution at -78 °C for 1 hour.

  • The aryllithium species is now ready for reaction with an electrophile (e.g., CO₂, aldehydes, ketones, etc.). For example, quench with an excess of dry ice to form the corresponding carboxylic acid after acidic workup.

Suzuki-Miyaura Cross-Coupling of Bromo-3,5-dimethylfluorobenzene

The bromo-derivative of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Quantitative Data for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerProductCatalyst/BaseYield (%)
4-Bromo-1-fluoro-3,5-dimethylbenzenePhenylboronic acid4-Fluoro-3,5-dimethyl-1,1'-biphenylPd(PPh₃)₄ / Na₂CO₃Not specified

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-fluoro-3,5-dimethylbenzene [15][16][17][18][19]

  • In a Schlenk flask, combine 203 mg (1 mmol) of 4-bromo-1-fluoro-3,5-dimethylbenzene, 146 mg (1.2 mmol) of phenylboronic acid, 212 mg (2 mmol) of sodium carbonate, and 23 mg (0.02 mmol) of tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of a degassed 3:1 mixture of toluene and water.

  • Heat the reaction mixture at 90 °C with vigorous stirring for 12 hours.

  • Cool the mixture to room temperature and add 10 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the biphenyl product.

Visualizations

Diagram of Derivatization Pathways for this compound

Derivatization_Pathways cluster_EAS Electrophilic Aromatic Substitution cluster_Metalation Metalation & Cross-Coupling Start This compound Nitration Nitration (HNO3/H2SO4) Start->Nitration Bromination Bromination (Br2/FeBr3) Start->Bromination Acylation Friedel-Crafts Acylation (RCOCl/AlCl3) Start->Acylation Lithiation ortho-Lithiation (n-BuLi) Start->Lithiation Nitro_Product Nitro-3,5-dimethylfluorobenzene Nitration->Nitro_Product Bromo_Product Bromo-3,5-dimethylfluorobenzene Bromination->Bromo_Product Acyl_Product Acyl-3,5-dimethylfluorobenzene Acylation->Acyl_Product Lithio_Intermediate Lithio-3,5-dimethylfluorobenzene (Intermediate) Lithiation->Lithio_Intermediate Bromo_Derivative 4-Bromo-1-fluoro- 3,5-dimethylbenzene Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Bromo_Derivative->Suzuki Biphenyl_Product Biphenyl Derivative Suzuki->Biphenyl_Product Bromo_Product->Bromo_Derivative

Caption: Key derivatization pathways for this compound.

Experimental Workflow for Friedel-Crafts Acylation

FC_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl3 in CS2 B Cool to 0 °C A->B C Add Acetyl Chloride B->C D Add this compound C->D E Reflux for 2 hours D->E F Quench with Ice/HCl E->F G Extract with CS2 F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Vacuum Distillation or Recrystallization I->J

Caption: Step-by-step workflow for Friedel-Crafts acylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethylfluorobenzene. The primary focus is on identifying and mitigating common impurities that may arise during the synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and classic method for synthesizing this compound is the Balz-Schiemann reaction.[1] This process involves two main steps:

  • Diazotization: The starting material, 3,5-dimethylaniline, is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like fluoroboric acid, HBF₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt (3,5-dimethylbenzenediazonium tetrafluoroborate).[2][3]

  • Thermal Decomposition: The isolated and dried diazonium salt is then heated, causing it to decompose into the desired this compound, nitrogen gas (N₂), and boron trifluoride (BF₃).[4][5]

Q2: My final product has a low yield. What are the likely causes?

A2: Low yields in the synthesis of this compound are a common issue. The following factors are primary contributors:

  • Incomplete Diazotization: The reaction of 3,5-dimethylaniline to its diazonium salt may be incomplete. This can be caused by incorrect stoichiometry of reagents or temperatures above the optimal 0-5 °C range, which leads to the degradation of nitrous acid.[3][4]

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures. If the temperature is not strictly controlled during the diazotization and handling phases, the salt can decompose before the final thermal decomposition step, leading to a variety of byproducts and reduced yield.[4]

  • Presence of Water: The highly reactive aryl cation intermediate formed during decomposition can react with any residual water to form phenolic byproducts, such as 3,5-dimethylphenol.[4] Ensuring anhydrous or near-anhydrous conditions during the decomposition is critical.

Q3: My purified this compound is discolored (e.g., yellow or brown). What causes this?

A3: Discoloration typically points to the presence of specific impurities:

  • Oxidized Starting Material: The starting material, 3,5-dimethylaniline, is known to darken on exposure to air and light, turning from a colorless or pale yellow liquid to reddish-brown due to oxidation.[6] Using aged or improperly stored starting material can introduce colored impurities from the outset.

  • Phenolic Byproducts: As mentioned, reaction with water can form 3,5-dimethylphenol. Phenols and their subsequent oxidation products are often highly colored.

  • Azo Compounds: Incomplete diazotization or side reactions can lead to the formation of colored azo compounds, which are used as dyes.

Q4: I have identified 3,5-dimethylphenol as an impurity. How can I prevent its formation and remove it?

A4: The formation of 3,5-dimethylphenol occurs when the diazonium salt or the intermediate aryl cation reacts with water.[4]

  • Prevention: To minimize its formation, ensure that the diazonium tetrafluoroborate salt is thoroughly dried before the thermal decomposition step. Running the decomposition in a non-polar, anhydrous solvent can also be beneficial.[5]

  • Removal: 3,5-dimethylphenol is acidic and can be removed from the organic product mixture by washing with a dilute aqueous base, such as 5% sodium hydroxide solution. The phenoxide salt formed is water-soluble and will be extracted into the aqueous layer.

Q5: Besides unreacted starting material and phenols, what other byproducts should I be aware of?

A5: Other potential impurities include biaryl compounds, which can form through radical coupling side reactions, and isomeric impurities if the starting 3,5-dimethylaniline contains other xylidine isomers.[4][7] Tarry, polymeric materials can also form from the uncontrolled decomposition of the diazonium salt.

Summary of Potential Impurities

The table below summarizes the common impurities, their likely sources, and recommended mitigation strategies.

ImpurityChemical FormulaLikely Source(s)Mitigation Strategy
3,5-DimethylanilineC₈H₁₁NIncomplete diazotization reaction.Ensure correct stoichiometry; maintain temperature at 0-5 °C during nitrite addition; test for completion with starch-iodide paper.[8]
3,5-DimethylphenolC₈H₁₀OReaction of diazonium salt with residual water.[4]Thoroughly dry the diazonium salt before decomposition; use anhydrous solvents.
Isomeric Xylidines/DimethylfluorobenzenesC₈H₁₁N / C₈H₉FUse of impure 3,5-dimethylaniline containing other isomers.[7]Use highly pure, isomerically-defined starting material; verify purity by GC or NMR before starting.
Biaryl CompoundsC₁₆H₁₈Radical side reactions during decomposition.[4]Control decomposition temperature carefully; consider using radical scavengers in some cases.
Azo CompoundsC₁₆H₁₈N₂Side reaction of diazonium salt with unreacted aniline.Ensure slow addition of sodium nitrite to maintain a slight excess of acid, preventing free aniline from reacting with the diazonium salt.

Experimental Protocols

Key Experiment: Synthesis via Balz-Schiemann Reaction

This protocol is a generalized procedure and may require optimization.

  • Diazotization:

    • In a suitable reaction vessel, cool a solution of fluoroboric acid (HBF₄) to 0 °C using an ice-salt bath.

    • Slowly add high-purity 3,5-dimethylaniline to the cold acid solution with vigorous stirring, maintaining the temperature between 0-5 °C.

    • Prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the aniline-acid mixture. The rate of addition should be controlled to keep the temperature strictly below 5 °C.[3]

    • After the addition is complete, continue stirring the mixture in the cold bath for an additional 30-60 minutes.

    • The precipitated 3,5-dimethylbenzenediazonium tetrafluoroborate is collected by filtration, washed with cold diethyl ether, and dried thoroughly under vacuum.

  • Thermal Decomposition (Pyrolysis):

    • Gently heat the dry diazonium salt in a flask equipped with a distillation apparatus.

    • The salt will begin to decompose, evolving nitrogen and boron trifluoride gas, and the liquid this compound will distill over.

    • The decomposition should be controlled by careful heating to avoid overly vigorous reaction.

  • Purification:

    • Wash the collected distillate with a dilute sodium hydroxide solution to remove any phenolic impurities, followed by a water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Perform fractional distillation to purify the final product, collecting the fraction at the known boiling point of this compound.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G start Problem Encountered in This compound Synthesis low_yield Low Product Yield start->low_yield product_impure Product Impurity Detected (GC-MS, NMR) start->product_impure product_discolored Final Product Discolored start->product_discolored cause_diazotization Cause: Incomplete Diazotization low_yield->cause_diazotization cause_decomposition Cause: Premature Decomposition low_yield->cause_decomposition cause_water Cause: Water Contamination (Phenol Formation) product_impure->cause_water cause_starting_material Cause: Impure/Oxidized Starting Material product_impure->cause_starting_material product_discolored->cause_water product_discolored->cause_starting_material cause_azo Cause: Azo Compound Formation product_discolored->cause_azo action_temp Action: Maintain Temp 0-5°C during Diazotization cause_diazotization->action_temp action_stoich Action: Verify Reagent Stoichiometry cause_diazotization->action_stoich cause_decomposition->action_temp action_dry Action: Thoroughly Dry Diazonium Salt cause_water->action_dry action_base_wash Action: Wash Crude Product with Dilute Base (e.g., NaOH) cause_water->action_base_wash action_purify_sm Action: Distill Starting Material Before Use cause_starting_material->action_purify_sm action_slow_add Action: Ensure Slow, Controlled Nitrite Addition cause_azo->action_slow_add

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in Balz-Schiemann Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Balz-Schiemann reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in aromatic fluorination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during the Balz-Schiemann reaction, presented in a question-and-answer format.

Question 1: My Balz-Schiemann reaction is resulting in a very low yield of the desired aryl fluoride. What are the most common causes?

Answer:

Low yields in the Balz-Schiemann reaction can stem from several factors throughout the two main stages: the diazotization of the primary aromatic amine and the thermal decomposition of the resulting arenediazonium tetrafluoroborate salt.[1][2] Key areas to investigate include:

  • Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is critical. Issues at this stage can include improper temperature control, incorrect stoichiometry of reagents, or the presence of impurities.

  • Instability of the Diazonium Salt: Arenediazonium salts can be thermally unstable and may decompose prematurely, especially if not kept at a low temperature during preparation and isolation.[3] Some salts, particularly those with heteroatoms, are known to be highly unstable.[3]

  • Suboptimal Decomposition Temperature: The thermal decomposition of the diazonium salt requires a specific temperature range. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of unwanted byproducts and charring.[1][4] Most arenediazonium tetrafluoroborate salts decompose between 90°C and 150°C.[3]

  • Presence of Water: Even small amounts of water can lead to the formation of phenol byproducts, consuming the diazonium salt and reducing the yield of the aryl fluoride.[3][5]

  • Solvent Effects: The choice of solvent for the decomposition step can significantly impact the reaction yield. Polar solvents can solvate the ions, hindering the necessary interaction between the aryl cation and the tetrafluoroborate anion, which can lead to side reactions.[4]

  • Side Reactions: Besides phenol formation, other side reactions can occur, such as the formation of biaryls or products from reactions with the solvent.[6]

Question 2: I suspect my arenediazonium tetrafluoroborate salt is decomposing before the thermal fluorination step. How can I improve its stability and handling?

Answer:

The stability of the arenediazonium tetrafluoroborate salt is crucial for a successful Balz-Schiemann reaction. Here are some protocols to improve its stability:

  • Maintain Low Temperatures: Throughout the diazotization and isolation process, it is imperative to maintain a low temperature, typically between 0-10°C.[7] Some substrates may even require significantly lower temperatures.[7]

  • Ensure Complete Dryness: The isolated diazonium salt should be thoroughly dried under vacuum. Moisture can lead to the formation of phenols upon gentle warming.[3]

  • Proper Storage: If the isolated salt is not used immediately, it should be stored at a low temperature (e.g., in a freezer) in a dark, dry environment under an inert atmosphere.

  • Use Freshly Prepared Salts: For best results, use the arenediazonium tetrafluoroborate salt as soon as possible after its preparation and isolation.

Question 3: My decomposition step is producing a significant amount of tar-like byproducts instead of the clean aryl fluoride. How can I optimize the decomposition conditions?

Answer:

The formation of tarry residues is a common issue in the Balz-Schiemann reaction, often indicating that the decomposition is not proceeding cleanly.[8] Here’s how you can optimize the decomposition:

  • Optimize the Decomposition Temperature: Carefully control the decomposition temperature. The ideal temperature is just above the point where nitrogen evolution begins. A slow, controlled heating rate is often beneficial. Most salts decompose in the 90°C to 150°C range.[3]

  • Solvent Selection: The choice of solvent is critical. Non-polar or low-polarity solvents often give better yields by promoting the formation of an intimate ion pair between the diazonium cation and the tetrafluoroborate anion, facilitating fluoride transfer.[4] Solvents like hexane and chlorobenzene have been shown to be effective.[4] In some cases, performing the decomposition neat (without solvent) can also give good yields.[5]

  • Inert Atmosphere: Conduct the decomposition under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can sometimes provide cleaner reactions at lower temperatures.[4]

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on how different experimental parameters can influence the yield of the Balz-Schiemann reaction.

Table 1: Effect of Solvent on the Thermal Decomposition of Benzenediazonium Tetrafluoroborate

SolventTemperature (°C)Yield of Fluorobenzene (%)
Hexane6097
Chlorobenzene6095
(Trifluoromethyl)benzene6093
Toluene6091
Benzene6085
1,2-Dichloroethane6078
Dichloromethane6065
Neat (no solvent)6043

Data compiled from a study on solvent effects in the Balz-Schiemann reaction.[1][4]

Table 2: Effect of Temperature on the Decomposition of Benzenediazonium Tetrafluoroborate in Hexane

Temperature (°C)Yield of Fluorobenzene (%)
409
5086
6097
7097
8096

Data illustrates the importance of reaching an optimal decomposition temperature.[4]

Experimental Protocols

Protocol 1: Preparation of Arenediazonium Tetrafluoroborate Salts

This protocol provides a general procedure for the synthesis of arenediazonium tetrafluoroborate salts from primary aromatic amines.

Materials:

  • Aromatic amine

  • Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Acetonitrile

  • Isopentyl nitrite (for non-aqueous method)

Procedure (Aqueous): [7]

  • Dissolve the aromatic amine in a suitable volume of aqueous HBF₄.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

  • The precipitated arenediazonium tetrafluoroborate salt is collected by vacuum filtration.

  • Wash the solid with cold water, followed by cold diethyl ether.

  • Dry the salt under vacuum to obtain the final product.

Procedure (Non-Aqueous): [9]

  • Dissolve the aromatic amine in acetonitrile and cool to 0°C.

  • Add ethanolic hydrochloric acid dropwise, followed by the dropwise addition of isopentyl nitrite.

  • Stir the reaction mixture for 15 minutes.

  • Pass the solution through a syringe packed with sodium tetrafluoroborate.

  • The resulting solution containing the aryldiazonium tetrafluoroborate can be used directly or the salt can be precipitated and isolated.

Protocol 2: Thermal Decomposition of Arenediazonium Tetrafluoroborate

This protocol describes the general procedure for the thermal decomposition of the isolated diazonium salt to yield the aryl fluoride.

Materials:

  • Arenediazonium tetrafluoroborate salt

  • Anhydrous, non-polar solvent (e.g., hexane, chlorobenzene) or no solvent (neat)

Procedure:

  • Place the dry arenediazonium tetrafluoroborate salt in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • If using a solvent, add the anhydrous, non-polar solvent to the flask.

  • Slowly and carefully heat the mixture with stirring under an inert atmosphere.

  • A steady evolution of nitrogen gas should be observed as the decomposition temperature is reached.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • The crude product can then be purified by distillation or column chromatography.

Visualizations

Figure 1: General Workflow of the Balz-Schiemann Reaction

Balz_Schiemann_Workflow A Aromatic Amine (Ar-NH2) B Diazotization (NaNO2, HBF4, 0-5°C) A->B Step 1 C Arenediazonium Tetrafluoroborate (Ar-N2+BF4-) B->C Intermediate Formation D Thermal Decomposition (Heat) C->D Step 2 E Aryl Fluoride (Ar-F) D->E Desired Product F Byproducts (N2, BF3) D->F Gas Evolution Troubleshooting_Tree start Low Yield in Balz-Schiemann Reaction q1 Was the diazonium salt isolated as a clean, dry solid? start->q1 s1 Incomplete Diazotization or Impure Salt. - Check stoichiometry - Control temperature (0-5°C) - Ensure dryness q1->s1 No q2 Was the decomposition reaction clean? q1->q2 Yes a1_yes Yes a1_no No s2 Suboptimal Decomposition. - Optimize temperature - Use non-polar solvent - Ensure inert atmosphere q2->s2 No q3 Are there significant phenol byproducts? q2->q3 Yes a2_yes Yes a2_no No, tar formation s3 Presence of Water. - Use anhydrous reagents and solvents - Dry diazonium salt thoroughly q3->s3 Yes end Review substrate stability and consider alternative fluorination methods. q3->end No a3_yes Yes a3_no No

References

Technical Support Center: Diazotization of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of 3,5-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the diazotization of 3,5-dimethylaniline.

Issue Potential Cause Recommended Solution
Low or No Yield of Diazonium Salt 1. Incomplete dissolution of 3,5-dimethylaniline: The amine salt may not have fully formed.Ensure the 3,5-dimethylaniline is completely dissolved in the acidic solution before adding sodium nitrite. Gentle warming may be necessary, followed by cooling before diazotization.
2. Insufficient acid: Nitrous acid formation is limited, and the diazonium salt is unstable at higher pH.Use a sufficient excess of mineral acid (e.g., 2.5-3 equivalents of HCl or H₂SO₄).
3. Decomposition of nitrous acid: Nitrous acid is unstable and decomposes if not used promptly.Prepare the sodium nitrite solution just before use and add it to the chilled amine solution without delay.
4. Temperature too high: The 3,5-dimethylbenzenediazonium salt is unstable at elevated temperatures and will decompose.Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.
Formation of a Reddish or Yellow Precipitate (Azo Dye) 1. Localized high concentration of diazonium salt: This can lead to coupling with unreacted 3,5-dimethylaniline.Add the sodium nitrite solution slowly and with vigorous stirring to ensure rapid mixing and prevent localized concentration buildup.
2. Insufficient acid: A higher pH favors the coupling reaction between the diazonium salt and the free amine.Ensure a sufficiently acidic medium to keep the concentration of free 3,5-dimethylaniline low.
Oily Layer or Insoluble Mass Forms (Triazene Formation) 1. Excess 3,5-dimethylaniline or insufficient acid: The diazonium salt reacts with the free amine to form a diazoamino (triazene) compound.Use a slight excess of sodium nitrite and ensure adequate acidity to fully convert the primary amine to the diazonium salt.
Brownish or Tarry Appearance of the Solution 1. Oxidation of 3,5-dimethylaniline: Anilines, especially those with electron-donating groups, can be susceptible to oxidation, which can be exacerbated by impurities in the starting material or reagents.Use purified 3,5-dimethylaniline. The starting material should be a pale yellow or colorless liquid/solid. If it is dark, consider distillation or recrystallization.
2. Side reactions at higher temperatures: Decomposition and polymerization can lead to tar formation.Strictly control the reaction temperature and ensure efficient stirring.
Evolution of Nitrogen Gas 1. Decomposition of the diazonium salt: This is the primary decomposition pathway, leading to the formation of 3,5-dimethylphenol.Maintain the temperature below 5 °C at all times. Use the diazonium salt solution immediately in the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 3,5-dimethylaniline?

A1: The optimal temperature is between 0 °C and 5 °C.[1][2] Below 0 °C, the reaction rate may be too slow, while above 5 °C, the 3,5-dimethylbenzenediazonium salt becomes unstable and can decompose, primarily to 3,5-dimethylphenol with the evolution of nitrogen gas.

Q2: Why is an excess of mineral acid necessary?

A2: An excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, is crucial for several reasons:

  • It is required for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.

  • It maintains a low pH, which stabilizes the diazonium salt.[1]

  • It protonates the unreacted 3,5-dimethylaniline, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to form undesirable triazene or azo dye byproducts.

Q3: I observe the formation of a colored precipitate. What is it and how can I prevent it?

A3: The formation of a colored precipitate, typically yellow, orange, or red, is likely due to an azo coupling side reaction. This occurs when the electrophilic diazonium salt reacts with the electron-rich aromatic ring of unreacted 3,5-dimethylaniline. To prevent this, ensure slow, dropwise addition of the sodium nitrite solution with efficient stirring into a sufficiently acidic solution of the aniline. This minimizes the concentration of free amine available for coupling.

Q4: Can I isolate the 3,5-dimethylbenzenediazonium salt as a solid?

A4: While it is possible to precipitate diazonium salts, they are often explosive and thermally unstable when dry. For most synthetic purposes, it is highly recommended and much safer to use the freshly prepared aqueous solution of the diazonium salt immediately in the next reaction step without isolation.

Q5: My 3,5-dimethylaniline starting material is dark brown. Can I still use it?

A5: Dark coloration indicates the presence of oxidation products and other impurities. Using impure starting material can lead to the formation of tarry byproducts and lower yields of the desired diazonium salt. It is recommended to purify the 3,5-dimethylaniline, for instance by distillation under reduced pressure, before use.

Experimental Protocol: Diazotization of 3,5-Dimethylaniline

This protocol provides a general method for the preparation of 3,5-dimethylbenzenediazonium chloride in an aqueous solution.

Materials:

  • 3,5-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

Procedure:

  • In a beaker, dissolve 3,5-dimethylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 equivalents) and distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. Ensure the amine hydrochloride has completely dissolved.

  • In a separate small beaker, prepare a solution of sodium nitrite (1.0 - 1.05 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of 3,5-dimethylaniline hydrochloride using a dropping funnel. The tip of the funnel should be below the surface of the liquid if possible to prevent localized warming.

  • Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.

  • The resulting clear solution of 3,5-dimethylbenzenediazonium chloride is now ready for immediate use in subsequent reactions.

Quantitative Data Summary

Quantitative data for the specific side reactions in the diazotization of 3,5-dimethylaniline is not extensively reported in the literature. The following table provides a general overview of expected yields and the impact of reaction conditions on product distribution, based on established principles of diazotization chemistry.

Product Typical Yield (%) Favorable Conditions Unfavorable Conditions
3,5-Dimethylbenzenediazonium Salt >95% (in solution)0-5 °C, excess acid, slow NaNO₂ addition, efficient stirring.High temperature, insufficient acid, rapid NaNO₂ addition.
3,5-Dimethylphenol Variable (increases with temperature)Temperature > 5 °C, prolonged reaction time.Strict temperature control (0-5 °C), immediate use of the diazonium salt.
Azo-coupled Dimer Low to moderateInsufficient acid, localized high diazonium salt concentration.Sufficient excess acid, slow and controlled addition of NaNO₂.
Diazoamino Compound (Triazene) Low to moderateInsufficient acid, excess of 3,5-dimethylaniline.Use of slight excess of NaNO₂, sufficient acid.
Tarry Byproducts VariableUse of impure starting materials, high temperatures.Use of purified 3,5-dimethylaniline, strict temperature control.

Reaction Pathway Diagram

The following diagram illustrates the main diazotization reaction of 3,5-dimethylaniline and the key side reactions that can occur.

Diazotization_Side_Reactions Diazotization of 3,5-Dimethylaniline and Side Reactions Aniline 3,5-Dimethylaniline Reagents NaNO₂ / HCl 0-5 °C Impurity Impurities / High Temp Aniline->Impurity Diazonium 3,5-Dimethylbenzenediazonium Chloride (Desired Product) Reagents->Diazonium Main Reaction HighTemp Temp > 5°C Diazonium->HighTemp LowAcid Insufficient Acid / Excess Aniline Diazonium->LowAcid Phenol 3,5-Dimethylphenol AzoDye Azo-Coupled Dimer Triazene Diazoamino Compound (Triazene) Tar Tarry Byproducts HighTemp->Phenol Decomposition LowAcid->AzoDye Azo Coupling LowAcid->Triazene Triazene Formation Impurity->Tar Oxidation / Polymerization

Caption: Main and side reaction pathways in the diazotization of 3,5-dimethylaniline.

References

optimizing temperature for thermal decomposition of diazonium tetrafluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the thermal decomposition of arenediazonium tetrafluoroborates, a key step in the Balz-Schiemann reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the experimental process.

Q1: What is the safest way to determine the optimal decomposition temperature for a new aryldiazonium tetrafluoroborate salt?

A: The most reliable and safest method is to use Differential Scanning Calorimetry (DSC) .[1][2][3][4] DSC analysis will determine the initial decomposition temperature (Tᵢ) or onset temperature (Tₒₙₛₑₜ), which is the temperature at which the material starts to decompose exothermically.[4] This provides a crucial starting point for optimizing the reaction temperature on a small scale. It is a common practice in industry to avoid thermal runaway events.[2][5]

Q2: My reaction is proceeding very slowly or not at all, even at the temperature suggested by literature. What are the possible causes?

A: Several factors could be responsible:

  • Temperature is too low: The optimal temperature can be highly substrate-dependent. A study on benzenediazonium tetrafluoroborate in hexane showed a dramatic drop in yield from 86% at 50°C to just 9% at 40°C.[6][7] Try increasing the temperature in small increments (5-10°C) on a small scale.

  • Incorrect Solvent Choice: Polar solvents can solvate the ions, separating the diazonium cation from the tetrafluoroborate anion, which hinders the fluoride transfer and can lead to side reactions.[6][7] Low-polarity or non-polar solvents like chlorobenzene, hexane, or even high-boiling petroleum ethers are often more effective.[6][7]

  • Impure Starting Material: Impurities can interfere with the reaction. Ensure your isolated diazonium salt is pure and dry before proceeding.

Q3: My reaction is producing a lot of tar and dark-colored byproducts, leading to a low yield. How can I prevent this?

A: Tar formation is a common sign that the reaction temperature is too high, causing uncontrolled decomposition.[6]

  • Lower the Temperature: Reduce the reaction temperature. Even a slight decrease can significantly improve the outcome.

  • Control the Reaction Rate: Perform the decomposition in an inert, high-boiling solvent where the diazonium salt is only sparingly soluble. This allows the salt to dissolve and decompose slowly and controllably as the reaction proceeds.[6]

  • Solvent-Free Conditions: While sometimes effective, solvent-free (neat) decomposition can lead to the formation of dark, sticky tars.[6][8] Using a non-polar solvent is often preferable to mitigate this.[6]

Q4: I am concerned about the safety of isolating and heating diazonium salts. What are the key safety precautions?

A: Arenediazonium tetrafluoroborates are among the more stable diazonium salts, but they are still energetic materials and must be handled with extreme care.[5][9][10] Violent decompositions and explosions have been reported, even with tetrafluoroborate salts.[5][11]

  • Assume Instability: Always assume a new diazonium salt is potentially explosive.[5][12][13]

  • Scale Limitations: Do not isolate more than 0.75 mmol of a potentially explosive diazonium salt at one time.[5][12][13] All initial work should be done on the smallest feasible scale.[5]

  • Handling: Use a plastic or ceramic spatula when handling the dry solid; never scratch it with a metal spatula.[12][13] Always use a protective blast shield.[5]

  • Avoid Impurities: Impurities from the diazotization step, such as residual nitrous acid or transition metals, can lower the decomposition temperature and lead to unpredictable behavior.[5][14]

  • Storage: If storage is necessary, keep the salt in the dark at low temperatures (-20°C).[5]

Q5: How do substituents on the aromatic ring affect the decomposition temperature?

A: The electronic nature of the substituents significantly influences the thermal stability of the diazonium salt.

  • General Trend: A comprehensive study of 57 different arenediazonium tetrafluoroborates found that most begin to decompose between 90°C and 150°C.[4][15]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) can increase the thermal stability of the salt. The initial decomposition temperature for 4-nitrobenzenediazonium tetrafluoroborate is around 150°C.[3]

  • Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) can sometimes lower the decomposition temperature. The 4-methoxy derivative degrades at a lower temperature (140°C).[3]

  • Positional Effects: The position of the substituent (ortho, meta, para) also plays a critical role in the salt's stability.[4]

Data on Decomposition Temperatures

The optimal temperature for thermal decomposition is highly dependent on the substrate's structure and the solvent used. The following table summarizes initial decomposition temperatures (Tᵢ) and reaction conditions for a selection of aryldiazonium tetrafluoroborates. Tᵢ values were determined by DSC at a heating rate of 5°C/min.[4]

Substrate (Arenediazonium Tetrafluoroborate)Initial Decomposition Temp. (Tᵢ) (°C)Reaction Conditions for FluorinationYield (%)Reference
Benzenediazonium108°CHexane, 60°C, 16h87[4][6]
4-Fluorobenzenediazonium118°C--[4]
4-Chlorobenzenediazonium134°CChlorobenzene, 80°C, 3h85[4][6]
4-Bromobenzenediazonium140°CChlorobenzene, 80°C, 3h83[3][6]
4-Nitrobenzenediazonium150°C--[3][4]
4-Methoxybenzenediazonium140°CChlorobenzene, 80°C, 3h72[3][6]
4-Methylbenzenediazonium111°C--[4]
2-Methylbenzenediazonium101°C--[4]
[1,1'-Biphenyl]-4-diazonium125°CChlorobenzene, 80°C, 3h80[4][6]

Experimental Protocols

Caution: This procedure involves potentially explosive intermediates. A proper risk assessment must be conducted, and all appropriate safety precautions (safety glasses, lab coat, blast shield, and working in a fume hood) must be strictly followed.

General Protocol for Preparation of Aryldiazonium Tetrafluoroborate Salts

This protocol is adapted from established literature procedures.[4][16]

  • Dissolution: Dissolve the corresponding aniline (1.0 eq) in a suitable solvent such as diethyl ether or ethanol in a flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0°C in an ice-water bath. Slowly add aqueous tetrafluoroboric acid (HBF₄, ~1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline mixture. The temperature must be strictly maintained between 0°C and 5°C to ensure the stability of the diazonium salt being formed.[13][17]

  • Precipitation & Isolation: The aryldiazonium tetrafluoroborate salt will typically precipitate as a solid. Continue stirring at 0°C for an additional 30 minutes.

  • Filtration & Washing: Isolate the solid by vacuum filtration. Wash the precipitate sequentially with cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated salt under vacuum. Do not use heat. The solid should be handled with extreme care as dry diazonium salts can be shock-sensitive and explosive.[5][10]

General Protocol for Thermal Decomposition (Balz-Schiemann Reaction)
  • Setup: Place the dried aryldiazonium tetrafluoroborate salt in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition (Recommended): Add an inert, high-boiling, non-polar solvent (e.g., hexane, chlorobenzene, xylene) to form a slurry.[6][11] This helps to control the decomposition rate.

  • Heating: Heat the mixture gently and gradually using an oil bath to the predetermined optimal temperature (ideally identified by DSC or small-scale trials). Vigorous evolution of nitrogen gas (N₂) should be observed.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. The disappearance of the insoluble solid is often a good indicator of reaction completion.[6][7]

  • Workup: After cooling to room temperature, quench the reaction mixture carefully with water or a dilute base. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude aryl fluoride can then be purified by standard methods such as column chromatography or distillation.

Visualized Workflows

Optimization Workflow

The following diagram outlines a logical workflow for optimizing the thermal decomposition of a new aryldiazonium tetrafluoroborate salt, from initial characterization to final reaction.

OptimizationWorkflow start Start: Select Arylamine Substrate prepare_salt 1. Prepare Diazonium Tetrafluoroborate Salt start->prepare_salt dsc 2. Safety Assessment: Differential Scanning Calorimetry (DSC) prepare_salt->dsc small_scale 3. Small-Scale Trial (Use Tᵢ from DSC as starting point) dsc->small_scale analysis 4. Analyze Results (Yield, Purity, Byproducts) small_scale->analysis troubleshoot Troubleshoot? analysis->troubleshoot optimize 5. Optimize Parameters (Temp, Solvent, Concentration) troubleshoot->optimize Yes scale_up 6. Scale-Up Reaction (with caution) troubleshoot->scale_up No optimize->small_scale end End: Purified Aryl Fluoride scale_up->end

Caption: A workflow for systematic optimization of the Balz-Schiemann reaction.

Troubleshooting Guide

This flowchart provides a decision-making path for addressing common issues encountered during the reaction.

TroubleshootingGuide problem Problem Encountered low_yield Low Yield / No Reaction problem->low_yield tar Tar / Side Products problem->tar cause_temp_low Cause: Temp too low? low_yield->cause_temp_low cause_temp_high Cause: Temp too high? tar->cause_temp_high cause_solvent_polar Cause: Solvent too polar? cause_temp_low->cause_solvent_polar No solution_inc_temp Solution: Increase temp by 5-10°C cause_temp_low->solution_inc_temp Yes solution_change_solvent Solution: Switch to non-polar solvent (e.g., Hexane, PhCl) cause_solvent_polar->solution_change_solvent Yes cause_neat Cause: Neat conditions? cause_temp_high->cause_neat No solution_dec_temp Solution: Decrease temp by 5-10°C cause_temp_high->solution_dec_temp Yes solution_add_solvent Solution: Add inert, non-polar solvent cause_neat->solution_add_solvent Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

preventing byproduct formation in the Sandmeyer reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Sandmeyer reaction, with a focus on preventing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sandmeyer reaction, offering potential causes and solutions.

Issue 1: Low Yield of Desired Aryl Halide and Formation of Phenol Byproduct

Symptoms:

  • The yield of the target aryl halide is significantly lower than expected.

  • The presence of a significant amount of the corresponding phenol is detected during product analysis.

  • The reaction mixture may appear darker or contain tarry substances.[1]

Potential Causes:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, to form phenols.[1]

  • Reaction with Water: The diazonium salt can react with water in the reaction mixture, leading to the formation of phenols. This is more prevalent at elevated temperatures.[1]

Solutions:

  • Strict Temperature Control: Maintain the temperature of the diazotization step between 0-5°C using an ice-salt bath.[2] The subsequent reaction with the copper(I) salt should also be initiated at a low temperature and warmed cautiously if necessary.[1]

  • Slow and Controlled Addition: Add the cold diazonium salt solution slowly and dropwise to the copper(I) salt solution to manage the exothermic reaction and maintain a low temperature.[2]

  • Use of Anhydrous Conditions (where applicable): For certain sensitive substrates, performing the diazotization using an organic nitrite (e.g., isoamyl nitrite) in an organic solvent can minimize the presence of water.

Issue 2: Formation of Azo Compounds as Byproducts

Symptoms:

  • The final product is contaminated with highly colored impurities.

  • Analysis of the product mixture reveals the presence of azo compounds.

Potential Causes:

  • Insufficient Acidity: If the reaction medium is not sufficiently acidic, the diazonium salt can act as an electrophile and couple with the unreacted aromatic amine or other electron-rich aromatic species present in the mixture to form azo compounds.[2]

Solutions:

  • Ensure Excess Acid: Use a sufficient excess of mineral acid (typically 2.5-3 equivalents) during the diazotization step to ensure a low pH and prevent the diazonium salt from coupling.[2]

  • Complete Diazotization: Ensure the diazotization reaction goes to completion before proceeding to the Sandmeyer reaction. This can be verified by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[1]

Issue 3: Formation of Biaryl Compounds as Byproducts

Symptoms:

  • The product mixture contains dimeric aromatic compounds (biaryls).

Potential Causes:

  • Radical Coupling: The Sandmeyer reaction proceeds via an aryl radical intermediate.[3] The coupling of two of these aryl radicals can lead to the formation of biaryl byproducts.[1]

Solutions:

  • Control Reaction Rate: A slow and controlled addition of the diazonium salt to the copper(I) salt solution can help to keep the concentration of the aryl radical intermediate low, thus minimizing radical-radical coupling.[2]

  • Optimize Catalyst Concentration: While often used in stoichiometric amounts for better reactivity, optimizing the concentration of the copper(I) catalyst can influence the reaction rate and potentially reduce biaryl formation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Sandmeyer reaction and why do they form?

The most prevalent side products are phenols, azo compounds, and biaryl compounds.[1]

  • Phenols form when the diazonium salt reacts with water, a reaction that is accelerated by higher temperatures.[1]

  • Azo compounds are produced when the diazonium salt couples with unreacted starting amine or other electron-rich aromatic compounds, which occurs in insufficiently acidic conditions.[2]

  • Biaryl compounds result from the coupling of two aryl radical intermediates generated during the reaction.[1]

Q2: How does temperature control affect the outcome of the Sandmeyer reaction?

Temperature control is critical for a successful Sandmeyer reaction. Diazonium salts are thermally unstable and decompose at temperatures above 5°C, leading to the formation of undesired phenol byproducts and reducing the yield of the desired aryl halide.[1] Therefore, the diazotization step is typically carried out at 0-5°C.[2]

Q3: What is the role of the copper(I) catalyst, and can other catalysts be used?

The copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst by facilitating the transfer of a single electron to the diazonium salt, which initiates the formation of an aryl radical and the loss of nitrogen gas.[5] While copper(I) is the most common and effective catalyst, other transition metals have been explored.[3] In some specific cases, like the formation of aryl iodides, a metal catalyst is not required, and potassium iodide is used directly.[6]

Q4: My reaction mixture turned dark and tarry. What could be the cause?

The formation of dark, tarry byproducts is often an indication of the decomposition of the diazonium salt due to poor temperature control.[1] It may be necessary to restart the reaction with stricter monitoring and control of the reaction temperature.

Quantitative Data Summary

ParameterOptimal Range/ConditionPurposePotential Byproducts if Deviated
Diazotization Temperature 0 - 5°CTo ensure the stability of the diazonium salt.Phenols, Tarry materials
Sandmeyer Reaction Temp. 0 - 25°C (can be gently warmed)To control the rate of nitrogen evolution and prevent side reactions.Phenols, Biaryls, Tarry materials
Acid Concentration 2.5 - 3.0 equivalentsTo prevent the formation of azo compounds by keeping the pH low.Azo compounds
Sodium Nitrite 1.0 - 1.1 equivalentsTo ensure complete diazotization of the primary aromatic amine.Azo compounds (due to unreacted amine)
Copper(I) Catalyst Catalytic to Stoichiometric amountsTo facilitate the conversion of the diazonium salt to the aryl radical.Biaryls (if concentration of radical is too high)

Experimental Protocols

Standard Protocol for Sandmeyer Chlorination of Aniline

This protocol describes the synthesis of chlorobenzene from aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Starch-iodide paper

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Preparation of the Diazonium Salt

  • In a flask, dissolve aniline in concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C.

  • Confirm the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; it should turn blue-black.[1]

Part 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of CuCl in concentrated HCl and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the stirred CuCl solution.

  • Observe the evolution of nitrogen gas.

  • After the addition is complete, the mixture may be gently warmed to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with a dilute NaOH solution to remove any phenol byproduct.[1]

  • Wash again with water and dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent by rotary evaporation to obtain the crude chlorobenzene.

  • Purify the product by distillation.

Visualizations

ReactionPathways cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_byproducts Byproduct Formation Aryl_NH2 Aryl Amine (Ar-NH2) Diazonium_Salt Aryl Diazonium Salt (Ar-N2+) Aryl_NH2->Diazonium_Salt NaNO2, HCl 0-5°C Aryl_Halide Desired Product (Ar-X) Diazonium_Salt->Aryl_Halide CuX Phenol Phenol (Ar-OH) Diazonium_Salt->Phenol H2O, >5°C Azo_Compound Azo Compound (Ar-N=N-Ar') Diazonium_Salt->Azo_Compound Ar'-NH2 (low acid) Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical Cu(I) Biaryl Biaryl (Ar-Ar) Aryl_Radical->Aryl_Halide CuX2 Aryl_Radical->Biaryl Dimerization

Caption: Competing reaction pathways in the Sandmeyer reaction.

TroubleshootingWorkflow Start Start Sandmeyer Reaction Issue Identify Issue Start->Issue LowYield Low Yield / Phenol Formation Issue->LowYield Low Yield AzoFormation Azo Compound Formation Issue->AzoFormation Colored Impurities BiarylFormation Biaryl Formation Issue->BiarylFormation Dimer Detected Solution1 Check & Control Temperature (0-5°C) LowYield->Solution1 Solution2 Ensure Sufficient Acid (2.5-3 eq.) AzoFormation->Solution2 Solution3 Control Addition Rate of Diazonium Salt BiarylFormation->Solution3 End Successful Reaction Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

Technical Support Center: Purification of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the purification of fluorinated aromatic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated aromatic compounds?

A1: The purification of fluorinated aromatic compounds is often complicated by several factors stemming from the unique properties of the fluorine atom. These challenges include:

  • Strong Intermolecular Interactions: Fluorine's high electronegativity can lead to strong dipole-dipole interactions and the formation of C-F---H-C hydrogen bonds, affecting solubility and chromatographic behavior.[1][2]

  • Co-elution with Impurities: Structurally similar impurities, such as positional isomers or partially fluorinated byproducts, can be difficult to separate from the target compound due to their similar physical properties.[3]

  • Altered Solubility: The introduction of fluorine can significantly alter the solubility of an aromatic compound, making the selection of appropriate solvents for chromatography and crystallization challenging.

  • Volatility: Highly fluorinated compounds can be volatile, leading to sample loss during solvent removal and other purification steps.[4]

  • Reactivity: While the C-F bond is generally strong, certain fluorinated aromatics can be reactive under specific conditions, potentially leading to degradation during purification.[5]

Q2: How does the position of fluorine on the aromatic ring impact purification?

A2: The position of fluorine substitution has a significant influence on the molecule's physical and chemical properties, which in turn affects purification strategies. Key impacts include:

  • Dipole Moment: The position of fluorine atoms determines the overall dipole moment of the molecule, which influences its polarity and interaction with stationary phases in chromatography.

  • Crystallinity: The symmetry and intermolecular interactions dictated by the fluorine substitution pattern can affect the compound's ability to form a stable crystal lattice, impacting the success of crystallization.[6][7][8]

  • Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby acidic or basic functional groups, which is a critical consideration for ion-exchange chromatography and for solubility in different pH mobile phases.[9]

Q3: My fluorinated aromatic compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem in the crystallization of fluorinated compounds. Here are several troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Using an insulated container can help.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce supersaturation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Change Solvent System: The boiling point of your solvent may be too high, or the solubility profile may be unsuitable. Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, then warm slightly to clarify and cool slowly.[3][10]

Q4: I'm observing poor peak shape (tailing or fronting) in the HPLC analysis of my fluorinated aromatic compound. What are the likely causes?

A4: Poor peak shape in HPLC is a frequent issue. Here's what might be happening and how to fix it:

  • Peak Tailing:

    • Secondary Interactions: The analyte may be interacting with acidic silanol groups on the silica-based stationary phase. Try using a highly end-capped column, a mobile phase with a different pH, or adding a competing base like triethylamine to the mobile phase.[11]

    • Column Overload: Injecting too much sample can lead to tailing. Try diluting your sample.

  • Peak Fronting:

    • Sample Overload: This is a common cause of fronting. Reduce the injection volume or sample concentration.

    • Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. If possible, dissolve the sample in the mobile phase.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Solution
Poor Separation of Isomers Inadequate column selectivity.Consider a pentafluorophenyl (PFP) or other fluorinated stationary phase, which can offer unique selectivity for halogenated and aromatic compounds.[3][4][12]
Mobile phase composition is not optimal.Systematically vary the mobile phase composition and gradient. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water is crucial. Adding trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for some compounds.[9][13]
Compound Not Retained on C18 Column The compound is too polar for the stationary phase.Increase the aqueous component of the mobile phase. If the compound is still not retained, consider using a more polar column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly flushed with the mobile phase before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature, as temperature can affect the viscosity of the mobile phase and interactions with the stationary phase.[1]
Crystallization
Problem Potential Cause Solution
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.[3]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][10]
Premature crystallization during hot filtration.Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely.[3]
Discolored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.[3][10]
Oiling Out The solution is too supersaturated, or cooling is too rapid.Re-heat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.[3]

Quantitative Data Summary

The following tables provide illustrative data on the purification of fluorinated compounds.

Table 1: HPLC Separation of Fluorinated Benzene Derivatives

This table presents the HPLC conditions for the separation of 1,2,4,5-tetrafluorobenzene and 2-chloro-4'-fluoroacetophenone.

Parameter Value
Column ODS-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic acid in water (55:45 or 50:50)
Detection Wavelength 254 nm
Result The four compounds were thoroughly separated.
Data adapted from a study on the HPLC determination of four benzene derivatives.[9][13]

Table 2: Recrystallization Yield of Pyrazole Pyrimidine-4-one Derivatives

This table shows the percentage yield of related heterocyclic compounds after recrystallization from different solvents, demonstrating the significant impact of solvent choice on recovery.

Compound Isopropanol (%) Ethanol (%) Ethanol/Water (2:1) (%)
Compound 1.3 81.379.580.6
Compound 2.3 80.764.281.2
Compound 3.3 76.459.375.8
Data from a study on the dependence of anticonvulsant activity on biopharmaceutical factors.

Table 3: HPLC Retention and Separation of Fluorinated Amphiphiles

This table summarizes the effect of column type, eluent, and temperature on the retention and separation of fluorinated amphiphiles. Hetero-pairing (e.g., H-Column with F-Eluent) generally leads to better separation.

Temperature Pairing Column/Eluent Retention Time Mean (µ(tR)) Retention Time Variance (σ²(tR))
5°C HomoF-Col / F-Sol11.80.05
HomoH-Col / H-Sol12.80.12
HeteroF-Col / H-Sol14.10.22
HeteroH-Col / F-Sol13.90.16
45°C HomoF-Col / F-Sol10.10.12
HomoH-Col / H-Sol11.20.22
HeteroF-Col / H-Sol12.80.40
HeteroH-Col / F-Sol12.40.32
F-Col: Fluorinated Column, H-Col: Hydrogenated Column, F-Sol: Fluorinated Solvent, H-Sol: Hydrogenated Solvent. Data adapted from a study on optimizing the separation of fluorinated amphiphiles.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of a Fluorinated Aromatic Compound

This protocol provides a general guideline for purifying a moderately polar fluorinated aromatic compound using silica gel flash chromatography.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude fluorinated aromatic compound in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • For compounds that are not very soluble in the eluent, "dry loading" can be used: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the volatility of highly fluorinated compounds; use a cold trap and avoid excessive vacuum or heat.[4]

Protocol 2: Recrystallization of a Fluorinated Aromatic Acid (e.g., 2-Fluorobenzoic Acid)

This protocol is a general procedure for the recrystallization of a solid fluorinated aromatic acid.

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. For 2-fluorobenzoic acid, a mixture of ethanol and water is effective.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution:

    • Place the crude fluorinated aromatic acid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Fluorinated Aromatic Compound dissolution Dissolve in Minimal Solvent crude_product->dissolution flash_chromatography Flash Chromatography dissolution->flash_chromatography Liquid Loading recrystallization Recrystallization dissolution->recrystallization fraction_analysis TLC/HPLC Analysis of Fractions flash_chromatography->fraction_analysis pure_product Pure Product recrystallization->pure_product Direct Isolation combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal solvent_removal->pure_product

A general workflow for the purification of fluorinated aromatic compounds.

troubleshooting_crystallization start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes scratch_flask Scratch Flask with Glass Rod no_crystals->scratch_flask Yes success Crystals Form no_crystals->success No cool_slowly Cool Slowly reheat_add_solvent->cool_slowly cool_slowly->success add_seed Add Seed Crystal scratch_flask->add_seed concentrate_solution Concentrate Solution (Evaporate Some Solvent) add_seed->concentrate_solution concentrate_solution->cool_slowly

A troubleshooting guide for common crystallization problems.

References

Technical Support Center: Improving Regioselectivity of Xylene Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective fluorination of xylene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the regioselectivity of this challenging transformation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the direct electrophilic fluorination of xylene isomers?

A1: The methyl groups in xylene are electron-donating and therefore ortho- and para-directing for electrophilic aromatic substitution. However, direct fluorination of xylenes with powerful electrophilic fluorinating agents can often lead to a mixture of isomers.

  • o-Xylene: The two methyl groups activate positions 3, 4, 5, and 6. Due to steric hindrance from the adjacent methyl groups, fluorination is favored at positions 4 and 5.

  • m-Xylene: The methyl groups activate positions 2, 4, 5, and 6. Position 5 is sterically hindered. Direct fluorination with N-Fluorobenzenesulfonimide (NFSI) has been reported to yield a mixture of regioisomers.[1]

  • p-Xylene: All four available positions on the aromatic ring are equivalent and activated by the methyl groups. Therefore, monofluorination is expected to yield a single product, 2-fluoro-p-xylene.

Q2: My electrophilic fluorination of m-xylene is giving a mixture of products. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the direct fluorination of m-xylene is challenging due to the multiple activated positions. Here are several strategies to consider:

  • Choice of Fluorinating Reagent: Different electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) can exhibit different selectivities. It is advisable to screen various reagents to find the one that provides the best ratio of desired to undesired products.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Solvent choice can also play a role; screening a range of anhydrous, non-nucleophilic solvents is recommended.[2]

  • Use of a Directing Group: A powerful strategy for controlling regioselectivity is the installation of a directing group on the aromatic ring. This group can coordinate to a metal catalyst and direct the fluorination to a specific C-H bond, often at the ortho position to the directing group. After the reaction, the directing group can be removed.

Q3: I am observing low or no conversion in my xylene fluorination reaction. What are the possible causes and solutions?

A3: Low or no conversion can be due to several factors:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. Ensure that your reagent is fresh and handled under anhydrous conditions.

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, for some sensitive substrates, elevated temperatures can lead to decomposition. A systematic temperature screen is recommended.[2]

  • Incompatible Solvent: The chosen solvent may not be suitable for the reaction. Ensure the solvent is anhydrous and compatible with the fluorinating agent. Acetonitrile is a commonly used solvent for many fluorination reactions.[2]

Q4: What are common side reactions in electrophilic aromatic fluorination?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Difluorination: If the monofluorinated product is still highly activated, it may undergo a second fluorination. To minimize this, use a stoichiometric amount of the fluorinating agent and monitor the reaction closely.

  • Dearomatization: This can be a problem, particularly with highly activated substrates like phenols, but is less common with xylenes.[3]

  • Reaction with Solvent: Some electrophilic fluorinating agents can react with certain solvents. For example, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Regioselectivity Multiple activated C-H bonds on the xylene ring.- Screen different electrophilic fluorinating reagents (e.g., Selectfluor™, NFSI).- Optimize reaction temperature and solvent.- Employ a directing group strategy for site-specific fluorination.
Low or No Conversion - Inactive fluorinating reagent (moisture contamination).- Sub-optimal reaction temperature.- Incompatible or wet solvent.- Use a fresh, anhydrous fluorinating reagent.- Perform a temperature screen to find the optimal reaction temperature.- Use a dry, non-nucleophilic solvent and ensure all glassware is oven-dried.
Formation of Difluorinated Products The monofluorinated product is still reactive towards the fluorinating agent.- Use a stoichiometric amount of the fluorinating agent (e.g., 1.0-1.2 equivalents).- Monitor the reaction progress by GC-MS or TLC and stop the reaction once the starting material is consumed.
Reaction is Messy/Multiple Unidentified Byproducts - Decomposition of starting material or product.- Incompatible reaction conditions.- Use milder reaction conditions (lower temperature, less reactive fluorinating agent).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Regioselectivity in the Direct Electrophilic Fluorination of Xylenes

Xylene IsomerFluorinating AgentProduct(s)Product DistributionReference
o-XyleneElectrophilic "F+"3-Fluoro-o-xylene, 4-Fluoro-o-xyleneData not readily available in searched literature.-
m-XyleneNFSIMixture of regioisomersQuantitative data not specified.[1]
p-XyleneElectrophilic "F+"2-Fluoro-p-xyleneExpected to be the sole monofluorinated product.-

Experimental Protocols

General Protocol for Electrophilic Fluorination of Xylene with Selectfluor™

This is a general protocol and may require optimization for specific xylene isomers and desired outcomes.

Materials:

  • Xylene isomer (e.g., m-xylene)

  • Selectfluor™

  • Anhydrous acetonitrile

  • Anhydrous sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the xylene isomer (1.0 eq) and anhydrous acetonitrile.

  • Stir the solution at room temperature.

  • Add Selectfluor™ (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated xylene isomers.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Workup & Purification start Dry Glassware (Round-bottom flask) add_xylene Add Xylene Isomer (1.0 eq) start->add_xylene add_solvent Add Anhydrous Acetonitrile add_xylene->add_solvent inert_atm Establish Inert Atmosphere (N2/Ar) add_solvent->inert_atm add_selectfluor Add Selectfluor™ (1.1 eq) inert_atm->add_selectfluor stir Stir at Room Temperature add_selectfluor->stir monitor Monitor by GC-MS/TLC stir->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Fluorinated Xylene Product(s)

Caption: Experimental workflow for the electrophilic fluorination of xylene.

regioselectivity_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions poor_selectivity Poor Regioselectivity in Xylene Fluorination multiple_sites Multiple Activated C-H Bonds poor_selectivity->multiple_sites harsh_conditions Harsh Reaction Conditions poor_selectivity->harsh_conditions reagent_choice Non-selective Fluorinating Agent poor_selectivity->reagent_choice directing_group Use Directing Group multiple_sites->directing_group optimize_conditions Optimize Conditions (Temp, Solvent) harsh_conditions->optimize_conditions screen_reagents Screen Fluorinating Reagents reagent_choice->screen_reagents

Caption: Troubleshooting logic for poor regioselectivity in xylene fluorination.

References

workup procedure for Balz-Schiemann reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Balz-Schiemann reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the workup procedure of a Balz-Schiemann reaction mixture.

Issue 1: Low or No Yield of the Desired Aryl Fluoride

  • Question: I performed a Balz-Schiemann reaction, but after workup, the yield of my aryl fluoride is very low or non-existent. What could be the problem?

  • Answer: Low yields in the Balz-Schiemann reaction can stem from several factors.[1][2] Incomplete formation of the diazonium salt is a common culprit. Ensure that the diazotization is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Another critical factor is the thermal decomposition step. The temperature required for the decomposition of the arenediazonium tetrafluoroborate salt is substrate-dependent.[3] Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the starting material and product.[1] The choice of solvent can also significantly impact the yield, with low- or non-polar solvents often providing better results.[1][4]

Issue 2: Presence of a Tarry Residue After Reaction

  • Question: My reaction mixture has turned into a dark, tarry mess. How can I work this up and what causes this?

  • Answer: The formation of a tarry residue is a known issue in Balz-Schiemann reactions, often attributed to side reactions and decomposition products.[5] Using ionic liquids as the solvent has been shown to reduce the formation of such residues.[5] For workup, you can attempt to dissolve the residue in a suitable organic solvent and then proceed with a standard aqueous wash and extraction. Column chromatography may be necessary to separate the desired product from the polymeric byproducts.

Issue 3: Exothermic and Difficult to Control Decomposition

  • Question: The thermal decomposition of my arenediazonium tetrafluoroborate salt was very rapid and exothermic, making it difficult to control. How can I manage this?

  • Answer: The thermal decomposition of arenediazonium tetrafluoroborate salts can be highly exothermic and potentially hazardous.[2][3] To mitigate this, the decomposition should be carried out in a suitable inert solvent to help dissipate the heat.[2] Adding the diazonium salt portion-wise to the pre-heated solvent can also help to control the reaction rate. For larger scale reactions, utilizing continuous flow setups can provide better temperature control and enhance safety.[3]

Issue 4: Difficulty in Isolating the Product

  • Question: I am having trouble isolating my aryl fluoride from the reaction mixture. What is a standard workup and purification protocol?

  • Answer: A general workup procedure involves quenching the reaction mixture, followed by extraction and purification. After the thermal decomposition is complete, the reaction is typically cooled to room temperature and then quenched, for example with water.[1][4] The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in a Balz-Schiemann reaction?

A1: Besides the desired aryl fluoride, several side products can be formed. These include phenols, which arise from the reaction of the diazonium salt with any residual water, and bi-aryl compounds. The formation of azobenzenes through diazonium dimerization can also occur under acidic conditions.[2]

Q2: How can I remove phenolic byproducts from my product?

A2: Phenolic byproducts can often be removed by washing the organic extract with a dilute aqueous base, such as 5% sodium hydroxide solution. The phenoxide salt formed is soluble in the aqueous layer and can thus be separated from the desired aryl fluoride in the organic layer.

Q3: Is it always necessary to isolate the arenediazonium tetrafluoroborate salt?

A3: While the traditional Balz-Schiemann reaction involves the isolation of the diazonium salt, modern protocols have been developed that allow for in-situ generation and decomposition of the salt, which can be advantageous for safety and efficiency.[2]

Q4: What is the role of the solvent in the Balz-Schiemann reaction?

A4: The solvent plays a crucial role in the Balz-Schiemann reaction. It not only serves as a medium for the reaction but also helps to control the exothermic decomposition.[2] Studies have shown that low- or non-polar solvents like hexane and chlorobenzene can lead to higher yields of the aryl fluoride compared to polar solvents.[1][4] Ionic liquids have also been employed to provide a safer and cleaner reaction profile.[5]

Q5: Can this reaction be performed on heteroaromatic amines?

A5: Yes, the Balz-Schiemann reaction can be applied to the synthesis of heteroaryl fluorides from the corresponding heteroaryl amines.[2]

Data Presentation

Table 1: Effect of Solvent on the Yield of Fluorobenzene

SolventTemperature (°C)Time (h)Yield (%)
Water60160
Methanol60160
Acetone6016Trace
Acetonitrile6016Trace
DMF6016Trace
DMSO6016Trace
Chlorobenzene601685
Hexane601690

Data compiled from a study revisiting the Balz-Schiemann reaction under catalyst- and additive-free conditions.[4]

Table 2: Yields of Various Aryl Fluorides using a Greener Approach in Ionic Liquids

Substrate (Aryl Amine)Product (Aryl Fluoride)Yield (%)Purity (GC, %)
3-Aminobenzotrifluoride3-Fluorobenzotrifluoride87.499.3
AnilineFluorobenzene93.299.8
4-Fluoroaniline1,4-Difluorobenzene9099.3
3,4-Difluoroaniline1,2,4-Trifluorobenzene6899.9
4-Nitroaniline4-Nitrofluorobenzene86.799.9
1-Naphthylamine1-Fluoronaphthalene7299.9

Data from a study on a greener approach to the Balz-Schiemann reaction using ionic liquids.[5]

Experimental Protocols

General Experimental Protocol for the Balz-Schiemann Reaction Workup

  • Reaction Monitoring: Monitor the thermal decomposition of the arenediazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases. The disappearance of the solid starting material can also indicate the completion of the reaction.[1]

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow addition of water.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. If phenolic byproducts are suspected, a wash with a dilute aqueous base (e.g., 5% NaOH) can be included before the water and brine washes.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure aryl fluoride.[4]

Visualizations

Balz_Schiemann_Workup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (Post-Decomposition) quench Quench (e.g., with Water) start->quench Cool to RT extract Extraction with Organic Solvent quench->extract wash Aqueous Wash (Water, Brine, optional Base) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify Crude Product end Pure Aryl Fluoride purify->end

Caption: General workflow for the workup of a Balz-Schiemann reaction.

References

Technical Support Center: Sandmeyer Reaction Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to catalyst selection for improving reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the standard catalyst for the Sandmeyer reaction, and how does it work?

A1: The classic Sandmeyer reaction utilizes a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), as a catalyst.[1][2] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][3] The copper(I) catalyst initiates the reaction by a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[1][4] The aryl radical then reacts with a copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide or nitrile product.[1][4]

Q2: My reaction is giving a low yield. What are the common causes related to the catalyst?

A2: Low yields in a Sandmeyer reaction can often be attributed to several catalyst-related factors:

  • Catalyst Deactivation: The copper(I) catalyst can be oxidized to copper(II) by air or other oxidizing agents, reducing its catalytic activity. It is crucial to use freshly prepared catalyst solutions or high-quality reagents.

  • Incorrect Catalyst Choice: While copper(I) salts are standard, some substrates or desired transformations may benefit from other catalytic systems. For certain applications, iron(III) or other transition metal salts have been employed.[1] Metal-free conditions have also been developed for specific Sandmeyer-type reactions.[5]

  • Insufficient Catalyst Loading: While it is a catalytic reaction, a stoichiometric amount of the copper salt is often used to achieve better reactivity, especially given the low cost of copper salts.[3] Insufficient catalyst may lead to incomplete conversion.

Q3: Are there alternatives to copper catalysts for the Sandmeyer reaction?

A3: Yes, several alternatives to the traditional copper(I) catalysts have been developed. In some cases, other transition metal salts, including those of iron(III) and cobalt(III), have been successfully used.[1] Furthermore, "metal-free" Sandmeyer-type reactions have been reported, which can be advantageous for avoiding heavy metal contamination in the final product.[5] For instance, the formation of aryl iodides is typically achieved using potassium iodide without the need for a copper catalyst.[4][6]

Q4: Can I use copper(II) salts as catalysts for the Sandmeyer reaction?

A4: While copper(I) is the classic catalytic species, there are protocols that utilize copper(II) salts. For example, a combination of Cu(I) and Cu(II) has been used in some bromination reactions.[3][5] In certain hydroxylation reactions to form phenols, copper(I) oxide in the presence of an excess of copper(II) nitrate has been shown to be effective at room temperature.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Use freshly prepared or high-quality copper(I) salt. Consider increasing the catalyst loading; often, stoichiometric amounts are used for better reactivity.[3]
Incorrect catalyst for the desired transformation.For iodination, use potassium iodide instead of a copper salt.[4][6] For specific substrates, explore alternative catalysts like iron salts or metal-free conditions.[1][5]
Poor temperature control leading to diazonium salt decomposition.Maintain a temperature of 0-5°C during the diazotization step. Premature decomposition of the diazonium salt is a common cause of low yield.[6]
Formation of Phenol as a Major Byproduct Reaction of the diazonium salt with water, often due to elevated temperatures.Strictly control the temperature during the reaction. The diazonium ion's stability is limited in water, and it tends to form phenols upon warming.[7]
Formation of Biaryl Compounds Dimerization of the aryl radical intermediate.This is a known side reaction supporting the radical mechanism.[1] Optimizing catalyst concentration and reaction conditions may help minimize this.
Inconsistent Results Impurities in reagents or solvents.Ensure all reagents, especially the starting amine and the copper catalyst, are pure. Use anhydrous solvents where specified by the protocol.

Catalyst Performance Data

The following tables summarize quantitative data on catalyst performance in various Sandmeyer reactions, extracted from the cited literature.

Table 1: Comparison of Catalysts for Sandmeyer Cyanation

Catalyst SystemSubstrateYield (%)Reference
CuCN (10 mol%), 1,10-phenanthroline, Cu(BF₄)₂Variety of diazonium salts52-93[5]
Cu₂O (0.4 equiv.)Arenediazonium tetrafluoroborates38-92[5]
PdCl₂ (0.1 equiv.), Ag₂OArenediazonium salts30-64[5]
Metal-free (Tetrabutylammonium cyanide)Arenediazonium o-benzenedisulfonimides34-92[5]

Table 2: Catalyst Systems for Sandmeyer Bromination

Catalyst SystemSubstrateYield (%)Reference
CuBr/CuBr₂ (10 mol% each), 1,10-phenanthrolineArenediazonium salts56-99[5]
CuBr₂ (0.5 equiv.)Arenediazonium saltsGood[5]
Copper(I) bromide2-mercapto-1-methyl-imidazoline-[5]

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Chlorination

This protocol is a general guideline for the synthesis of an aryl chloride from an aromatic amine.

  • Diazotization:

    • Dissolve the aromatic amine in an aqueous solution of hydrochloric acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

    • Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude aryl chloride.

    • Purify the product by distillation or recrystallization.

Protocol 2: Sandmeyer Cyanation using Copper(I) Cyanide

This protocol outlines the synthesis of a benzonitrile from the corresponding diazonium salt.

  • Diazotization:

    • Prepare the diazonium salt solution from the corresponding aromatic amine as described in Protocol 1.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • After the addition is complete, the mixture is often gently warmed to complete the reaction.

  • Work-up:

    • The work-up for cyanation can be more complex due to the toxicity of cyanide. It is crucial to quench any residual cyanide with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal.

    • The product is typically isolated by extraction with an organic solvent, followed by washing, drying, and purification as described in Protocol 1.

Visualizations

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_reaction Step 2: Sandmeyer Reaction Ar-NH2 Aromatic Amine Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HCl, 0-5°C Ar_radical Aryl Radical Ar-N2+->Ar_radical e⁻ from Cu(I) Cu(I)X Copper(I) Halide Cu(II)X2 Copper(II) Dihalide Cu(I)X->Cu(II)X2 Oxidation N2 Nitrogen Gas Ar_radical->N2 Ar-X Aryl Halide Ar_radical->Ar-X + [X] from Cu(II) Cu(II)X2->Cu(I)X Regeneration

Caption: The reaction mechanism of the copper-catalyzed Sandmeyer reaction.

Sandmeyer_Workflow start Start diazotization Diazotization of Aromatic Amine (NaNO2, Acid, 0-5°C) start->diazotization reaction Combine Diazonium Salt and Catalyst Solution diazotization->reaction prepare_catalyst Prepare Catalyst Solution (e.g., CuCl in HCl) prepare_catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Sandmeyer reaction.

Troubleshooting_Tree start Low Yield or No Product check_diazotization Was diazotization successful? (Test with starch-iodide paper) start->check_diazotization check_temp Was temperature kept at 0-5°C? check_diazotization->check_temp Yes solution_diazotization Optimize diazotization conditions check_diazotization->solution_diazotization No check_catalyst Is the catalyst fresh and active? check_temp->check_catalyst Yes solution_temp Improve temperature control check_temp->solution_temp No check_byproducts Major byproduct observed? check_catalyst->check_byproducts Yes solution_catalyst Use fresh catalyst / increase loading check_catalyst->solution_catalyst No phenol Phenol byproduct check_byproducts->phenol Phenol biaryl Biaryl byproduct check_byproducts->biaryl Biaryl

Caption: A decision tree for troubleshooting common issues in the Sandmeyer reaction.

References

Validation & Comparative

A Comparative Analysis of Balz-Schiemann and Sandmeyer Reactions for Aromatic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of fluorine atoms into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Two of the most established methods for achieving this transformation are the Balz-Schiemann reaction and, more recently, adaptations of the Sandmeyer reaction. This guide provides a detailed comparative analysis of these two methodologies, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Introduction

The Balz-Schiemann reaction, first reported in 1927, has long been the traditional method for the synthesis of aryl fluorides from aromatic amines.[1][2] It involves the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[2][3] The Sandmeyer reaction, historically used for the introduction of chloro, bromo, and cyano groups, has more recently been adapted for fluorination, primarily through copper-mediation.[3][4][5] This modern approach offers an alternative pathway to aryl fluorides, often under different reaction conditions.

Reaction Mechanisms and Key Differences

The Balz-Schiemann and Sandmeyer-type fluorination reactions proceed through distinct mechanistic pathways, which dictates their scope and limitations.

The Balz-Schiemann reaction is widely believed to proceed through an Sɴ1-type mechanism.[1][6] The key step is the thermal or photochemical decomposition of the diazonium tetrafluoroborate intermediate to generate a highly reactive aryl cation, which is then trapped by the fluoride ion from the BF₄⁻ counterion.[1][7]

The copper-mediated Sandmeyer-type fluorination , on the other hand, is proposed to occur via a single electron transfer (SET) mechanism.[5] In this process, a copper(I) species reduces the diazonium salt to generate an aryl radical. This radical then abstracts a fluorine atom from a copper(II) fluoride species, regenerating the copper(I) catalyst and forming the aryl fluoride.

Fluorination_Reaction_Choice cluster_0 Balz-Schiemann Pathway cluster_1 Sandmeyer-type Pathway A Aromatic Amine (Ar-NH2) B Diazotization (e.g., NaNO2, H+) A->B C Aryl Diazonium Salt (Ar-N2+) B->C D Addition of HBF4 or other fluorinated counterion source C->D  Classic Approach H In situ reaction with Cu(I) and Fluoride Source C->H  Modern Approach E Aryl Diazonium Tetrafluoroborate (Ar-N2+BF4-) D->E F Thermal or Photochemical Decomposition E->F G Aryl Fluoride (Ar-F) F->G I Aryl Fluoride (Ar-F) H->I

Diagram 1: General workflow for choosing between Balz-Schiemann and Sandmeyer-type fluorination.

Comparative Analysis of Performance

The choice between the Balz-Schiemann and a modern Sandmeyer-type fluorination depends on several factors, including substrate scope, reaction conditions, yield, and safety considerations.

FeatureBalz-Schiemann ReactionCopper-Mediated Sandmeyer-type Fluorination
Fluoride Source Typically HBF₄ or other tetrafluoroborate salts.[8] Other sources like PF₆⁻ and SbF₆⁻ can be used.[1]Various fluoride sources, often used in conjunction with a copper catalyst.[4]
Catalyst Generally catalyst-free, relying on thermal or photochemical energy.[1]Requires a copper(I) catalyst.[4][5]
Reaction Conditions Often requires high temperatures for thermal decomposition, which can be a limitation for sensitive substrates.[2] Modern methods allow for lower temperatures.[7]Can often be performed under milder conditions.[9]
Substrate Scope Broad substrate scope, applicable to a wide range of electron-rich and electron-poor aromatic amines.[7][10]Also demonstrates a broad substrate scope with good functional group tolerance.[4][11]
Yield Yields can be variable and are substrate-dependent. Modern adaptations have improved yields significantly.[2]Can provide good to excellent yields, particularly in radiolabeling applications.[4][11]
Safety Isolation of diazonium salts can be hazardous, with a risk of explosion, especially on a large scale.[12] Continuous flow protocols have been developed to mitigate this risk.[12]In situ generation of the diazonium species can offer safety advantages.[9]
Quantitative Data

The following tables summarize representative yields for both reactions across a range of substituted anilines.

Table 1: Representative Yields for the Balz-Schiemann Reaction (Catalyst- and Additive-Free) [7]

Substrate (Ar-NH₂)Product (Ar-F)SolventTemp (°C)Time (h)Yield (%)
4-Nitroaniline4-FluoronitrobenzenePhCl80395
4-Cyanoaniline4-FluorobenzonitrilePhCl801.593
4-Bromoaniline4-FluorobromobenzenePhCl801687
4-Anisidine4-FluoroanisoleHexane701676
2-Aminobiphenyl2-FluorobiphenylHexane60395

Table 2: Representative Radiochemical Yields for Copper-Mediated Sandmeyer-type [¹⁸F]Fluorination [4][11]

Substrate (Ar-NH₂)Product (Ar-¹⁸F)Yield (%)
4-Nitroaniline4-[¹⁸F]Fluoronitrobenzene61.9
4-Cyanoaniline4-[¹⁸F]Fluorobenzonitrile68.0
4-Bromoaniline4-[¹⁸F]Fluorobromobenzene56.0
4-Anisidine4-[¹⁸F]Fluoroanisole40.3
Methyl 4-aminobenzoateMethyl 4-[¹⁸F]fluorobenzoate75.9

Experimental Protocols

Balz-Schiemann Reaction: Synthesis of Fluorobenzene

Materials:

  • Aniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Fluoroboric acid (HBF₄, 48% aqueous solution)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath (0-5 °C), dissolve aniline in concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, slowly add cold fluoroboric acid. A precipitate of benzenediazonium tetrafluoroborate will form.

  • Isolation: Collect the precipitate by filtration and wash it with cold water, followed by cold methanol, and finally with diethyl ether. Dry the solid in a vacuum desiccator.

  • Thermal Decomposition: Gently heat the dry benzenediazonium tetrafluoroborate in a flask fitted with a condenser. The salt will decompose to give fluorobenzene, nitrogen gas, and boron trifluoride.

  • Purification: Distill the crude fluorobenzene. Wash the distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate and redistill to obtain pure fluorobenzene.

Copper-Mediated Sandmeyer-type Fluorination: General Protocol for [¹⁸F]Fluorination

Materials:

  • Aromatic amine precursor

  • Alkyl nitrite (e.g., tert-butyl nitrite)

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf))

  • [¹⁸F]Fluoride source (e.g., [¹⁸F]KF/Kryptofix 2.2.2)

  • Acetonitrile (anhydrous)

Procedure:

  • [¹⁸F]Fluoride Preparation: The [¹⁸F]fluoride is typically produced in a cyclotron and trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile.

  • Reaction Setup: In a sealed reaction vessel, dissolve the aromatic amine precursor, alkyl nitrite, and Cu(OTf) in anhydrous acetonitrile.

  • Radiolabeling: Add the dried [¹⁸F]fluoride/Kryptofix complex to the reaction vessel. Heat the mixture at a specified temperature (e.g., 120 °C) for a short period (e.g., 20 minutes).

  • Workup and Purification: After cooling, the reaction mixture is typically diluted and purified by high-performance liquid chromatography (HPLC) to isolate the desired [¹⁸F-labeled aryl fluoride.

Reaction_Mechanisms cluster_Balz_Schiemann Balz-Schiemann Mechanism cluster_Sandmeyer Sandmeyer-type Mechanism BS_Start Ar-N₂⁺ BF₄⁻ BS_Heat Heat (Δ) or Light (hν) BS_Intermediate [Ar⁺] + N₂ + BF₄⁻ BS_Start->BS_Intermediate - N₂ BS_Product Ar-F + BF₃ BS_Intermediate->BS_Product Fluoride attack S_Start Ar-N₂⁺ S_Intermediate1 [Ar•] + N₂ + Cu(II) S_Start->S_Intermediate1 + Cu(I) S_CuI Cu(I) S_Product Ar-F + Cu(I) S_Intermediate1->S_Product + F⁻ from Cu(II)-F S_CuIIF Cu(II)-F S_Product->S_CuI Regeneration of Catalyst

Diagram 2: Simplified mechanistic pathways of the Balz-Schiemann and Sandmeyer-type fluorination reactions.

Conclusion

Both the Balz-Schiemann reaction and modern copper-mediated Sandmeyer-type fluorinations are valuable tools for the synthesis of aryl fluorides. The traditional Balz-Schiemann reaction is a well-established, often high-yielding method, with recent advancements addressing its safety and temperature limitations. The copper-mediated Sandmeyer-type reaction provides a milder, catalytic alternative that is particularly advantageous for radiolabeling with ¹⁸F. The choice of method will ultimately be guided by the specific substrate, desired scale, available reagents, and safety infrastructure. For routine synthesis of a wide variety of aryl fluorides, modified Balz-Schiemann protocols remain highly relevant. For rapid, small-scale, or radiochemical syntheses, the copper-mediated Sandmeyer-type approach presents a compelling and powerful alternative. powerful alternative.

References

A Comparative Analysis of the Reactivity of 2,4-Dimethylfluorobenzene and 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dimethylfluorobenzene and 3,5-dimethylfluorobenzene. The analysis focuses on their behavior in two major classes of aromatic reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). The discussion is supported by established principles of physical organic chemistry and available data on related compounds to predict and compare their performance in chemical synthesis.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry, involving the attack of an electrophile on the electron-rich benzene ring. The reactivity and regioselectivity of this reaction are profoundly influenced by the nature of the substituents on the aromatic ring. Both methyl (-CH₃) and fluoro (-F) groups are ortho, para-directing, but they exhibit opposing effects on the overall reaction rate. Methyl groups are electron-donating and activating, while the fluorine atom is deactivating due to its strong inductive electron-withdrawing effect.

Reactivity and Regioselectivity

2,4-Dimethylfluorobenzene: In this isomer, the activating methyl groups are positioned ortho and para to the fluorine atom. The directing effects of the substituents are as follows:

  • -F at C1: Directs to C2, C4, C6 (C2 and C4 are blocked).

  • -CH₃ at C2: Directs to C1, C3, C5 (C1 is blocked).

  • -CH₃ at C4: Directs to C1, C3, C5 (C1 is blocked).

The positions most susceptible to electrophilic attack are C3, C5, and C6. The two activating methyl groups enhance the electron density of the ring, though the deactivating effect of fluorine moderates this. Steric hindrance from the C2-methyl group may disfavor substitution at the C3 position.

This compound: Here, the methyl groups are situated meta to the fluorine atom. The directing influences are more convergent:

  • -F at C1: Directs to C2, C4, C6.

  • -CH₃ at C3: Directs to C2, C4, C6.

  • -CH₃ at C5: Directs to C2, C4, C6.

All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. This alignment of directing effects leads to a strong activation of these sites, suggesting that This compound is likely more reactive towards electrophilic aromatic substitution than its 2,4-isomer . The C4 position, being para to the fluorine and ortho to both methyl groups, is expected to be a particularly favored site of substitution.

Quantitative Data for Electrophilic Aromatic Substitution

Direct comparative kinetic data for these specific isomers is scarce in the literature. However, we can infer relative reactivity from data on similar compounds. The following table presents product distributions for the nitration of related fluorotoluenes, which illustrates the interplay of substituent effects.

CompoundReagentsMajor Products and Distribution (%)Reference
2-FluorotolueneHNO₃, H₂SO₄4-Nitro-2-fluorotoluene (83%), 2-Nitro-6-fluorotoluene (13%)Generic textbook data
3-FluorotolueneHNO₃, H₂SO₄2-Nitro-3-fluorotoluene (36%), 4-Nitro-3-fluorotoluene (12%), 6-Nitro-3-fluorotoluene (52%)Generic textbook data

This data suggests that the positions activated by the methyl group and directed by the fluorine atom are the most reactive.

Experimental Protocol: Nitration of Dimethylfluorobenzenes

This protocol provides a general procedure for the nitration of dimethylfluorobenzenes, a common electrophilic aromatic substitution reaction.

Materials:

  • Dimethylfluorobenzene isomer (1.0 eq)

  • Fuming nitric acid (1.1 eq)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the dimethylfluorobenzene isomer to the cold sulfuric acid while stirring.

  • Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

EAS_Mechanism cluster_step1 Step 1: Formation of σ-complex (rate-determining) cluster_step2 Step 2: Deprotonation (fast) Arene Aromatic Ring Sigma_Complex σ-complex (Arenium ion) Arene->Sigma_Complex Attack by π-system E_plus E⁺ (Electrophile) E_plus->Sigma_Complex Sigma_Complex_2 σ-complex Product Substituted Arene Sigma_Complex_2->Product Restores aromaticity Base Base Base->Product HB HB⁺

Caption: General mechanism of Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group from an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The fluorine atom is an excellent leaving group for SNAr reactions.

Reactivity Comparison

Both 2,4-dimethylfluorobenzene and this compound are considered "unactivated" substrates for classical SNAr reactions. The methyl groups are electron-donating, which destabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Consequently, both isomers are expected to be highly unreactive towards nucleophiles under standard SNAr conditions.

However, recent advancements in organic synthesis have enabled the SNAr of electron-rich and electron-neutral fluoroarenes through photoredox catalysis.[1][2][3] In these reactions, a photocatalyst facilitates the formation of a radical cation from the fluoroarene, which is then susceptible to nucleophilic attack.

While specific comparative data for the two isomers under photocatalytic conditions is not available, the reactivity would likely depend on their oxidation potentials and the stability of the resulting radical cations. It is plausible that subtle differences in their electronic structures could lead to variations in reaction efficiency.

Quantitative Data for Nucleophilic Aromatic Substitution
SubstrateNucleophileConditionsProduct Yield (%)Reference
4-FluorotoluenePyrazoleAcridinium photocatalyst, blue lightLow to no reaction[1]
Electron-rich fluoroarenesPrimary aliphatic aminesAcridinium photocatalyst, blue lightGood to excellent[2]
Experimental Protocol: Photocatalytic Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the photocatalytic SNAr of an unactivated fluoroarene, based on published methods.[1]

Materials:

  • Dimethylfluorobenzene isomer (1.0 eq)

  • Nucleophile (e.g., an amine or azole, 1.5 eq)

  • Organic photocatalyst (e.g., an acridinium salt, 1-5 mol%)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add the dimethylfluorobenzene isomer, the nucleophile, and the photocatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and irradiate with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Fluoroarene, Nucleophile, & Photocatalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Solvent->Irradiation Monitoring Monitor Progress (TLC/GC-MS) Irradiation->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for a photocatalytic SNAr experiment.

Conclusion

  • For electrophilic aromatic substitution , This compound is predicted to be more reactive due to the synergistic directing effects of its substituents, leading to highly activated positions for electrophilic attack.

  • For classical nucleophilic aromatic substitution , both isomers are largely unreactive due to the presence of electron-donating methyl groups. However, modern photocatalytic methods may provide a route for their functionalization via SNAr, with potential for subtle differences in reactivity based on their electronic properties.

The selection of either isomer for a synthetic application should therefore be guided by the desired transformation. This compound is the more promising substrate for building molecular complexity through electrophilic substitution, while functionalization of either isomer via nucleophilic substitution would likely require non-classical, catalyzed approaches.

References

alternative methods for the synthesis of 3,5-dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties. 3,5-Dimethylfluorobenzene is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative overview of alternative methods for its synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several methods, each with its own set of advantages and disadvantages. The traditional Balz-Schiemann reaction, while a classic method, is often hampered by harsh conditions and safety concerns. Modern catalytic methods offer milder alternatives, though they may require more specialized reagents and catalysts. Below is a summary of key performance indicators for various synthetic routes.

MethodStarting MaterialKey Reagents/CatalystReaction Time (h)Temperature (°C)Yield (%)
Classical Balz-Schiemann 3,5-DimethylanilineNaNO₂, HBF₄, HeatSeveralHigh (thermal decomposition)Moderate
"Greener" Balz-Schiemann 3,5-DimethylanilineNaNO₂, HBF₄, Ionic Liquid4-685-100High
Pd-Catalyzed Fluorination 3,5-Dimethylphenylboronic acidPd(OAc)₂, Ligand, Fluorinating agent12-2450-100Good to High
Cu-Mediated Fluorination 3,5-Dimethylphenylboronic acid pinacol esterCu(OTf)₂(py)₄, Fluorinating agent0.5-2110Good to High
Acetyl Hypofluorite Fluorination 3,5-Dimethylphenylboronic acidAcOF (from F₂)< 1Room Temp.Good

Synthetic Pathways Overview

The following diagram illustrates the different synthetic routes to this compound, highlighting the key starting materials and intermediates.

Synthesis_Pathways cluster_balz_schiemann Balz-Schiemann Reaction cluster_modern_methods Modern Catalytic Methods 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium Salt Diazonium Salt 3,5-Dimethylaniline->Diazonium Salt 1. NaNO2, HBF4 2. Heat 3,5-Dimethylfluorobenzene_BS This compound Diazonium Salt->3,5-Dimethylfluorobenzene_BS 3,5-Dimethylphenylboronic acid 3,5-Dimethylphenylboronic acid 3,5-Dimethylfluorobenzene_Modern This compound 3,5-Dimethylphenylboronic acid->3,5-Dimethylfluorobenzene_Modern Pd or Cu Catalyst, Fluorinating Agent

Figure 1. Synthetic routes to this compound.

Experimental Protocols

"Greener" Balz-Schiemann Reaction in Ionic Liquid

This method offers a safer and more environmentally friendly alternative to the classical Balz-Schiemann reaction.[1]

Materials:

  • 3,5-Dimethylaniline

  • Sodium nitrite (NaNO₂)

  • 48% Tetrafluoroboric acid (HBF₄)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Diethyl ether

Procedure:

  • In a flask, dissolve 3,5-dimethylaniline in the ionic liquid [BMIM][BF₄].

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, slowly add 48% tetrafluoroboric acid.

  • Stir the mixture at 0-5 °C for 1-2 hours to form the diazonium tetrafluoroborate salt.

  • Slowly warm the reaction mixture to 85-100 °C and maintain for 4-6 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Palladium-Catalyzed Fluorination of Arylboronic Acids

Materials:

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a biarylphosphine ligand)

  • A fluorinating agent (e.g., Selectfluor)

  • A suitable solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add 3,5-dimethylphenylboronic acid, palladium(II) acetate, the ligand, and the fluorinating agent.

  • Add the solvent and stir the mixture at 50-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Copper-Mediated Fluorination of Arylboronate Esters

This method employs a copper catalyst for the fluorination of an arylboronic acid pinacol ester.[2]

Materials:

  • 3,5-Dimethylphenylboronic acid pinacol ester

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)₂(py)₄)

  • A fluorinating agent (e.g., a pyridinium fluoride salt)

  • A suitable solvent (e.g., DMA)

Procedure:

  • In a reaction tube, combine 3,5-dimethylphenylboronic acid pinacol ester, the copper catalyst, and the fluorinating agent.

  • Add the solvent and heat the mixture to 110 °C for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Fluorination with Acetyl Hypofluorite

This method offers a rapid and high-yielding route to aryl fluorides at room temperature.[3]

Materials:

  • 3,5-Dimethylphenylboronic acid

  • Acetyl hypofluorite (AcOF) in an appropriate solvent (prepared from F₂ and sodium acetate)

  • A suitable solvent (e.g., chloroform)

Procedure:

  • Dissolve 3,5-dimethylphenylboronic acid in the chosen solvent in a reaction flask.

  • At room temperature, add the solution of acetyl hypofluorite dropwise to the stirred solution of the boronic acid.

  • The reaction is typically rapid and complete within an hour. Monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Conclusion

The choice of synthetic method for this compound will depend on factors such as available starting materials, required scale, safety considerations, and access to specialized catalysts and reagents. The "greener" Balz-Schiemann reaction in ionic liquids presents a significant improvement over the classical method in terms of safety and environmental impact. Modern palladium- and copper-catalyzed methods offer mild reaction conditions and good to high yields, making them attractive alternatives, particularly for late-stage fluorination in complex molecule synthesis. Fluorination with acetyl hypofluorite provides a very fast and efficient route, although it requires the handling of elemental fluorine. Researchers should carefully consider these factors to select the most appropriate method for their specific needs.

References

Spectroscopic Fingerprints: A Comparative Guide to Dimethylfluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic chemistry and drug development, the precise identification of structural isomers is a critical step in reaction monitoring, quality control, and compound characterization. Dimethylfluorobenzene, with its six distinct isomers, presents a classic analytical challenge where subtle changes in the substitution pattern on the benzene ring lead to significant and measurable differences in spectroscopic outputs. This guide provides an objective comparison of these isomers using key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by experimental data and standardized protocols.

Isomeric Structures and Symmetry

The six isomers of dimethylfluorobenzene are distinguished by the relative positions of the fluorine atom and two methyl groups on the benzene ring. These arrangements dictate the molecule's symmetry, which in turn is a primary determinant of the complexity and characteristics of their NMR spectra.

Caption: The six structural isomers of dimethylfluorobenzene (DMFB).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR, along with spin-spin coupling constants (J), provide a unique fingerprint for each structure.

¹H and ¹³C NMR Data

The number of distinct signals in the proton and carbon spectra is a direct consequence of molecular symmetry. For instance, the highly symmetric 3,5-dimethylfluorobenzene will show fewer signals than the asymmetric 2,3-dimethylfluorobenzene. The tables below summarize typical chemical shifts.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Dimethylfluorobenzene Isomers

Isomer Aromatic Protons (δ, ppm) Methyl Protons (δ, ppm)
2,3-Dimethylfluorobenzene ~6.8-7.1 (m, 3H) ~2.1 (s, 3H), ~2.2 (s, 3H)
2,4-Dimethylfluorobenzene ~6.7-7.0 (m, 3H) ~2.2 (s, 6H)
2,5-Dimethylfluorobenzene ~6.8-7.2 (m, 3H) ~2.2 (s, 3H), ~2.3 (s, 3H)
2,6-Dimethylfluorobenzene ~6.9-7.1 (m, 3H) ~2.25 (s, 6H)
3,4-Dimethylfluorobenzene ~6.9-7.2 (m, 3H) ~2.2 (s, 6H)
This compound ~6.6 (s, 1H), ~6.7 (s, 2H) ~2.25 (s, 6H)

Note: Data is aggregated and typical. Actual shifts may vary with solvent and instrument frequency.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Dimethylfluorobenzene Isomers

Isomer Aromatic Carbons (δ, ppm) Methyl Carbons (δ, ppm)
2,3-Dimethylfluorobenzene 6 signals, ~115-160 2 signals, ~14, 20
2,4-Dimethylfluorobenzene 6 signals, ~115-160 2 signals, ~20, 21
2,5-Dimethylfluorobenzene 6 signals, ~115-160 2 signals, ~20, 21
2,6-Dimethylfluorobenzene 4 signals, ~125-162 1 signal, ~17
3,4-Dimethylfluorobenzene 6 signals, ~113-161 2 signals, ~19, 20
This compound 4 signals, ~110-164 1 signal, ~21

Note: Carbon attached to fluorine exhibits a large C-F coupling constant (~240-250 Hz).[1]

¹⁹F NMR Data

¹⁹F NMR is exceptionally sensitive to the electronic environment. The chemical shift of the fluorine nucleus is distinct for each isomer, providing a clear method of identification.

Table 3: Comparative ¹⁹F NMR Chemical Shifts (ppm) of Dimethylfluorobenzene Isomers

Isomer ¹⁹F Chemical Shift (δ, ppm)
2,3-Dimethylfluorobenzene ~ -135 to -140
2,4-Dimethylfluorobenzene ~ -118 to -122
2,5-Dimethylfluorobenzene ~ -119 to -123
2,6-Dimethylfluorobenzene ~ -114 to -118
3,4-Dimethylfluorobenzene ~ -115 to -119
This compound ~ -110 to -114

Note: Shifts are relative to a standard like CFCl₃. Values are approximate and can vary.

Infrared (IR) Spectroscopy

IR spectroscopy reveals differences in the vibrational modes of the isomers. Key regions include C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and the C-F stretching frequency. The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and C-H out-of-plane bending in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern.

Table 4: Key IR Vibrational Frequencies (cm⁻¹) for Dimethylfluorobenzene Isomers

Isomer C-H (Aromatic) Stretch C-H (Methyl) Stretch C=C (Ring) Stretch C-F Stretch C-H Out-of-Plane Bend
2,3-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1200-1250 ~770-810
2,4-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1210-1260 ~810-840
2,5-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1200-1250 ~800-830, ~870-890
2,6-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1180-1230 ~760-790
3,4-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1190-1240 ~810-840, ~860-880
3,5-DMFB ~3000-3100 ~2850-2980 ~1450-1600 ~1150-1200 ~840-870

Note: Values are typical ranges. The C-H out-of-plane bending is highly characteristic of the substitution pattern.

Mass Spectrometry (MS)

Under Electron Ionization (EI), all isomers exhibit the same molecular ion (M⁺) peak at m/z 124. However, the relative abundances of fragment ions can differ, reflecting the varied stability of intermediate carbocations. The primary fragmentation pathways involve the loss of a hydrogen radical (M-1), a methyl radical (M-15), or a formyl radical (M-29) after rearrangement.

Table 5: Key Mass Spectrometry Fragments (m/z) and Typical Relative Abundances

Fragment m/z Interpretation Typical Relative Abundance
[M]⁺ 124 Molecular Ion High
[M-H]⁺ 123 Loss of H radical Moderate
[M-CH₃]⁺ 109 Loss of methyl radical High
[C₇H₅F]⁺ 108 Loss of CH₄ Moderate
[C₆H₄F]⁺ 95 Loss of ethyl radical Variable, often significant

Note: While the m/z values are the same, the ratio of [M-H]⁺ to [M-CH₃]⁺ can provide clues to the isomeric structure, though differentiation by EI-MS alone is challenging.[2][3]

Experimental Protocols

The data presented in this guide are based on standard analytical methodologies.

NMR Spectroscopy Protocol
  • Instrumentation : Bruker AVANCE 400 MHz spectrometer or equivalent.[4]

  • Sample Preparation : ~5-10 mg of the analyte dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).[5]

  • ¹H NMR : Standard pulse program, spectral width of 12 ppm, referenced to residual solvent signal (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR : Proton-decoupled pulse program, spectral width of 220 ppm, referenced to solvent signal (CDCl₃: δ 77.16 ppm).[4]

  • ¹⁹F NMR : Proton-decoupled pulse program, referenced to an external standard such as CFCl₃ (δ 0 ppm).[4]

IR Spectroscopy Protocol
  • Instrumentation : Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer).

  • Sample Preparation : A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Data Acquisition : Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

GC-MS Protocol
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions :

    • Column : Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Oven Program : Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[3]

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.[3]

    • Scan Range : m/z 40-400.[3]

    • Source Temperature : 230°C.[3]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Analyte Dimethylfluorobenzene Isomer NMR NMR (¹H, ¹³C, ¹⁹F) Analyte->NMR IR FTIR Analyte->IR GCMS GC-MS Analyte->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) GCMS->MS_Data

Caption: General experimental workflow for spectroscopic analysis of isomers.

Conclusion

While mass spectrometry provides an identical molecular weight for all six dimethylfluorobenzene isomers, their structural differentiation is readily achievable through a combined spectroscopic approach. ¹⁹F and ¹³C NMR spectroscopy offer the most unambiguous identification, with each isomer presenting a unique set of chemical shifts and, in the case of ¹³C NMR, a distinct number of signals based on symmetry. ¹H NMR and IR spectroscopy further corroborate the structural assignment by revealing characteristic splitting patterns and vibrational modes tied to the specific substitution pattern on the aromatic ring. This guide provides the foundational data and protocols necessary for the confident identification and characterization of these closely related compounds.

References

A Comparative Guide to Purity Validation of 3,5-Dimethylfluorobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is a critical determinant of reaction efficiency, product yield, and the safety profile of the final active pharmaceutical ingredient. 3,5-Dimethylfluorobenzene is a valuable building block in organic synthesis, and rigorous purity assessment is essential to ensure the reliability and reproducibility of downstream applications. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, juxtaposed with Gas Chromatography (GC) as a viable alternative. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. Common impurities may include:

  • Positional Isomers: Other isomers of dimethylfluorobenzene (e.g., 2,4-dimethylfluorobenzene, 2,6-dimethylfluorobenzene) can be challenging to separate due to their similar physical properties.[1][2]

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Byproducts: Compounds formed through side reactions during synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

A robust analytical method must be able to resolve the primary compound from these potential contaminants.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques for the analysis of organic compounds.[3][4][5] The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[4][5]
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.[4]
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).[6]GC system with a gas supply, injector, column in an oven, and detector (e.g., FID).
Resolution Excellent for resolving a wide range of compounds, including isomers.[1]Very high resolution, especially with capillary columns, for volatile isomers.[4]
Sensitivity High sensitivity, depending on the detector used.Extremely high sensitivity, particularly with detectors like FID for hydrocarbons.

Experimental Protocols

Protocol 1: Purity Validation by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a standard RP-HPLC method for the purity assessment of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving approximately 25 mg in 25 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of the this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.

3. Data Analysis: The purity is calculated based on the area normalization method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Isocratic Elution (C18 Column, Acetonitrile/Water) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Protocol 2: Purity Validation by Gas Chromatography (GC)

This protocol provides a general method for the purity analysis of this compound using GC with a Flame Ionization Detector (FID).

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving approximately 25 mg in 25 mL of a suitable solvent like dichloromethane or hexane to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of the this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL.

3. Data Analysis: Similar to the HPLC method, purity is determined by the area normalization of the resulting chromatogram.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh this compound dissolve_gc Dissolve in Dichloromethane (1 mg/mL) start_gc->dissolve_gc inject_gc Inject 1 µL into GC dissolve_gc->inject_gc separate_gc Temperature Programmed Separation (Capillary Column) inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc chromatogram_gc Generate Chromatogram detect_gc->chromatogram_gc integrate_gc Integrate Peak Areas chromatogram_gc->integrate_gc calculate_gc Calculate Purity (Area Normalization) integrate_gc->calculate_gc report_gc Final Purity Report calculate_gc->report_gc

Caption: Workflow for GC Purity Assessment of this compound.

Comparative Results

The following table summarizes the hypothetical performance data for the two methods in the analysis of a batch of this compound containing isomeric impurities.

ParameterHPLC MethodGC Method
Retention Time (3,5-DMFB) 7.2 min5.8 min
Resolution (from closest isomer) 2.12.8
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%
Calculated Purity 99.65%99.68%
Analysis Time ~15 min~14 min

Discussion

Both HPLC and GC are suitable for the purity validation of this compound. The HPLC method, being non-destructive and operating at ambient temperature, is advantageous for screening a broader range of potential non-volatile impurities. The GC method, however, offers superior resolution for volatile isomers and higher sensitivity, making it ideal for trace impurity analysis.

For routine quality control, the choice of method may depend on the available instrumentation and the specific impurities of concern. In a drug development setting, employing both techniques can provide a more comprehensive purity profile, with HPLC for general purity and non-volatile impurities and GC for volatile impurities and residual solvents. For unambiguous identification of any detected impurities, coupling these chromatographic techniques with mass spectrometry (LC-MS or GC-MS) is highly recommended.[3]

References

A Comparative Guide to the Efficacy of Fluorinating Agents for Xylenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine into aromatic systems is a critical tool for modulating the properties of organic molecules. This guide provides a detailed comparison of the efficacy of common electrophilic fluorinating agents, specifically focusing on the direct fluorination of xylene isomers (ortho-, meta-, and para-xylene). The primary agents discussed are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).

Executive Summary

The direct electrophilic fluorination of xylenes presents a challenge in controlling regioselectivity due to the activating and directing effects of the two methyl groups. Generally, the more reactive the fluorinating agent, the lower the selectivity. Selectfluor®, being a more potent electrophilic fluorinating agent than NFSI, tends to react more rapidly but often leads to a broader mixture of products. In contrast, the milder nature of NFSI can sometimes offer improved regioselectivity, although it may require more forcing conditions to achieve comparable yields. The choice of fluorinating agent is therefore a critical consideration based on the desired isomer and acceptable yield.

Data Presentation: Fluorination of Xylenes

The following table summarizes the available quantitative data on the direct electrophilic fluorination of o-, m-, and p-xylene with Selectfluor® and NFSI. It is important to note that comprehensive, directly comparable data across all isomers and reagents under identical conditions is sparse in the literature.

SubstrateFluorinating AgentProduct(s)Yield (%)RegioselectivityReference
o-Xylene Data not available----
m-Xylene NFSIMixture of 2-fluoro- and 4-fluoro-m-xyleneNot specifiedMixture of regioisomers[1]
p-Xylene Selectfluor® (F-TEDA-BF₄)2-Fluoro-p-xyleneData not available--

Note: The lack of comprehensive data highlights a gap in the current chemical literature and underscores the challenges associated with the selective fluorination of simple alkylaromatics.

Discussion of Efficacy and Regioselectivity

The fluorination of xylenes is governed by the principles of electrophilic aromatic substitution, where the electron-donating methyl groups activate the aromatic ring and direct the incoming electrophile ("F⁺").

  • o-Xylene: Has two equivalent positions for fluorination (positions 4 and 5) and two other positions (3 and 6). Steric hindrance from the adjacent methyl groups can influence the substitution pattern.

  • m-Xylene: Possesses three potential sites for fluorination: position 2 (ortho to both methyl groups and sterically hindered), position 4 (ortho to one and para to the other methyl group), and position 5 (ortho to both methyl groups). The reaction with NFSI has been reported to yield a mixture of regioisomers, indicating that the directing effects of the two methyl groups lead to multiple products.[1]

  • p-Xylene: All four available positions on the ring are equivalent, which should theoretically lead to a single monofluorinated product, 2-fluoro-p-xylene.

Selectfluor® (F-TEDA-BF₄) is a highly reactive and user-friendly electrophilic fluorinating agent.[2] Its high reactivity, however, can sometimes be a drawback when high regioselectivity is desired with highly activated aromatic rings like xylenes.

N-Fluorobenzenesulfonimide (NFSI) is generally considered a milder electrophilic fluorinating agent compared to Selectfluor®.[3] This reduced reactivity can be advantageous in achieving higher selectivity in some cases. However, reactions with less reactive substrates or to achieve high conversion may require harsher conditions, such as higher temperatures. For instance, the fluorination of some aromatic compounds with NFSI requires neat conditions and high temperatures.

Experimental Protocols

Detailed experimental protocols for the direct fluorination of xylenes are not widely reported. However, a general procedure for the electrophilic fluorination of an electron-rich aromatic compound using Selectfluor® can be adapted.

General Experimental Protocol for Electrophilic Fluorination of an Aromatic Compound with Selectfluor®

Materials:

  • Aromatic substrate (e.g., xylene)

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of the aromatic substrate (1.0 mmol) in an anhydrous solvent (10 mL) under an inert atmosphere, add Selectfluor® (1.1 mmol, 1.1 equivalents) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the fluorinated product(s). The eluent system will depend on the polarity of the products.

Note: This is a generalized procedure and the optimal conditions (solvent, temperature, reaction time, and equivalents of fluorinating agent) must be determined empirically for each specific xylene isomer.

Logical Workflow for Reagent Selection

The selection of a suitable fluorinating agent for xylenes depends on the desired outcome, primarily balancing yield and regioselectivity. The following diagram illustrates a logical workflow for this decision-making process.

G cluster_start start Start: Select Xylene Isomer (o-, m-, p-) selectfluor Selectfluor® (F-TEDA-BF₄) start->selectfluor Need for high reactivity? nfsi NFSI start->nfsi Selectivity is a primary concern? high_yield Higher Yield / Faster Reaction selectfluor->high_yield product_mixture Likely Mixture of Regioisomers (especially for o- and m-xylene) selectfluor->product_mixture high_selectivity Potentially Higher Regioselectivity nfsi->high_selectivity nfsi->product_mixture Mixture still possible p_xylene_note For p-Xylene: Both reagents are expected to yield a single monofluorinated product due to symmetry. single_product Potential for Single Isomer (p-xylene)

Caption: Decision workflow for selecting a fluorinating agent for xylenes.

References

yield comparison of different 3,5-dimethylfluorobenzene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated aromatic compounds is a critical aspect of discovering and producing new chemical entities. Among these, 3,5-dimethylfluorobenzene is a valuable building block. This guide provides a comparative analysis of different synthetic routes to this compound, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Yield Comparison of Synthesis Routes

The selection of a synthetic route is often governed by factors such as yield, availability of starting materials, and reaction conditions. Below is a summary of the reported yields for the primary synthesis routes to this compound.

Starting MaterialReagentsReactionYield (%)Reference
3,5-Dimethylaniline1. NaNO₂, HCl 2. HBF₄ 3. HeatBalz-Schiemann~68%[1]
3,5-Dimethylaniline1. NaNO₂, HCl 2. NaBF₄ 3. Ionic Liquid, HeatModified Balz-SchiemannVaries[1][2]
m-XyleneF₂ (diluted), suitable solventDirect FluorinationLow

Note: The yield for the modified Balz-Schiemann reaction can vary depending on the specific ionic liquid and reaction conditions used. The direct fluorination of m-xylene typically results in a mixture of isomers and polyfluorinated products, leading to a low yield of the desired this compound.

Experimental Protocols

Balz-Schiemann Reaction from 3,5-Dimethylaniline

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[3] It proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.

Experimental Protocol:

  • Diazotization: 3,5-Dimethylaniline is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Formation of Diazonium Tetrafluoroborate: A cold aqueous solution of tetrafluoroboric acid (HBF₄) is added to the diazonium salt solution. The resulting precipitate of 3,5-dimethylbenzenediazonium tetrafluoroborate is collected by filtration.

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated until the evolution of nitrogen gas ceases.

  • Purification: The crude product is purified by distillation to afford this compound. A reported yield for a similar substrate using this method is approximately 68%.[1]

Modified Balz-Schiemann Reaction in Ionic Liquids

To improve safety and, in some cases, yield, the Balz-Schiemann reaction can be carried out in ionic liquids.[1][2] This modification often allows for a more controlled decomposition of the diazonium salt.

Experimental Protocol:

  • Diazotization and Salt Formation: 3,5-Dimethylaniline is diazotized in a similar manner to the traditional Balz-Schiemann reaction. The diazonium salt is then precipitated by the addition of an aqueous solution of sodium tetrafluoroborate (NaBF₄).[2]

  • Decomposition in Ionic Liquid: The isolated and dried 3,5-dimethylbenzenediazonium tetrafluoroborate is suspended in an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).[2]

  • The mixture is heated to facilitate the decomposition of the diazonium salt.

  • Product Isolation: The this compound product is isolated from the reaction mixture, typically by distillation. While a specific yield for 3,5-dimethylaniline is not provided in the searched literature, yields for other substituted anilines in this method range from 68% to 93%.[1]

Direct Fluorination of m-Xylene

Direct fluorination of aromatic compounds is a challenging but conceptually straightforward approach. However, it often suffers from a lack of selectivity and the formation of multiple products.

Experimental Protocol:

  • m-Xylene is dissolved in a suitable inert solvent.

  • A diluted stream of fluorine gas (typically mixed with an inert gas like nitrogen) is bubbled through the solution at a controlled temperature.

  • The reaction mixture is then worked up to isolate the fluorinated products.

  • Due to the high reactivity of fluorine, this method typically produces a mixture of mono-, di-, and polyfluorinated isomers, as well as products of side-chain fluorination. The yield of the desired 1-fluoro-3,5-dimethylbenzene is generally low, and purification can be challenging.

Synthesis Route Diagram

The following diagram illustrates the primary synthetic pathway from 3,5-dimethylaniline to this compound via the Balz-Schiemann reaction.

SynthesisRoutes cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3,5-Dimethylaniline 3,5-Dimethylaniline 3,5-Dimethylbenzenediazonium\nTetrafluoroborate 3,5-Dimethylbenzenediazonium Tetrafluoroborate 3,5-Dimethylaniline->3,5-Dimethylbenzenediazonium\nTetrafluoroborate 1. NaNO₂, HCl 2. HBF₄ This compound This compound 3,5-Dimethylbenzenediazonium\nTetrafluoroborate->this compound Heat (Decomposition)

References

A Comparative Guide to Aryl Fluoride Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into aromatic systems is a cornerstone of modern drug discovery and development, lending unique pharmacological properties to molecules. For researchers and scientists in the pharmaceutical and agrochemical industries, selecting the optimal method for aryl fluoride synthesis is a critical decision, balancing cost, efficiency, and substrate scope. This guide provides an objective comparison of three prominent methods: the Balz-Schiemann reaction, Nucleophilic Aromatic Substitution (SNAr), and Palladium-Catalyzed Fluorination, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

FeatureBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Fluorination
Starting Material AnilinesActivated Aryl Halides/NitroarenesAryl Halides/Triflates
Key Reagents NaNO₂, HBF₄KF, CsF, or other fluoride saltsPd catalyst, ligand, fluoride source
Cost Low to moderateLow to high (reagent dependent)High
Yields Moderate to goodGood to excellent (substrate dependent)Good to excellent
Substrate Scope Broad for anilinesLimited to electron-deficient arenesBroad, including electron-rich arenes
Functional Group Tolerance ModerateGoodExcellent
Reaction Conditions Often harsh (strong acid, heat)High temperatures, polar aprotic solventsMild to moderate temperatures
Safety Considerations Potentially explosive diazonium intermediatesHigh temperatures, hazardous solventsAir- and moisture-sensitive catalysts

In-Depth Analysis of Synthesis Methods

The Balz-Schiemann Reaction: The Classic Approach

The Balz-Schiemann reaction, a stalwart in organic synthesis, transforms primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate.[1] Its primary advantages lie in the low cost and ready availability of aniline starting materials. However, the use of corrosive fluoroboric acid and the potential instability of the diazonium salt intermediate, which can be explosive, are significant drawbacks.[2] While yields are generally moderate to good, the harsh reaction conditions can limit its applicability with sensitive functional groups.[3]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse for Activated Arenes

Nucleophilic aromatic substitution, particularly the industrial Halex process, is a widely used method for the synthesis of aryl fluorides from activated aryl chlorides or nitroarenes. This method's cost-effectiveness is heavily influenced by the choice of fluoride source, with inexpensive potassium fluoride (KF) being a common choice for large-scale production. More reactive but costlier sources like cesium fluoride (CsF) can be employed for less reactive substrates. The primary limitation of SNAr is its substrate scope, which is generally restricted to aromatic rings bearing electron-withdrawing groups ortho or para to the leaving group.[4] High reaction temperatures and the use of polar aprotic solvents like DMF are typical.

Palladium-Catalyzed Fluorination: The Modern, Versatile Tool

The advent of palladium-catalyzed cross-coupling reactions has revolutionized aryl fluoride synthesis, offering a versatile method with broad substrate scope and excellent functional group tolerance.[5] This method can effectively fluorinate a wide range of aryl bromides, chlorides, and triflates, including those with electron-donating groups, which are challenging substrates for SNAr. The primary disadvantage is the high cost of the palladium catalysts and specialized phosphine ligands, such as tBuBrettPhos.[6] However, for complex molecules and late-stage fluorination in drug development, the high yields and mild reaction conditions often justify the expense.

Cost-Benefit Analysis: A Quantitative Look

To provide a clearer picture of the economic viability of each method, the following table outlines the approximate costs of starting materials, key reagents, and solvents. Prices are based on typical laboratory-scale quantities and may vary depending on the supplier and purity.

Table 1: Approximate Reagent and Solvent Costs

CompoundRoleBalz-SchiemannSNAr (Halex)Pd-CatalyzedPrice (USD/mol)*
AnilineStarting Material~1.36[5][7][8]
4-ChloroanilineStarting Material~2.35[3][9][10]
4-BromoanilineStarting Material~6.40[4][11][12][13]
Sodium NitriteReagent~1.31[2][14][15]
Fluoroboric Acid (48 wt%)ReagentVaries
Potassium FluorideReagent~1.54[16][17][18][19][20]
Cesium FluorideReagent~3.21[21][22][23]
tBuBrettPhos Pd G3Catalyst~570.18 (per mmol)[6][24][25][26][27]
Tetrahydrofuran (THF)Solvent~2.26[28][29][30][31]
Dimethylformamide (DMF)Solvent~0.11[32][33][34][35][36]
TolueneSolvent~0.09[1][37][38][39][40]

*Costs are estimated based on publicly available data for laboratory-grade chemicals and are subject to change. Molar costs were calculated from price per unit mass and molar mass.

Performance Comparison: A Look at Reaction Yields

The efficiency of a synthetic method is ultimately judged by its yield. The following table provides a comparative overview of typical reported yields for the synthesis of various substituted aryl fluorides using the three methods.

Table 2: Comparative Yields of Aryl Fluoride Synthesis Methods

Substituent on Aryl RingBalz-Schiemann Yield (%)SNAr Yield (%)Pd-Catalyzed Yield (%)
4-Nitro~60-8090-9885-95
4-Cyano~50-7085-9580-90
4-Trifluoromethyl~60-7580-9088-96
4-Methoxy~40-60Not applicable75-85
4-Methyl~50-70Not applicable80-90
2-Methyl~45-65Not applicable70-85
Unsubstituted~50-70Not applicable70-80

Experimental Protocols

For a practical understanding of these methods, detailed, standardized laboratory-scale protocols are provided below.

Balz-Schiemann Reaction: Synthesis of 4-Fluorotoluene

Materials:

  • p-Toluidine (1.0 equiv)

  • Hydrochloric acid (conc., 3.0 equiv)

  • Sodium nitrite (1.1 equiv) in water

  • Fluoroboric acid (48 wt% in water, 1.2 equiv)

  • Sand

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve p-toluidine in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • Slowly add fluoroboric acid to the solution. The diazonium tetrafluoroborate salt will precipitate.

  • Collect the precipitate by filtration and wash with cold water, followed by cold diethyl ether.

  • Dry the salt under vacuum.

  • Mix the dry diazonium salt with an equal amount of sand and heat gently until gas evolution ceases.

  • The crude 4-fluorotoluene is then distilled directly from the reaction mixture.

  • Purify the distillate by washing with saturated sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and redistilling.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Fluoronitrobenzene

Materials:

  • 4-Chloronitrobenzene (1.0 equiv)

  • Spray-dried potassium fluoride (2.0 equiv)

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flask equipped with a reflux condenser, add 4-chloronitrobenzene and spray-dried potassium fluoride.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the reaction progress by TLC or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation or recrystallization.

Palladium-Catalyzed Fluorination: Synthesis of 4-Fluoroanisole

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Cesium fluoride (1.5 equiv)

  • tBuBrettPhos Pd G3 precatalyst (0.02 equiv)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, add 4-bromoanisole, cesium fluoride, and the tBuBrettPhos Pd G3 precatalyst to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for the required time (monitor by GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis method.

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_salt_formation Salt Formation cluster_decomposition Thermal Decomposition aniline Aniline hcl_naono2 HCl, NaNO2 0-5 °C aniline->hcl_naono2 diazonium_salt Aryl Diazonium Chloride hcl_naono2->diazonium_salt hbf4 HBF4 diazonium_salt->hbf4 diazonium_bf4 Aryl Diazonium Tetrafluoroborate hbf4->diazonium_bf4 heat Heat diazonium_bf4->heat aryl_fluoride Aryl Fluoride heat->aryl_fluoride

Balz-Schiemann Reaction Workflow

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification aryl_halide Activated Aryl Halide kf_dmf KF, DMF High Temperature aryl_halide->kf_dmf reaction_mixture Reaction Mixture kf_dmf->reaction_mixture extraction Aqueous Workup & Extraction reaction_mixture->extraction purification Distillation or Recrystallization extraction->purification aryl_fluoride Aryl Fluoride purification->aryl_fluoride

Nucleophilic Aromatic Substitution (SNAr) Workflow

Pd_Catalyzed_Workflow cluster_reaction_setup Reaction Setup (Glovebox) cluster_reaction_purification Reaction & Purification aryl_halide Aryl Halide/Triflate reagents Pd Catalyst, Ligand, CsF, Toluene aryl_halide->reagents sealed_tube Sealed Reaction Tube reagents->sealed_tube heat Heat sealed_tube->heat workup Filtration & Aqueous Workup heat->workup chromatography Column Chromatography workup->chromatography aryl_fluoride Aryl Fluoride chromatography->aryl_fluoride

Palladium-Catalyzed Fluorination Workflow

Conclusion

The choice of method for aryl fluoride synthesis is a multifaceted decision that requires careful consideration of cost, yield, substrate scope, and safety.

  • The Balz-Schiemann reaction remains a viable, low-cost option for simple anilines, particularly on a large scale where the cost of starting materials is a primary driver.

  • SNAr is the industrial method of choice for activated aryl halides due to its use of inexpensive reagents and high efficiency for suitable substrates.

  • Palladium-catalyzed fluorination offers unparalleled versatility and functional group tolerance, making it the premier choice for complex, high-value molecules in research and development, despite its higher initial cost.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently and cost-effectively synthesize the fluorinated aromatic compounds vital to their work.

References

Assessing the Stability of Fluoroxylene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative stability of isomers is a critical parameter in chemical research and drug development, influencing reaction pathways, product distribution, and pharmacological activity. This guide provides a comparative assessment of the stability of fluoroxylene isomers, focusing on thermodynamic principles and computational methodologies. Due to the limited availability of comprehensive experimental data for all fluoroxylene isomers, this guide emphasizes the established computational protocols for determining relative stabilities and presents a framework for their comparison.

Relative Stability of Fluoroxylene Isomers

The stability of fluoroxylene isomers is determined by the substitution pattern of the fluorine atom and the two methyl groups on the benzene ring. The interplay of steric and electronic effects governs the overall thermodynamic stability. In the absence of a complete experimental dataset, computational chemistry, particularly Density Functional Theory (DFT), provides reliable estimates of the relative energies of isomers.

The following table presents a summary of the relative stability of fluoroxylene isomers based on theoretical calculations. The isomer with the lowest Gibbs free energy is considered the most stable.

Isomer NameIUPAC NameRelative Gibbs Free Energy (kcal/mol)
4-Fluoro-m-xylene1-Fluoro-2,4-dimethylbenzeneData not available
2-Fluoro-m-xylene1-Fluoro-2,6-dimethylbenzeneData not available
5-Fluoro-m-xylene1-Fluoro-3,5-dimethylbenzeneData not available
3-Fluoro-o-xylene1-Fluoro-2,3-dimethylbenzeneData not available
4-Fluoro-o-xylene1-Fluoro-3,4-dimethylbenzeneData not available
2-Fluoro-p-xylene1-Fluoro-2,5-dimethylbenzeneData not available

Experimental and Computational Protocols

The determination of isomer stability relies on both experimental and computational methods.

Experimental Protocols

1. Isomerization Equilibrium:

This method involves equilibrating a mixture of isomers under controlled conditions (temperature and pressure) in the presence of a catalyst. The relative concentrations of the isomers at equilibrium are then determined, typically by gas chromatography (GC). The Gibbs free energy difference between two isomers (A and B) can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where:

  • ΔG° is the standard Gibbs free energy change

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

  • Keq is the equilibrium constant, which is the ratio of the concentration of isomer B to isomer A at equilibrium.

2. Combustion Calorimetry:

This technique measures the heat released during the complete combustion of a known amount of an isomer. The standard enthalpy of formation (ΔHf°) can be determined from the heat of combustion. By comparing the standard enthalpies of formation of different isomers, their relative stabilities can be assessed. Isomers with a lower (more negative) enthalpy of formation are more stable.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For assessing isomer stability, the following workflow is typically employed:

  • Geometry Optimization: The three-dimensional structure of each fluoroxylene isomer is optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated energy corresponds to a stable structure on the potential energy surface.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Single-Point Energy Calculation: A more accurate energy calculation is often performed on the optimized geometry using a higher-level basis set to obtain a more reliable electronic energy.

  • Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated by adding the thermal corrections (including ZPVE, thermal corrections to enthalpy, and entropy) to the single-point electronic energy. The relative Gibbs free energies of the isomers are then compared to determine their relative stabilities.

Workflow for Assessing Isomer Stability

The following diagram illustrates the logical workflow for assessing the stability of fluoroxylene isomers, combining both experimental and computational approaches.

G Workflow for Assessing Fluoroxylene Isomer Stability cluster_0 Computational Approach cluster_1 Experimental Approach cluster_2 Comparison and Validation start_comp Define Fluoroxylene Isomer Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start_comp->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPVE) geom_opt->freq_calc spe_calc Single-Point Energy (e.g., DFT B3LYP/def2-TZVP) freq_calc->spe_calc gibbs_calc Calculate Gibbs Free Energy (G = E_elec + ZPVE + G_thermal) spe_calc->gibbs_calc rel_stab_comp Determine Relative Stabilities (Compare Gibbs Free Energies) gibbs_calc->rel_stab_comp compare Compare Computational and Experimental Results rel_stab_comp->compare start_exp Synthesize or Procure Fluoroxylene Isomers isomer_eq Isomerization Equilibrium (Catalyst, High T) start_exp->isomer_eq comb_cal Combustion Calorimetry start_exp->comb_cal gc_analysis GC Analysis of Equilibrium Mixture isomer_eq->gc_analysis keq_calc Calculate K_eq gc_analysis->keq_calc delta_g_exp Calculate ΔG° = -RT ln(K_eq) keq_calc->delta_g_exp rel_stab_exp Determine Relative Stabilities delta_g_exp->rel_stab_exp delta_h_exp Determine ΔH_f° comb_cal->delta_h_exp delta_h_exp->rel_stab_exp rel_stab_exp->compare validate Validate Computational Model compare->validate

Caption: Workflow for determining the relative stability of fluoroxylene isomers.

A Comparative Guide to Synthetic Routes for Substituted Fluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into aromatic systems is a pivotal strategy in modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the development of efficient and selective methods for synthesizing substituted fluorobenzenes is of paramount importance. This guide provides an objective comparison of key synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific target.

Routes via Diazotization of Aromatic Amines

The transformation of primary aromatic amines into aryl fluorides via diazonium salt intermediates is a classic and reliable strategy. The two primary methods in this category are the Balz-Schiemann reaction and modern copper-mediated Sandmeyer-type reactions.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for preparing aryl fluorides from aromatic primary amines.[2] The process involves the diazotization of the amine, followed by the formation and subsequent thermal decomposition of an aryl diazonium tetrafluoroborate intermediate.[3][4] This method is particularly valuable as direct fluorination of aromatic hydrocarbons is often violent and difficult to control.[2][4]

Reaction Mechanism:

The reaction proceeds in three main steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and an acid) to form an aryl diazonium salt.[4][5]

  • Salt Formation: Fluoroboric acid is added, which exchanges the counter-ion to form the aryl diazonium tetrafluoroborate, often precipitating from the solution.[2]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride via the attack of fluoride on the resulting aryl carbocation.[2]

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 3: Decomposition ArylNH2 Aryl-NH₂ ArylN2 Aryl-N₂⁺ X⁻ ArylNH2->ArylN2 NaNO₂, HX 0-5 °C ArylN2_BF4 Aryl-N₂⁺ BF₄⁻ (precipitate) ArylN2->ArylN2_BF4 ArylF Aryl-F ArylN2_BF4->ArylF Δ (Heat) ArylN2_BF4->ArylF N₂ + BF₃ N₂ + BF₃

Fig. 1: Mechanism of the Balz-Schiemann Reaction.

Experimental Protocol: Synthesis of Fluorobenzene from Aniline [2][3]

  • Diazotization: Aniline is diazotized with sodium nitrite and hydrochloric acid at a temperature of 0–5°C to form benzenediazonium chloride.[2]

  • Formation of Diazonium Tetrafluoroborate: The resulting solution is treated with fluoroboric acid (HBF₄), causing the precipitation of benzene diazonium tetrafluoroborate.[2]

  • Thermal Decomposition: The precipitate is filtered, dried, and gently heated (40–70°C), inducing thermal decomposition to yield fluorobenzene, nitrogen gas, and boron trifluoride.[2]

Modern Sandmeyer-Type Fluorination

While the classic Sandmeyer reaction is not typically used for fluorination, modern adaptations have emerged, particularly those mediated by copper catalysts.[6][7] These methods can convert anilines directly to aryl fluorides and are especially significant for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where direct fluoro-deamination is highly desirable.[8][9] A key challenge that has been overcome is the disproportionation of Cu(I) by the fluoride ion, which previously impeded Sandmeyer fluorination.[8][9]

Reaction Workflow:

This approach often involves an in-situ generation of the diazonium species from the aniline using an alkyl nitrite, followed by a copper(I)-mediated reaction with a fluoride source to yield the final product.[8]

Sandmeyer_Fluorination ArylNH2 Aromatic Amine (e.g., Aniline) ReactionVessel One-Pot Reaction (e.g., MeCN, 120°C) ArylNH2->ReactionVessel Reagents Alkyl Nitrite (e.g., t-BuONO) Fluoride Source (e.g., KF) Cu(I) Catalyst Reagents->ReactionVessel ArylF Aryl Fluoride ReactionVessel->ArylF Fluoro-deamination

Fig. 2: Workflow for Cu-Mediated Sandmeyer-Type Fluorination.

Experimental Protocol: Copper-Mediated Fluoro-deamination of Aniline [8]

  • Reagents: Aniline (30 mM), an alkyl nitrite (1.5 equiv.), a phase transfer catalyst (1.2 equiv.), a Copper(I) source (4 equiv.), and a fluoride source (e.g., n.c.a. [¹⁸F]fluoride ion or stoichiometric KF).[8]

  • Conditions: The reaction is conducted in a solvent such as acetonitrile (MeCN) at 120°C for 20 minutes.[8]

  • Outcome: This method has been shown to be effective for a diverse selection of anilines, affording isolated radiochemical yields ranging from 11% to 81%.[8][9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method where a nucleophile displaces a leaving group on an aromatic ring.[10] For the synthesis of fluorobenzenes, this typically involves using a fluoride source as the nucleophile. A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group.[10][11] These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[12]

Reaction Mechanism:

The SNAr reaction is a two-step addition-elimination process:

  • Addition: The nucleophile (F⁻) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[12]

  • Elimination: The leaving group (e.g., -Cl, -NO₂) departs, restoring the aromaticity of the ring and forming the fluorinated product.[12] The rate-determining step is typically the initial attack on the aromatic ring.[12]

SNAr_Mechanism Start Activated Aryl Halide (e.g., 4-Nitrochlorobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate + F⁻ (Rate-determining) Product Aryl Fluoride (e.g., 4-Nitrofluorobenzene) Intermediate->Product - LG⁻ (Fast) LeavingGroup LG⁻ Fluoride F⁻

Fig. 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 1-fluoro-2,4-dinitrobenzene

  • Reactants: 1-chloro-2,4-dinitrobenzene and a fluoride source such as anhydrous potassium fluoride (KF).

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to solvate the cation and enhance the nucleophilicity of the fluoride ion.

  • Conditions: The reaction mixture is heated to facilitate the substitution. The high activation of the ring by two nitro groups allows the reaction to proceed efficiently.

  • Significance: This specific reaction was historically significant in peptide chemistry, used by Frederick Sanger for the identification of N-terminal amino acids.[12]

Electrophilic Fluorination

Direct fluorination of benzene with elemental fluorine (F₂) is highly exothermic and difficult to control, often leading to poor yields of monofluorinated products.[13][14] To overcome this, electrophilic fluorination methods utilize reagents that act as a source of an "electrophilic fluorine" (F⁺).[13][15] A widely used and effective reagent for this purpose is Selectfluor (F-TEDA-BF₄).[13][16]

Reaction Mechanism:

This reaction follows the general mechanism for electrophilic aromatic substitution:

  • Electrophile Attack: The π-system of the benzene ring attacks the electrophilic fluorine atom of the reagent (e.g., Selectfluor).[17]

  • Carbocation Formation: This attack forms a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the fluorinated product.[17]

Electrophilic_Fluorination Benzene Benzene Ring Intermediate Arenium Ion (Carbocation Intermediate) Benzene->Intermediate + 'F⁺' Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) Product Fluorobenzene Intermediate->Product - H⁺

Fig. 4: General Mechanism for Electrophilic Fluorination.

Experimental Protocol: Fluorination using Selectfluor

  • Reactants: An aromatic substrate and Selectfluor.

  • Solvent: Typically a polar solvent like acetonitrile (MeCN) or formic acid (HCOOH).

  • Conditions: The reaction is often run at room temperature or with mild heating. The conditions are significantly safer and more controlled compared to using elemental fluorine.

  • Scope: Selectfluor is effective for fluorinating a wide range of substrates, including electron-rich and electron-neutral aromatic compounds.[16]

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route depends critically on factors such as substrate scope, required reaction conditions, and achievable yields. The following table summarizes and compares the key performance characteristics of the major methods.

FeatureBalz-Schiemann ReactionSandmeyer-Type FluorinationNucleophilic Aromatic Substitution (SNAr)Electrophilic Fluorination
Starting Material Primary Aromatic AminePrimary Aromatic AmineActivated Aryl Halide/Leaving GroupAromatic Hydrocarbon
Key Reagents NaNO₂, HBF₄, Heat[4]Alkyl Nitrite, Cu(I), F⁻ source[8]F⁻ source (e.g., KF)[18]"F⁺" source (e.g., Selectfluor)[13]
Substrate Scope Broad for anilines; tolerates various substituents.[2]Diverse anilines, including activated and nonactivated.[9]Limited to electron-deficient arenes.[11]Broad; effective for electron-rich arenes.[16]
Regioselectivity Excellent; defined by the position of the starting amino group.Excellent; defined by the position of the starting amino group.Excellent; defined by the position of the leaving group.Can be challenging to control; mixture of isomers possible.
Reaction Conditions Low temp (diazotization), then moderate heat (decomposition).[2]Moderate to high heat (e.g., 120°C).[8]Often requires heat and polar aprotic solvents.Often mild; room temperature to moderate heat.
Typical Yields Generally good and reliable.Variable, reported 11-81% for radiolabeling.[9]Good to excellent for highly activated substrates.Moderate to good.
Advantages Reliable, well-established, good yields.[3]One-pot procedure, applicable to radiochemistry.[8][19]High yields for suitable substrates, uses inexpensive KF.[18]Direct C-H functionalization, avoids diazonium salts.
Disadvantages Requires isolation of potentially explosive diazonium salts.[4][5]Requires catalyst, moderate to high temperatures.Limited to activated systems.[11]Expensive fluorinating agents, potential for isomer mixtures.

Conclusion

The synthesis of substituted fluorobenzenes can be achieved through several distinct strategic approaches, each with its own set of advantages and limitations. Classical methods like the Balz-Schiemann reaction offer a reliable and high-yielding route from readily available anilines, though they involve the handling of potentially unstable diazonium intermediates. Nucleophilic aromatic substitution (SNAr) is highly efficient but is restricted to electron-poor aromatic systems. The development of electrophilic fluorination reagents like Selectfluor has enabled the direct and safer fluorination of a broader range of aromatic compounds. Finally, modern copper-mediated Sandmeyer-type reactions represent a significant advance, providing a direct, one-pot conversion of anilines to aryl fluorides that is particularly valuable for late-stage fluorination and radiochemistry. The optimal choice of method will ultimately be dictated by the specific target molecule, the availability of starting materials, functional group compatibility, and the desired scale of the synthesis.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylfluorobenzene: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-dimethylfluorobenzene. Developed for researchers, scientists, and drug development professionals, these procedural, step-by-step instructions offer a direct response to operational questions, fostering a culture of safety and responsible chemical handling.

Key Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the foundation of its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₉F
Boiling Point 150-152 °C[1]
Melting Point -54 °C[1]
Flash Point 35 °C[1]
Density 0.96 g/cm³[1]
GHS Hazard Statements H226, H315, H319, H335[2]
Toxicity Data (LD50/LC50) Data not readily available

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to the following protocols will minimize risks and ensure compliance with safety regulations.

Immediate Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate hazards.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure adequate ventilation to disperse flammable vapors.

  • Control Ignition Sources: Extinguish all nearby open flames and turn off any spark-producing equipment.

  • Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the liquid.

  • Collect and Package Waste: Carefully collect the absorbed material and place it in a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the designated environmental health and safety officer.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal by a certified facility.

cluster_pre_disposal Pre-Disposal Phase cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Compatible Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Securely Seal the Container C->D E Label Container as 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources E->F G Arrange for Pickup by an Approved Hazardous Waste Disposal Facility F->G H Provide Safety Data Sheet (SDS) to the Disposal Facility G->H I Document Waste Transfer H->I

Caption: Workflow for the proper disposal of this compound.

Mandatory Safety and Logistical Information

Container and Labeling:

  • Waste Container: Collect waste this compound in a designated, chemically compatible container. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., flammable liquid, irritant).

Storage and Segregation:

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area. This area should be away from heat, sparks, open flames, and other potential ignition sources.

  • Segregation: Do not store containers of this compound waste with incompatible materials, such as strong oxidizing agents.

Transportation and Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.

  • Documentation: Ensure all required documentation, including a waste manifest, is completed accurately and accompanies the waste shipment. Provide the disposal facility with a copy of the Safety Data Sheet (SDS).

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Guide for Handling 3,5-Dimethylfluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3,5-dimethylfluorobenzene. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is an aromatic organic compound. While a specific Safety Data Sheet (SDS) for this compound was not found, its properties can be inferred from similar fluorinated aromatic hydrocarbons. It is expected to be a liquid at room temperature with a characteristic aromatic odor. It is likely flammable and should be stored in a cool, well-ventilated area away from heat and ignition sources.

Table 1: Physical and Chemical Properties of Structurally Similar Compounds

Property1-Fluoro-3,5-DimethylbenzeneFluorobenzene1,3,5-Trifluorobenzene
Molecular Formula C8H9FC6H5F[1]C6H3F3
Molecular Weight 124.16 g/mol 96.1 g/mol [2]Not specified
Appearance Colorless liquidColorless liquid[2]Colorless liquid[3]
Odor Aromatic odorAromatic odor[2]Odorless[3]
Boiling Point 150 - 152 °C185.2°F (85.1°C)[2]75 - 76 °C[3]
Melting Point -54 °C-42.2°F (-41.2°C)[2]-5.5 °C[3]
Flash Point 35 °C5°F (-15°C)[2]< -7 °C[3]
Density 0.96 g/cm³1.0225 at 68°F[2]1.270 g/cm³[3]
Solubility in Water Insoluble1 to 10 mg/mL at 68°F[2]No information available

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound and similar chemicals. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles or a face shield[4]Must be worn to protect against chemical splashes. A face shield provides additional protection for the face.
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber)[5][6]Provides protection against skin contact. Neoprene is often recommended for fluorine compounds.[6] Always check with the glove manufacturer for specific chemical compatibility.
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes[5][6]A lab coat should be worn to protect street clothing and skin from contamination. Flame-resistant material is recommended due to the flammability of the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator with an appropriate organic vapor filter may be necessary for poorly ventilated areas or in case of a spill.[5][7]Engineering controls like fume hoods are the primary method to control inhalation hazards.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessTask Assess the Task: - Scale of work - Potential for splash or aerosol generation Start->AssessTask EngineeringControls Work in a certified Chemical Fume Hood? AssessTask->EngineeringControls EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Consider double gloving AssessTask->EnhancedPPE High splash potential StandardPPE Standard PPE: - Safety Goggles - Chemical-resistant Gloves - Flame-resistant Lab Coat - Closed-toe Shoes EngineeringControls->StandardPPE Yes RespiratoryProtection Add Respiratory Protection: - NIOSH-approved respirator with  organic vapor cartridges EngineeringControls->RespiratoryProtection No Proceed Proceed with Experiment StandardPPE->Proceed EnhancedPPE->Proceed RespiratoryProtection->StandardPPE

Caption: Workflow for Selecting Appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure that a current Safety Data Sheet for a similar compound is reviewed and understood by all personnel involved.

    • Verify that the work area is clean and free of clutter.

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling :

    • Wear the appropriate personal protective equipment as determined by the risk assessment.[7][8]

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Ground all equipment to prevent static discharge, which could be an ignition source.[3][8]

    • Use non-sparking tools and explosion-proof equipment.[3][7]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the laboratory.[7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

    • Keep the container tightly sealed.

    • Store separately from oxidizing agents and other incompatible materials.[7]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[5]

    • The label should clearly identify the contents as "Hazardous Waste" and list the full chemical name.[5]

  • Waste Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[5]

    • Keep the container away from ignition sources and incompatible materials.[5]

  • Waste Disposal :

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[5]

    • Provide the contractor with the Safety Data Sheet (or information on a similar compound) for proper handling and disposal.[5]

    • Do not dispose of this chemical down the drain or in the regular trash.[5] High-temperature incineration in a facility permitted to handle halogenated organic waste is a potential disposal method.[9]

Emergency Procedures

Spill Response:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated, but avoid creating high airflow that could spread vapors.

  • Contain : If safe to do so, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[7][10]

  • Collect : Use non-sparking tools to collect the absorbed material and place it in a sealed container for hazardous waste disposal.[3][7]

  • Decontaminate : Clean the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.[9]

  • Report : Report the spill to the institution's environmental health and safety department.[5]

First Aid:

  • Inhalation : Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.